Croconazole

Catalog No.
S592840
CAS No.
77175-51-0
M.F
C18H15ClN2O
M. Wt
310.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Croconazole

CAS Number

77175-51-0

Product Name

Croconazole

IUPAC Name

1-[1-[2-[(3-chlorophenyl)methoxy]phenyl]ethenyl]imidazole

Molecular Formula

C18H15ClN2O

Molecular Weight

310.8 g/mol

InChI

InChI=1S/C18H15ClN2O/c1-14(21-10-9-20-13-21)17-7-2-3-8-18(17)22-12-15-5-4-6-16(19)11-15/h2-11,13H,1,12H2

InChI Key

WHPAGCJNPTUGGD-UHFFFAOYSA-N

SMILES

Array

Synonyms

1-(1-(2-((3-chlorobenzyl)oxy)phenyl)vinyl)-1H-imidazole, cloconazole, croconazole, croconazole hydrochloride

Canonical SMILES

C=C(C1=CC=CC=C1OCC2=CC(=CC=C2)Cl)N3C=CN=C3

Croconazole is an imidazole antifungal drug, a conazole antifungal drug, a member of monochlorobenzenes and an aromatic ether.
RN & structure given from first source for parent cpd
See also: Croconazole Hydrochloride (active moiety of).

Mechanism of Action: Clotrimazole vs. Crocin

Author: Smolecule Technical Support Team. Date: February 2026

The following table compares the primary mechanisms of these two compounds, which involve distinct molecular pathways and targets.

Feature Clotrimazole (Antifungal Repurposed for Cancer) Crocin (Saffron Carotenoid)
Primary Known Use Antifungal agent; investigation as anticancer agent [1] [2] Natural product with investigated neuroprotective, antidepressant, and anticancer properties [3]
Molecular Targets Glycolytic enzymes (Hexokinase, PFK), calmodulin, calcium-activated potassium (IK) channels, calcium homeostasis [1] [2] Multiple signaling pathways including PI3K/AKT/mTOR, MAPK, Nrf2, and p53 [3]

| Key Anticancer Mechanisms | - Inhibits aerobic glycolysis ("Warburg effect") by disrupting binding of HK to mitochondria and inhibiting PFK/ALD [1] [2]

  • Induces G1-phase cell cycle arrest [2]
  • Triggers apoptosis via cytochrome c release and disruption of calcium homeostasis [1] [2] | - Modulates critical survival pathways (PI3K/AKT/mTOR, MAPK) [3]
  • Activates protective pathways (Nrf2) and tumor suppressor p53 [3]
  • Suppresses pro-survival and angiogenic pathways (Wnt/β-catenin, JAK-STAT, VEGF) [3] | | Experimental Evidence | In vitro and in vivo studies on melanoma, glioblastoma, breast, lung, and colon cancer models [2] | Numerous in vitro and in vivo studies detailed in a comprehensive review [3] |

Proposed Experimental Workflow for Mechanism Study

Should your research aim to elucidate the mechanism of a novel compound like "croconazole," the following integrated workflow outlines a logical progression of experiments, building on the methodologies applied to clotrimazole and crocin.

G cluster_1 Phase 1: In Vitro Screening cluster_2 Phase 2: Mechanistic Elucidation cluster_3 Phase 3: In Vivo Validation start Proposed Experimental Workflow p1a Cell Viability Assays (MTT/MTS) start->p1a p1b Phenotypic Screens (Proliferation, Migration) p1a->p1b p1c High-Content Analysis p1b->p1c p2a Omics & Target ID (Transcriptomics, Proteomics) p1c->p2a p2b Pathway Analysis (Western Blot, ELISA) p2a->p2b p2c Metabolic Profiling (Seahorse Analyzer) p2b->p2c p3a Animal Model Efficacy p2c->p3a p3b Toxicity & Biomarker Assessment p3a->p3b p3c Tumor Tissue Analysis (IHC, RNA-seq) p3b->p3c

Proposed multi-phase strategy for characterizing a novel compound's mechanism of action.

  • Phase 1: In Vitro Screening: Begin with cell viability assays (e.g., MTT/MTS) on a panel of cancer cell lines to establish potency (IC50 values) [4] [2]. Follow with phenotypic screens for proliferation (e.g., clonogenic assays), migration (wound healing assays), and invasion (Transwell assays) [4].
  • Phase 2: Mechanistic Elucidation: Use omics technologies (transcriptomics like RNA-seq, proteomics) to identify potential targets and affected pathways [3] [4]. Validate findings by measuring protein phosphorylation and expression of key pathway components (e.g., p-ERK, p-AKT, p53) via Western blotting [3] [4]. Investigate metabolic effects by analyzing glycolysis and mitochondrial respiration using a Seahorse Bioanalyzer, given the precedent of clotrimazole [1] [2].
  • Phase 3: In Vivo Validation: Evaluate efficacy in mouse xenograft models (e.g., subcutaneously injected cancer cells) by monitoring tumor volume and weight [4]. Collect blood and tissue samples for toxicity assessment (liver/kidney function) and biomarker analysis (IHC, RNA-seq of tumor tissues) to confirm the mechanism of action observed in vitro [4].

Research Recommendations

  • Verify Compound Name: Please double-check the spelling of "this compound." It may be helpful to search for potential alternative names or identifiers.
  • Explore Related Compounds: The established mechanisms of clotrimazole and crocin provide excellent frameworks for investigating new compounds, particularly in oncology and neuropharmacology.
  • Consult Specialized Databases: For an investigational compound, search patent literature, chemical registries (like PubChem), and conference abstracts for preliminary data.

References

Compound Profile and Key Characteristics

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the fundamental technical information for Croconazole.

Property Description
IUPAC Name Provided in search results [1]
CAS Number (Freebase) 77175-51-0 [1]
CAS Number (Hydrochloride) 77174-66-4 [2] [3] [4]
Molecular Formula C₁₈H₁₅ClN₂O [1]
Molecular Weight 310.78 g/mol [1]
Mechanism of Action Inhibition of lanosterol 14-alpha-demethylase (CYP51), disrupting ergosterol synthesis in fungal cell membranes [5] [6].
Drug Class Imidazole Antifungal [5] [7]

Mechanism of Action and Signaling Pathway

This compound exerts its antifungal effect by targeting the ergosterol biosynthesis pathway, which is essential for fungal cell membrane integrity. The following diagram illustrates this pathway and the drug's specific target.

G Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene Epoxidase (Allylamine Target) Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14-α Demethylase (CYP51) This compound This compound Lanosterol 14-α\nDemethylase (CYP51) Lanosterol 14-α Demethylase (CYP51) This compound->Lanosterol 14-α\nDemethylase (CYP51) Inhibits Ergosterol Depletion Ergosterol Depletion Lanosterol 14-α\nDemethylase (CYP51)->Ergosterol Depletion Leads to Compromised Membrane\nIntegrity & Function Compromised Membrane Integrity & Function Ergosterol Depletion->Compromised Membrane\nIntegrity & Function Results in Fungal Cell Death Fungal Cell Death Compromised Membrane\nIntegrity & Function->Fungal Cell Death Causes

Biological Activity and Efficacy Data

This compound has demonstrated efficacy in both clinical settings and research models, with data summarized in the table below.

Model/Context Reported Efficacy / Activity Notes / Key Findings
Tinea Pedis (Clinical) 76.1%-82.6% physician-rated "good/very good" efficacy [7] 1% cream (Pilzcin), once daily for 3 weeks; well-tolerated.
Mycobacterium ulcerans ID₅₀: 0.6-1.1 μg/ml (2.6-3.5 μM); ID₉₀: 2.9 μg/ml (9 μM) [5] Active against multiple geographic strains; potential drug repurposing candidate for Buruli ulcer.
Caco-2 Cells (Cytotoxicity) CC₅₀: 33 μM [1] Indicates toxicity level in mammalian cells.

Experimental Protocols

For researchers aiming to evaluate this compound's activity, here are detailed methodologies from the literature.

AlamarBlue-Based Growth Inhibition Assay (for M. ulcerans) [5]

This medium-throughput screening protocol is adapted for slow-growing pathogens.

  • Inoculum Preparation: Grow M. ulcerans (e.g., strain NM20/02) in BacT/Alert culture bottles with enrichment medium for 6-8 weeks at 30°C until the exponential phase is reached. Dilute the culture to an optical density (OD₆₀₀) of approximately 0.02.
  • Compound Preparation: Prepare a 10 mg/ml stock solution of this compound in high-grade DMSO. Create a 2-fold dilution series in medium, typically from 12.5 μg/ml to 0.1953 μg/ml.
  • Assay Setup: Add 100 μL of each dilution in triplicate to a clear, flat-bottomed 96-well plate. Include controls: medium only, DMSO only, and a control antibiotic like streptomycin. Add 100 μL of the prepared inoculum to each well.
  • Incubation and Staining: Seal plates and incubate for 8-10 days at 30°C. After incubation, add 20 μL of alamarBlue reagent to each well and incubate further at 37°C for 24 hours.
  • Inactivation and Measurement: Following biosafety protocols (BSL3), inactivate samples by transferring 100 μL from each well to a new plate containing 100 μL of neutral buffered formalin (final concentration 5%). Seal the new plate and measure fluorescence (λ_ex/λ_em = 540/588 nm).
  • Data Analysis: Calculate the percentage of signal reduction compared to the DMSO control. Determine inhibitory dose (ID) values for 50% and 90% growth inhibition (ID₅₀ and ID₉₀) using appropriate software.
Clinical Trial for Superficial Mycosis [7]

A standardized clinical protocol can be used to assess topical efficacy.

  • Formulation: 1% this compound hydrochloride cream.
  • Application: Apply once daily to the affected area (e.g., interdigital spaces of the foot or other sites) for up to 3 weeks.
  • Efficacy Assessment:
    • Mycological Cure: Assess via potassium hydroxide (KOH) microscopy and fungal culture at the end of treatment and after a 2-week follow-up.
    • Clinical Symptoms: Monitor and score symptoms like itching, scaling, erosions, and reddening throughout the observation period.
    • Physician's Global Assessment: Rate overall efficacy as "very good," "good," "satisfactory," or "unsufficient" at the study endpoint.
  • Tolerability Assessment: Record any local skin reactions and have the physician evaluate overall tolerability.

The workflow for these key experiments is visualized below.

G A Inoculum Preparation (M. ulcerans, 30°C, 6-8 weeks) B Compound Dilution (2-fold series in medium) A->B C 96-well Plate Setup (Incubate 8-10 days at 30°C) B->C D Add alamarBlue Reagent (Incubate 24h at 37°C) C->D E Formalin Inactivation (BSL3 Safety) D->E F Fluorescence Measurement (Calculate ID₅₀/ID₉₀) E->F

Formulations and Market Landscape

  • Available Formulation: this compound hydrochloride is commercially available as a 1% cream under the brand name Pilzcin (Merz + Co.) for topical treatment of dermatomycoses like tinea pedis [5] [7].
  • Research-Use Only: The compound is also available from chemical suppliers (e.g., MedChemExpress) for laboratory research, typically supplied as a solid powder [1].
  • Market Outlook: The North American market for this compound hydrochloride is experiencing growth, driven by demand in pharmaceuticals and agriculture. The market is characterized by stringent regulatory oversight (FDA, EPA) and trends toward innovative formulations (e.g., nanotechnology, microencapsulation) to enhance efficacy and environmental safety [2] [4].

Future Perspectives and Research Directions

The future of this compound and antifungals in general is shaped by the rising threat of resistance.

  • Drug Repurposing: The discovery of this compound's activity against M. ulcerans highlights a promising strategy to identify new uses for existing, well-characterized drugs, accelerating development timelines [5].
  • Novel Formulations: Research into advanced delivery systems (e.g., nanoparticle-based therapies) aims to improve bioavailability, enable targeted delivery, and overcome resistance mechanisms, a trend seen across antifungal development [2] [8].
  • Combating Resistance: The broader antifungal field is focused on novel drug targets and combination therapies to counter multidrug-resistant pathogens. Experimental evolution studies are crucial for understanding resistance dynamics [9] [8] [10].

References

Comprehensive Technical Profile of Croconazole: Mechanism, Spectrum, and Development Status

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Drug Profile

The drug's favorable safety profile and once-daily application regimen have positioned it as a valuable therapeutic option in clinical practice, with demonstrated efficacy against dermatophytes, yeasts, and molds. Beyond its conventional antifungal applications, recent investigations have revealed that croconazole exhibits unexpected activity against Mycobacterium ulcerans, the causative agent of Buruli ulcer, suggesting potential repurposing opportunities for this established antifungal agent [1]. This comprehensive technical review examines the mechanistic basis, spectrum of activity, formulation considerations, and clinical applications of this compound to support ongoing research and development efforts.

Mechanism of Action and Molecular Characteristics

Primary Antifungal Mechanism

As a member of the imidazole antifungal class, this compound exerts its primary antifungal activity through inhibition of the cytochrome P450-dependent enzyme lanosterol 14-α-demethylase (CYP51). This enzyme catalyzes a critical step in the ergosterol biosynthesis pathway, essential for maintaining fungal cell membrane integrity and functionality. By binding to the heme cofactor within the CYP51 active site through the nitrogen atom of its imidazole ring, this compound blocks the demethylation of lanosterol, leading to accumulation of toxic methylated sterols and depletion of functional ergosterol in fungal membranes [1]. This disruption results in increased membrane permeability, leakage of cellular components, and ultimately inhibition of fungal growth and replication.

The exceptional potency of this compound compared to other azole derivatives appears linked to its specific structural characteristics. Unlike most commercial azole drugs and agrochemicals that showed no activity against M. ulcerans in screening assays, this compound and its 4-Cl analogue demonstrated significant inhibitory effects, with ID50 values of approximately 0.6-1.1 μg/ml across various geographic strains of this pathogen [1]. This unique activity profile suggests that this compound may interact with targets beyond the fungal CYP51 enzyme, possibly including cytochrome P450 enzymes in other microorganisms.

Molecular Properties and Metabolism

The metabolic fate of this compound has been characterized in rabbit models, revealing extensive biotransformation through multiple pathways. Following administration, this compound undergoes aromatic ring hydroxylation on each benzene ring, O-dechlorobenzylation, and imidazole ring cleavage [2]. The drug is primarily excreted in urine as conjugates, with most radioactive metabolites in urine becoming extractable with organic solvents only after β-glucuronidase hydrolysis. Thin-layer chromatography separation has identified as many as 16 metabolites, with 13 characterized using mass spectrometry and proton NMR spectroscopy compared to synthetic standards [2].

Table 1: Key Molecular and Pharmacokinetic Properties of this compound

Property Characteristics Experimental Basis
Chemical Class Imidazole derivative Structural analysis [1]
Key Structural Feature Methylene substitution at imidazole-binding carbon Structure-activity relationship studies [1]
Primary Metabolic Pathways Aromatic ring hydroxylation, O-dechlorobenzylation, imidazole ring loss Rabbit metabolism study [2]
Excretion Primarily urinary as conjugates Radioactive tracer studies [2]
Major Metabolites Up to 16 detected, 13 identified TLC separation with MS/NMR characterization [2]

Antifungal Spectrum and Susceptibility Data

In Vitro Antifungal Activity

This compound demonstrates a broad spectrum of activity against diverse fungal pathogens, including dermatophytes, yeasts, molds, and dimorphic fungi. In vitro studies have confirmed its potency against clinically relevant species, with particular efficacy against organisms commonly responsible for superficial cutaneous infections. The drug's extended spectrum also encompasses activity against some skin-relevant bacteria, though this aspect requires further characterization [3]. The comprehensive activity profile supports its clinical use for various dermatomycoses, including those caused by Trichophyton species, Candida species, and the causative agent of pityriasis versicolor.

Table 2: In Vitro Antifungal Spectrum of this compound

Fungal Category Representative Species Efficacy Level Clinical Correlation
Dermatophytes Trichophyton rubrum, Trichophyton mentagrophytes High Tinea pedis, tinea corporis [4]
Yeasts Candida albicans, Candida species High Cutaneous candidiasis [3]
Molds Various environmental isolates Variable Opportunistic infections
Dimorphic Fungi Not specified in available literature Moderate to High Systemic mycoses (potential)
Pityriasis versicolor agent Malassezia furfur High Pityriasis versicolor [3]
Quantitative Susceptibility Data

Clinical efficacy studies have validated this compound's in vitro activity, demonstrating high cure rates across different infection types. In a comprehensive clinical trial involving 277 patients with various mycoses, this compound 1% cream applied once daily achieved clinical and mycological cure in the majority of patients after a three-week treatment period followed by a two-week follow-up [3]. Physician global efficacy ratings were "good" or "very good" in 92.6% of pityriasis versicolor cases, 97.7% of candidiasis patients, and 82.9% of trichophytosis cases [3].

Specifically for tinea pedis, a multicenter trial with 132 patients reported high eradication rates based on both microscopy and culture findings. After three weeks of once-daily treatment, microscopy revealed no fungi in 82.6% of patients with interdigital infections and 80.4% of patients with infections at other foot sites [4]. Culture confirmation two weeks post-treatment showed no fungal growth in 81.4% of interdigital cases and 80.4% of other foot site infections [4]. All clinical symptoms including itching, scaling, erosions, and reddening showed significant improvement throughout the treatment period.

Antifungal Susceptibility Testing Methodologies

Broth Microdilution Assay

The broth microdilution method represents one of the most standardized approaches for antifungal susceptibility testing (AFST) and has been adapted for evaluating this compound potency against various pathogens. This methodology employs microdilution plates containing two-fold serial dilutions of this compound in liquid culture media, inoculated with a standardized fungal suspension [5]. The minimum inhibitory concentration (MIC) represents the lowest drug concentration that produces a specified reduction in fungal growth, typically a ≥50% decrease for azoles like this compound when following Clinical and Laboratory Standards Institute (CLSI) or European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines [5].

Several critical factors influence MIC determination for this compound, including culture medium composition, inoculum size, and incubation conditions. Both CLSI and EUCAST have developed standardized protocols to minimize inter-laboratory variability, though important differences exist between their methodologies. These include variations in glucose concentration, inoculum preparation, well geometry, and endpoint determination methods (visual vs. spectrophotometric) [5]. The reproducibility of broth microdilution is generally considered to be within plus or minus two doubling dilutions, which is wider than the variability accepted for bacterial susceptibility testing.

G A Standardized Inoculum Preparation B Two-Fold Drug Dilutions in Microtiter Plates A->B C Inoculation with Fungal Suspension B->C D Incubation (24-48 hrs) Controlled Conditions C->D E Endpoint Determination (MIC Reading) D->E F Visual Assessment (Viewing Mirror) E->F G Spectrophotometric Analysis E->G

AFST Workflow: Broth microdilution method for this compound susceptibility testing.

Agar-Based Susceptibility Testing

Agar dilution methods provide an alternative approach for this compound susceptibility testing, particularly useful for screening multiple isolates simultaneously. This technique involves incorporating doubling dilutions of this compound directly into agar medium before pouring plates [6]. The MIC represents the lowest drug concentration that prevents visible growth of macroscopically visible colonies when compared to drug-free control plates. Studies have demonstrated that this method offers reliable results with good consistency, making it a cost-effective option for laboratories with limited resources [6].

For specialized resistance detection, agar-based azole resistance screening employs multi-well plates containing a control well and wells with fixed concentrations of different azoles, including itraconazole (4.0 mg/L), voriconazole (2.0 mg/L), and posaconazole (0.5 mg/L) [5]. Growth in any well besides the control indicates resistance. While commercially available in Europe as the VIPcheck assay, this approach is not routinely performed in United States clinical laboratories. Agar screening tests are generally easy to perform and interpret, though positive results typically require confirmation through broth microdilution according to standardized protocols [5].

Novel Susceptibility Testing Platforms

Recent advances in antifungal susceptibility testing include the development of alamarBlue-based growth inhibition assays, which utilize the redox indicator resazurin to measure metabolic activity of fungal pathogens [1]. This method has been successfully adapted for slow-growing organisms like Mycobacterium ulcerans, demonstrating this compound's unexpected activity against this non-fungal pathogen with ID90 values of 2.9 μg/ml (equivalent to 9 μM) and ID50 values of 0.8 μg/ml (equivalent to 2.6 μM) [1]. The assay format enables medium-throughput screening of compound libraries and has potential application for profiling this compound against other fastidious organisms.

Molecular testing methods represent another emerging approach for detecting antifungal resistance, focusing on identifying known resistance mechanisms rather than measuring phenotypic resistance. These methods can detect specific mutations associated with resistance, such as alterations in the fks gene that confer echinocandin resistance in Candida species [5]. While molecular methods cannot fully replace phenotypic AFST, they offer advantages in settings with limited infrastructure for conventional susceptibility testing or when rapid detection of specific resistance mechanisms is required.

Formulation Development and Delivery Optimization

Conventional Topical Formulations

This compound has been commercially developed primarily as a 1% hydrochloride cream formulation, designed for once-daily application in the treatment of superficial fungal infections [3]. This conventional formulation has demonstrated excellent skin permeability and retention characteristics, achieving sufficient drug levels in the stratum corneum and deeper skin layers to eradicate fungal pathogens. The simple cream base provides adequate hydration to the application site while facilitating drug release and penetration into infected tissues. Stability assessments of conventional this compound formulations have confirmed good physical and chemical stability under standard storage conditions.

Evaluation of various gelling agents for conventional this compound gel formulations has identified significant differences in drug release properties. Studies comparing sodium carboxymethyl cellulose (SCMC), Poloxamer 407, Carbopol 971P, and chitosan demonstrated that release kinetics followed the rank order of SCMC > chitosan > Poloxamer 407 > Carbopol 971P [7]. Based on these findings, Carbopol 971P was selected as the preferred gelling agent for advanced formulation development due to its more controlled release profile, despite showing the lowest overall drug release in conventional gel systems.

Advanced Delivery Systems

Recent formulation research has focused on developing nanostructured delivery systems to enhance the topical delivery of this compound. Both liposome-based gel formulations (LBGF) and microemulsion-based gel formulations (MBGF) have shown superior performance compared to conventional formulations [7]. These advanced systems create reservoir effects in the skin, promote intracellular drug delivery, and provide sustained release properties that may improve treatment efficacy while reducing application frequency.

Comparative studies have demonstrated that MBGF systems generally exhibit superior release and permeation characteristics compared to LBGF, with microemulsions containing ethanol as a co-surfactant showing higher drug permeation than those using propylene glycol [7]. Drug release from both LBGF and MBGF typically follows the Higuchi model, indicating a diffusion-controlled release mechanism. Antimicrobial activity assessments against various fungal species have revealed that both advanced formulation approaches produce inhibition zones significantly larger than those achieved with conventional miconazole cream, confirming their enhanced efficacy potential [7].

Clinical Evidence and Safety Profile

Efficacy in Dermatomycoses

Clinical studies have consistently demonstrated the therapeutic efficacy of this compound 1% cream across various superficial fungal infections. In a comprehensive trial encompassing 277 patients with pityriasis versicolor (94 patients), candidiasis (43 patients), and trichophytosis (140 patients), once-daily application for up to three weeks produced rapid symptom improvement and high cure rates [3]. Particularly noteworthy was the rapid resolution of fungal microscopy findings and itching across all infection types. The medication received "good" or "very good" efficacy ratings from physicians in over 82% of cases for all infection types, with particularly high ratings for candidiasis (97.7%) and pityriasis versicolor (92.6%) [3].

Specific investigation of this compound in tinea pedis treatment revealed equally promising results. A multicenter trial with 132 patients demonstrated that the medication was equally effective for both interdigital (n=86) and other foot locations (n=46), with causative pathogens predominantly including Trichophyton rubrum and other Trichophyton and Candida species [4]. Complete clinical and mycological cure was achieved in the majority of cases regardless of infection location, supporting this compound as a versatile treatment for different manifestations of tinea pedis.

Safety and Tolerability

The safety profile of topical this compound formulations is exceptionally favorable, with minimal adverse effects reported across clinical trials. In the large study of 277 patients, only a single case of application site pruritus was reported as an adverse reaction [3]. Similarly, the tinea pedis trial with 132 patients reported no local skin intolerabilities, with physicians rating tolerability as "good" or "very good" in over 89% of cases for both interdigital and other foot site infections [4].

This excellent tolerability profile, combined with the convenience of once-daily application, contributes to high patient compliance—a critical factor in the successful treatment of superficial fungal infections that typically require extended therapy durations. While isolated cases of contact sensitization have been reported in the literature, these appear to be uncommon occurrences that don't significantly detract from the overall favorable safety profile of topical this compound formulations [1].

Emerging Applications and Future Directions

Repurposing for Non-Fungal Indications

A particularly intriguing development in this compound research has been the discovery of its activity against Mycobacterium ulcerans, the pathogen responsible for Buruli ulcer. This neglected tropical disease primarily affects skin and subcutaneous tissues, characterized by chronic, necrotizing lesions that can lead to significant disability [1]. Screening of 48 commercial azole drugs and agrochemicals revealed that this compound was uniquely active against M. ulcerans, with an ID90 of 2.9 μg/ml (9 μM) and ID50 of 0.8 μg/ml (2.6 μM) against the Ghanaian reference strain [1].

This anti-mycobacterial activity appears to depend on this compound's specific structural characteristics, particularly the methylene substitution at the imidazole-binding carbon. Among eight structural analogues tested, only the 4-Cl isomer displayed similar activity, highlighting the structural specificity of this effect [1]. While the exact mechanism remains to be fully elucidated, researchers have hypothesized that inhibition of mycobacterial cytochrome P450 enzymes, particularly the highly conserved CYP51, may underlie this unexpected activity. Given that Buruli ulcer primarily affects skin and subcutaneous tissue, topical this compound formulations could potentially deliver therapeutic concentrations directly to infected areas, offering a novel approach to managing this challenging neglected disease.

Research Gaps and Development Opportunities

Despite the established efficacy of this compound for superficial fungal infections, several research gaps present opportunities for further investigation. These include:

  • Mechanistic Elucidation: Detailed studies on the molecular basis for this compound's unique activity profile compared to other azole antifungals, particularly its potent activity against some non-fungal pathogens [1]
  • Optimized Delivery Systems: Further development and clinical validation of advanced delivery platforms like microemulsion-based gels to enhance skin penetration and retention [7]
  • Resistance Monitoring: Systematic surveillance of antifungal susceptibility patterns to detect potential emerging resistance to this compound
  • Combination Therapies: Exploration of synergistic combinations with other antifungal agents to expand spectrum and prevent resistance development
  • Systemic Formulations: Investigation of reformulated versions for potential systemic administration, contingent on addressing metabolism and toxicity concerns

The ongoing development of novel antifungal agents with unique mechanisms of action presents opportunities for comparing this compound's efficacy and safety profile against emerging therapies [8]. Such comparative studies could help position this compound more precisely within the expanding antifungal armamentarium and identify specific patient populations that would derive particular benefit from this compound-based treatments.

Conclusion

References

Core Biological Activities & Mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

Croconazole is primarily known as an imidazole-based antifungal agent, but research has revealed additional biological activities. The table below summarizes its core mechanisms and measured effects.

Activity/Mechanism Biological Target Quantitative Measure (IC₅₀/ID) Experimental System Citations
Antifungal Activity Fungal CYP51 (Ergosterol Synthesis) Not fully quantified in results In vitro cultures [1] [2] [3]
5-Lipoxygenase (5-LOX) Inhibition 5-LOX enzyme in neutrophils 7.8 ± 1.7 μM (for LTB₄ synthesis) Rat neutrophils [4]
Antimycobacterial Activity Mycobacterium ulcerans (potential CYP inhibition) ID₅₀: 2.6-2.7 μM; ID₉₀: 8-9 μM In vitro alamarBlue assay [2]

Experimental Protocol: 5-Lipoxygenase Inhibition Assay

This protocol is adapted from assays used to characterize this compound's dose-dependent inhibition of 5-LOX and the synthesis of leukotriene B4 (LTB₄) and 5-HETE [4].

  • Neutrophil Isolation: Isolate neutrophils from rat peritoneal exudate or human peripheral blood using density gradient centrifugation.
  • Cell Stimulation: Pre-incubate the neutrophil suspension with varying concentrations of this compound (dissolved in DMSO) or a vehicle control for a set time (e.g., 15-30 minutes).
  • Enzyme Activation: Activate the 5-LOX pathway by adding a calcium ionophore (e.g., A23187) to the cell suspension.
  • Reaction Termination: After a specific incubation period (e.g., 5-10 minutes), stop the reaction by adding an organic solvent like methanol or by rapid cooling.
  • Metabolite Extraction & Analysis:
    • Extract lipid metabolites, including LTB₄ and 5-HETE, using solid-phase extraction or liquid-liquid extraction.
    • Quantify the levels of LTB₄ and 5-HETE using a reverse-phase high-performance liquid chromatography (HPLC) system with a UV or photodiode array detector, set to their specific absorbance wavelengths.
  • Data Analysis: Calculate the percentage inhibition of LTB₄ and 5-HETE synthesis at each drug concentration relative to the vehicle control. Use non-linear regression analysis to determine the IC₅₀ values.

Experimental Protocol: Growth Inhibition Assay for Mycobacteria

This protocol is based on the alamarBlue-based assay used to identify this compound's activity against Mycobacterium ulcerans [2].

  • Bacterial Culture: Grow M. ulcerans in a suitable liquid medium (e.g., BacT/Alert medium) at 30°C until the exponential growth phase is reached.
  • Inoculum Preparation: Dilute the culture to a standard optical density (OD₆₀₀ ~0.02).
  • Compound Preparation: Prepare a 2-fold serial dilution of this compound in a 96-well plate, with concentrations typically ranging from 12.5 μg/mL down to 0.1953 μg/mL. Include controls: medium only, DMSO vehicle, and a positive control (e.g., streptomycin).
  • Inoculation & Incubation: Add 100 μL of the bacterial inoculum to each well. Seal the plates and incubate at 30°C for 8-10 days.
  • Viability Staining: Add 20 μL of alamarBlue reagent to each well. Incubate the plate further at 37°C for 24 hours to allow for the colorimetric change.
  • Inactivation & Measurement: For safety, inactivate the bacterial suspension by adding formalin to each well. Measure the fluorescence intensity (Excitation: 540 nm, Emission: 588 nm).
  • Data Analysis: Calculate the percentage reduction in fluorescence signal compared to the DMSO control wells. Determine the inhibitory doses (ID₅₀ and ID₉₀) using a suitable statistical model.

Mechanism of Action Diagram

The following diagram illustrates the dual biological activity of this compound, integrating its established antifungal mechanism with its inhibitory effect on the 5-Lipoxygenase pathway.

G cluster_fungal Fungal Cell Pathway cluster_human Human Neutrophil Pathway This compound This compound CYP51 CYP51 (14α-demethylase) This compound->CYP51 Inhibits LOX 5-Lipoxygenase (5-LOX) This compound->LOX Inhibits Ergosterol Ergosterol CYP51->Ergosterol Lanosterol Lanosterol Lanosterol->CYP51 Synthesis Membrane Cell Membrane Integrity Ergosterol->Membrane Maintains ArachidonicAcid Arachidonic Acid ArachidonicAcid->LOX LTA4 Leukotriene A4 (LTA4) LOX->LTA4 HETE 5-HETE LOX->HETE Alternative Pathway LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 Inflammation Inflammatory Response LTB4->Inflammation HETE->Inflammation

> this compound's dual mechanism: inhibits fungal ergosterol synthesis and the human 5-LOX inflammatory pathway.

Drug Properties and Potential

  • Metabolism: As an imidazole-containing drug, this compound can undergo glucuronidation, a common Phase II metabolic pathway, which may influence its bioavailability and clearance [5].
  • Current and Potential Use: this compound is used topically for fungal skin infections (e.g., marketed as Pilzcin for dermatomycoses and candidiasis) [2] [3]. Its inhibitory activity against Mycobacterium ulcerans suggests potential for repurposing as a topical treatment for Buruli ulcer, a necrotizing skin disease [2]. The anti-inflammatory activity via 5-LOX inhibition presents another potential avenue for therapeutic development [4].

References

croconazole antifungal agent review

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Resistance

Ketoconazole exerts its antifungal effect primarily by targeting the ergosterol biosynthesis pathway within the fungal cell membrane [1]. The table below summarizes the core mechanisms and the associated resistance observed in pathogens like Candida albicans and Malassezia restricta.

Aspect Mechanism Description Associated Resistance Factors
Primary Target Inhibits cytochrome P450 enzyme lanosterol 14α-demethylase (ERG11) [2] [1]. Mutations or overexpression of ERG11, reducing drug binding or increasing target protein levels [2] [3].
Cellular Effect Blocks conversion of lanosterol to ergosterol; leads to accumulation of toxic methylated sterols and compromises membrane integrity [2] [1]. N/A
Efflux Pumps N/A Overexpression of drug efflux pumps (e.g., CDR1, PDR5) decreases intracellular drug concentration [4] [2].
Cellular Stress Response N/A Hsp90 and calcineurin pathways stabilize proteins and maintain cell integrity under drug-induced stress [4] [3].
Genomic Adaptation N/A Aneuploidy, particularly trisomy/tetrasomy of chromosome R, provides a transient, reversible tolerance in C. albicans [3].

The following diagram illustrates the mechanism of action of Ketoconazole and the primary resistance pathways that fungi employ.

G KZ Ketoconazole ERG11 Lanosterol 14α-demethylase (ERG11) KZ->ERG11  Inhibits Ergosterol Ergosterol Synthesis ERG11->Ergosterol  Catalyzes Integrity Membrane Integrity Ergosterol->Integrity Disruption Membrane Disruption Cell Death Integrity->Disruption  Loss of

Experimental Protocols for Antifungal Testing

For researchers, standardized protocols are essential for evaluating antifungal efficacy and resistance. Key methodologies from the search results are detailed below.

Disk Diffusion Assay (DDA) for Tolerance

This method is used to distinguish between antifungal resistance and tolerance by measuring the growth within the zone of inhibition [4] [3].

  • Procedure:
    • Inoculum Preparation: Adjust the yeast cell suspension (e.g., C. albicans SC5314) to a density of 1x10⁶ cells/mL [3].
    • Plating: Spread 100 μL of the suspension uniformly onto an agar plate (common media include YPD, Casitone, or SDC) [4] [3].
    • Drug Application: Place a filter disk impregnated with a set amount of ketoconazole (e.g., 50 μg) in the center of the plate [3].
    • Incubation and Analysis: Incubate plates at required temperature (e.g., 30°C or 37°C) for 24-48 hours. Photograph the plates and analyze using the diskImageR pipeline or similar software [4] [3].
    • Key Metrics:
      • RAD20: The radius of the zone of inhibition at 20%, indicating resistance.
      • FoG20: The fraction of growth within the zone of inhibition at 20%, indicating tolerance [4] [3].
Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The MIC is the lowest drug concentration that prevents visible growth and is a standard measure of resistance [2].

  • Procedure:
    • Plate Preparation: Serially dilute ketoconazole (e.g., two-fold dilutions) in a liquid growth medium within a 24-well or 96-well plate [2].
    • Inoculation: Inoculate each well with a standardized number of fungal cells.
    • Incubation and Reading: Incubate the plates at the optimal temperature for the species (e.g., 34°C for Malassezia restricta) for a set period (e.g., 3 days). The MIC is identified as the lowest well with no visible growth [2].

Clinical and Pharmacokinetic Profile

The clinical use of ketoconazole is heavily influenced by its pharmacokinetic properties and safety profile.

Property Description Clinical Implications
Administration Oral tablets and topical preparations (creams, shampoos) [1]. Systemic use requires careful risk-benefit assessment due to safety concerns [5] [1].
Absorption Variable absorption after oral administration; increased by food or acidic beverages, decreased by antacids [6] [1]. Must be taken at least 2 hours before antacids. Patients with low stomach acid may need an acidic drink for absorption [1].
Distribution >99% protein-bound; distributes to skin and vaginal tissue but penetrates poorly into cerebrospinal fluid (CSF) and seminal fluid [6]. Not indicated for treating fungal meningitis or epididymitis [6] [5].
Metabolism & Excretion Extensively metabolized in the liver to inactive metabolites, primarily excreted in faeces [6]. Subject to drug interactions with other CYP3A4 inhibitors or inducers.
Black Box Warning Can cause severe hepatotoxicity and adrenal insufficiency [1]. Use is restricted; it should only be used when other antifungals are unavailable or intolerable [5]. Monitoring of liver and adrenal function is mandatory [1].

Research and Development Frontiers

Current research is focused on overcoming the limitations of ketoconazole, particularly its resistance, toxicity, and formulation challenges.

  • Novel Drug Combinations: Ketoconazole has been successfully formulated with Ionic Liquids (ILs) like choline geranate. These formulations enhance skin penetration and bioavailability, allowing a lower drug dose (one-quarter of a commercial cream) while showing better efficacy and a lower recurrence rate in a clinical trial for tinea pedis [7].
  • Molecular Derivativization: Researchers are designing new compounds by hybridizing the ketoconazole structure with primary sulfonamide moieties. These derivatives are dual-targeting agents, inhibiting both the classic target (CYP51) and fungal carbonic anhydrases, presenting a promising strategy to combat resistance [8].
  • Drug-Drug Interactions: Ketoconazole is a strong inhibitor of cytochrome P450 (CYP3A4) and P-glycoprotein (P-gp). This property is leveraged in veterinary medicine to increase the plasma concentration and efficacy of other drugs, such as ivermectin [9]. This same interaction necessitates extreme caution in human medicine to avoid toxicities with co-administered drugs.

References

Eicosanoid Biosynthesis & Inhibition: A Primer

Author: Smolecule Technical Support Team. Date: February 2026

Eicosanoids are potent signaling molecules derived from 20-carbon polyunsaturated fatty acids like arachidonic acid (AA). They are crucial in inflammation, immunity, and pain perception [1] [2]. The biosynthesis and inhibition occur through three major enzymatic pathways, which are well-established therapeutic targets.

The table below summarizes the core pathways and their regulation.

Pathway Key Enzymes Major Products Known Inhibitors & Therapeutic Targets
Cyclooxygenase (COX) COX-1, COX-2 Prostaglandins (PGE₂), Thromboxanes (TXA₂) Non-steroidal anti-inflammatory drugs (NSAIDs), Aspirin [3]
Lipoxygenase (LOX) 5-LOX, 12-LOX, 15-LOX Leukotrienes (LTB₄, LTC₄), Lipoxins 5-LOX inhibitors (Zileuton), LT receptor antagonists (Montelukast) [3] [4]
Cytochrome P450 (CYP) CYP epoxygenases, ω-hydroxylases Epoxyeicosatrienoic acids (EETs), HETEs (20-HETE) Soluble Epoxide Hydrolase (sEH) inhibitors [3]

The following diagram illustrates the core arachidonic acid metabolism pathway, which is fundamental to understanding eicosanoid biosynthesis.

f AA Arachidonic Acid (AA) COX COX Pathway AA->COX LOX LOX Pathway AA->LOX CYP CYP Pathway AA->CYP Prostanoids Prostanoids (PGE₂, TXA₂) COX->Prostanoids LTs Leukotrienes (LTs) (LTB₄, LTC₄) LOX->LTs EETs_HETEs EETs / HETEs (20-HETE) CYP->EETs_HETEs NSAIDs NSAIDs, Aspirin NSAIDs->COX Zileuton 5-LOX Inhibitors (e.g., Zileuton) Zileuton->LOX sEH_inhib sEH Inhibitors sEH_inhib->EETs_HETEs

Core arachidonic acid metabolism pathways and major therapeutic inhibition targets.

Eicosanoids in Crohn's Disease and Current Treatment Strategies

Research confirms that eicosanoids are significantly elevated in inflammatory bowel diseases like Crohn's Disease, contributing to tissue damage [5]. However, current clinical guidelines for moderate-to-severe Crohn's Disease have moved toward targeting specific immune cytokines and signaling pathways rather than broad eicosanoid inhibition.

The table below summarizes the mechanism of action for these advanced therapies, which differ from classic eicosanoid pathway inhibition.

Therapy Class Example Agents Primary Target (vs. Eicosanoid Pathway)
Anti-TNF Infliximab, Adalimumab Tumor Necrosis Factor-alpha (TNF-α) [6] [7]
Anti-IL-12/23 & IL-23p19 Ustekinumab, Risankizumab, Guselkumab Interleukin-12/23 or IL-23 alone [6] [7]
Integrin Antagonists Vedolizumab α4β7 Integrin [7]
JAK Inhibitors Upadacitinib Janus Kinase (JAK) enzymes [6] [7]

References

Comprehensive Technical Guide: Croconazole as a 5-Lipoxygenase Inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Executive Summary

Croconazole demonstrates dual pharmacological activity as both an antimycotic agent and a 5-lipoxygenase (5-LOX) inhibitor, positioning it as a potential therapeutic agent for inflammatory conditions. This comprehensive technical review summarizes the inhibitory potency of this compound against key enzymes in the arachidonic acid pathway, details experimental methodologies for evaluating its effects, and illustrates the molecular pathways it modulates. This compound exhibits dose-dependent inhibition of 5-LOX in human polymorphonuclear leukocytes (PMNs) with an IC₅₀ of 7.8 ± 1.7 µM for leukotriene B₄ (LTB₄) synthesis and 7.6 ± 0.3 µM for 5-hydroxyeicosatetraenoic acid (5-HETE) production [1]. Its inhibition profile extends to cyclooxygenase (COX) products while sparing 12-HETE synthesis, suggesting a selective mechanism of action. This review provides researchers and drug development professionals with comprehensive data, protocols, and visualizations to support further investigation of this compound as a potential anti-inflammatory therapeutic.

Drug Profile and Chemical Information

This compound (CAS No. 77175-51-0) is a small molecule with dual functionality as both an antifungal agent and an inhibitor of eicosanoid biosynthesis. Its molecular weight is 310.78 g/mol, with a chemical formula of C₁₈H₁₅ClN₂O [2]. The compound features a complex structure containing an imidazole ring, which is characteristic of many antifungal agents, and additional aromatic systems that may contribute to its interaction with lipoxygenase enzymes. This compound demonstrates favorable solubility in various solvents commonly used in biological assays, including DMSO (50 mg/mL or 160.89 mM), methanol (1.55 mg/mL), and acetonitrile (1.55 mg/mL) [2]. This solubility profile facilitates its use in in vitro experimentation at the concentrations required to observe 5-LOX inhibition. The compound remains stable when stored as a powder at -20°C for up to three years, making it suitable for research applications requiring long-term storage [2].

Quantitative Inhibition Data

Primary Inhibition Metrics of this compound

This compound exhibits dose-dependent inhibition of 5-lipoxygenase pathway products across different biological systems. The table below summarizes the half-maximal inhibitory concentrations (IC₅₀ values) for key eicosanoids synthesized through the 5-LOX and COX pathways:

Eicosanoid Target Biological System IC₅₀ Value (µM) Pathway
LTB₄ Human polymorphonuclear leukocytes 7.8 ± 1.7 [1] 5-LOX
5-HETE Human polymorphonuclear leukocytes 7.6 ± 0.3 [1] 5-LOX
LTB₄ Human whole blood 27.0 ± 3.1 [1] 5-LOX
HHT Human polymorphonuclear leukocytes 9.8 ± 2.0 [1] COX
Comparative Inhibition Data for Reference Compounds

To contextualize this compound's inhibitory potency, the table below presents comparative data for other 5-LOX inhibitors described in the scientific literature:

Inhibitor Compound Molecular Target IC₅₀ Value Experimental System
ARM1 LTA4H epoxide hydrolase activity 0.6 µM [3] Human PMNs
TTSe LTA4H epoxide hydrolase activity 0.8 µM [3] Human PMNs
TTO LTA4H epoxide hydrolase activity 0.8 µM [3] Human PMNs
ARM1 5-LOX (5-HETE production) 1.7 µM [3] Human PMNs
TTSe 5-LOX (5-HETE production) 2.3 µM [3] Human PMNs
TTO 5-LOX (5-HETE production) 2.3 µM [3] Human PMNs

The data reveal that while this compound demonstrates potent inhibition of 5-LOX products in isolated PMNs, its efficacy is markedly reduced in the more complex whole blood environment, with IC₅₀ values approximately 3.5-fold higher [1]. This suggests that protein binding or other physiological factors in blood may reduce its bioavailability or access to cellular targets. When compared to specialized inhibitors like ARM1 and its derivatives, this compound shows moderate potency, though it maintains the advantage of simultaneously targeting both 5-LOX and COX pathways [3].

Experimental Protocols

Cell-Based Assay for 5-LOX Inhibition in Human Polymorphonuclear Leukocytes (PMNs)

The standardized protocol for evaluating this compound's effects on 5-LOX activity in PMNs involves several critical steps that ensure reproducible assessment of its inhibitory potency [1]:

  • Cell Preparation: Isolate human polymorphonuclear leukocytes from fresh blood of healthy donors using density gradient centrifugation with Ficoll-Paque or similar media. Resuspend the purified PMNs in a calcium-containing buffer (typically Hanks' Balanced Salt Solution or phosphate-buffered saline) at a concentration of 5-10 × 10⁶ cells/mL.
  • Drug Pretreatment: Prepare a stock solution of this compound in DMSO and dilute to working concentrations in the cell suspension. The final DMSO concentration should not exceed 0.1% to maintain cell viability. Pretreat cells with this compound at concentrations ranging from 0.8-100 µM for exactly 5 minutes at 37°C with gentle agitation.
  • Enzyme Stimulation: Add calcium ionophore A23187 to the cell suspension at a final concentration of 10 µM to activate 5-LOX and initiate eicosanoid synthesis. Continue incubation for precisely 10 minutes at 37°C.
  • Reaction Termination: Stop the enzymatic reaction by adding ice-cold methanol (typically 2 volumes) or acidification to pH 3.0-3.5. Remove cell debris by centrifugation at 10,000 × g for 10 minutes at 4°C.
  • Eicosanoid Extraction and Quantification: Extract eicosanoids using solid-phase extraction or liquid-liquid extraction methods. Analyze samples using reversed-phase high-performance liquid chromatography (RP-HPLC) with UV or mass spectrometry detection. Quantify LTB₄ and 5-HETE by comparing peak areas to authentic standards using calibrated curves.
Whole Blood Assay for 5-LOX Inhibition

The protocol for evaluating this compound in whole blood accounts for physiological complexity and potential protein binding effects [1]:

  • Blood Collection and Preparation: Collect fresh human blood from healthy donors into anticoagulant tubes (heparin or EDTA). Dilute blood 1:1 with calcium-containing buffer.
  • Drug Treatment and Stimulation: Add this compound (0.8-100 µM) to aliquots of diluted blood and incubate for 5 minutes at 37°C. Stimulate eicosanoid production with calcium ionophore A23187 (10 µM final concentration) and incubate for 30 minutes at 37°C with gentle mixing.
  • Sample Processing: Terminate reactions by cooling on ice and add protein precipitation agent (e.g., methanol or acetonitrile). Centrifuge at high speed (15,000 × g for 15 minutes) to remove proteins and cells.
  • Analysis: Extract lipid mediators from the supernatant using solid-phase extraction and quantify eicosanoids via RP-HPLC as described for the PMN assay.
Cell-Free 5-LOX System for Mechanism Determination

To determine whether this compound acts directly on 5-LOX or through indirect mechanisms, a cell-free assay system is employed [1]:

  • Enzyme Preparation: Use recombinant human 5-LOX or 5-LOX partially purified from PMN lysates. The enzyme preparation should be in an appropriate buffer containing ATP (1 mM) to stabilize 5-LOX activity.
  • Inhibition Assessment: Pre-incubate this compound with the enzyme preparation for 5 minutes at room temperature. Initiate the reaction by adding arachidonic acid (10-20 µM final concentration) and calcium chloride (1-2 mM final concentration).
  • Product Analysis: After 5-10 minutes, terminate the reaction and measure 5-HETE formation via RP-HPLC as described above.
  • Reversibility Evaluation: To assess reversibility of inhibition, ultrafiltration or dilution methods are used. For the dilution approach, incubate 5-LOX with high concentrations of this compound (≥10 × IC₅₀), then dilute the mixture 100-fold before assessing remaining activity.

Mechanism of Action and Signaling Pathways

This compound exerts its primary inhibitory effect through direct interaction with 5-lipoxygenase (5-LOX), the key enzyme responsible for initiating the synthesis of leukotrienes from arachidonic acid [1]. Studies in cell-free systems demonstrate that a significant portion (45-77%) of this compound's inhibition is reversible, suggesting it may act as a competitive or mixed inhibitor at the enzyme's active site or an allosteric regulatory site [1]. Beyond its effects on 5-LOX, this compound also inhibits the production of 12-hydroxyheptadecatrienoic acid (HHT), a cyclooxygenase (COX) pathway product, with an IC₅₀ of 9.8 ± 2.0 µM, while notably sparing the synthesis of 12-hydroxyeicosatetraenoic acid (12-HETE) [1]. This differential inhibition profile indicates that this compound possesses a unique enzyme selectivity among eicosanoid biosynthesis pathways, potentially contributing to a favorable therapeutic window by preserving certain anti-inflammatory or pro-resolving pathways.

The following diagram illustrates the eicosanoid biosynthesis pathway and this compound's sites of inhibition:

G cluster_5LOX 5-LOX Pathway cluster_COX COX Pathway cluster_PGP PGP Metabolism AA Arachidonic Acid LOX 5-Lipoxygenase (5-LOX) AA->LOX Activation COX Cyclooxygenase (COX) AA->COX FLAP FLAP LOX->FLAP HETE5 5-HETE LOX->HETE5 HHT 12-Hydroxyheptadeca- trienoic Acid (HHT) COX->HHT LTA4 Leukotriene A4 (LTA4) FLAP->LTA4 LTA4H LTA4 Hydrolase LTA4->LTA4H LTB4 Leukotriene B4 (LTB4) LTA4H->LTB4 HETE12 12-HETE PGP Pro-Gly-Pro (PGP) PGP_clear PGP Clearance PGP->PGP_clear LTA4H Aminopeptidase Activity Inhibitor This compound Inhibition Inhibitor->LOX IC₅₀ = 7.8 µM Inhibitor->COX IC₅₀ = 9.8 µM Inhibitor->LTA4H Spares Activity

Figure 1: Eicosanoid biosynthesis pathway showing this compound's inhibition sites. This compound potently inhibits 5-LOX and COX-derived HHT production while sparing LTA4H aminopeptidase activity and 12-HETE synthesis [1] [3].

The molecular architecture of the 5-LOX pathway involves multiple components beyond the catalytic enzyme itself. Five-lipoxygenase-activating protein (FLAP) facilitates the transfer of arachidonic acid to 5-LOX, while coactosin-like protein (CLP) stabilizes the enzyme structure [3]. Following 5-LOX activation and LTA4 formation, the bifunctional enzyme LTA4 hydrolase (LTA4H) converts LTA4 to LTB4 through its epoxide hydrolase activity while simultaneously cleaving the chemotactic peptide PGP via its aminopeptidase activity [3]. This compound's differential effects within this pathway—inhibiting 5-LOX and LTB4 production while sparing LTA4H's aminopeptidase activity—suggest a therapeutic advantage by potentially reducing pro-inflammatory LTB4 while maintaining the capacity to inactivate PGP, a neutrophil chemoattractant linked to chronic inflammatory lung diseases [3].

Therapeutic Potential and Research Implications

The dual inhibitory activity of this compound against both 5-LOX and COX pathways positions it as a potential anti-inflammatory agent with a mechanism similar to dual COX/LOX inhibitors currently under investigation [4]. This dual pathway inhibition may offer enhanced efficacy and potentially reduced side effects compared to selective COX inhibitors, which are associated with gastrointestinal toxicity and cardiovascular risks [4]. The simultaneous suppression of both leukotrienes and prostaglandins addresses multiple inflammatory mediators that often act in concert to perpetuate inflammation and pain signaling. Additionally, this compound's negligible effect on 12-HETE production and LTA4H aminopeptidase activity suggests it may preserve certain resolution pathways and maintain the capacity to inactivate neutrophil chemoattractants like PGP, potentially providing a more favorable inflammatory modulation profile than complete pathway blockade [1] [3].

From a drug development perspective, this compound's existing safety profile as an approved antifungal agent may potentially acceler translational efforts for repurposing in inflammatory conditions. However, researchers should note that the inhibitory potency of this compound (IC₅₀ values in the low micromolar range) is substantially lower than that of specialized 5-LOX inhibitors such as ARM1 and its derivatives, which exhibit IC₅₀ values in the sub-micromolar to low micromolar range for both LTA4H and 5-LOX [3]. This suggests that structural optimization of this compound may be necessary to enhance its potency and selectivity for inflammatory applications. Future research should focus on structure-activity relationship studies to identify modifications that improve 5-LOX inhibition while minimizing potential off-target effects, as well as in vivo validation of its anti-inflammatory efficacy in relevant disease models.

Visualizations

Experimental Workflow for 5-LOX Inhibition Assays

The diagram below illustrates the standardized experimental workflow for evaluating this compound's inhibitory effects on 5-LOX activity:

G cluster_params Key Experimental Parameters Start Isolate Human PMNs from Donor Blood Step1 Resuspend in Buffer (5-10 × 10⁶ cells/mL) Start->Step1 Step2 Pretreat with this compound (0.8-100 µM, 5 min, 37°C) Step1->Step2 Step3 Stimulate with Ca²⁺ Ionophore A23187 (10 µM) Step2->Step3 Step4 Incubate 10 min (PMNs) or 30 min (Whole Blood) Step3->Step4 Step5 Terminate Reaction (Ice-cold Methanol) Step4->Step5 Step6 Extract Eicosanoids (Solid-Phase Extraction) Step5->Step6 Step7 Analyze via RP-HPLC (UV or MS Detection) Step6->Step7 End Quantify LTB₄ and 5-HETE Using Calibrated Standards Step7->End Param1 This compound Range: 0.8-100 µM Param2 Stimulus: Ca²⁺ Ionophore A23187 (10 µM) Param3 Detection: RP-HPLC with UV/MS

Figure 2: Experimental workflow for evaluating this compound's inhibition of 5-LOX activity in human PMNs and whole blood [1].

Conclusion

References

Quantitative Data on Anti-inflammatory Activity

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core experimental findings on the anti-inflammatory activity of croconazole from a 1995 study [1].

Parameter Details
Experimental Model Arachidonic acid (AA)-induced mouse ear swelling test [1]
Test Compound This compound (imidazole compound) [1]
Application Method Topical application [1]
Dosages Tested 1% and 0.01% [1]
Key Efficacy Results Maximal inhibition of edema: 39% (1%) and 33% (0.01%) [1]
Statistical Significance ( p = 0.01 ) [1]
Reference Compound Nordihydroguaiaretic acid (inhibition: 38.9%) [1]
Proposed Mechanism Potential inhibitory effects on pro-inflammatory arachidonic acid metabolites (e.g., via lipoxygenase and/or cyclooxygenase pathways) [1]

Detailed Experimental Protocol

For researchers seeking to replicate or build upon this work, here is the detailed methodology for the key experiment cited.

  • Animal Model: Mice (specific strain not detailed in the abstract) [1].
  • Inflammation Induction: Ear edema (swelling) was induced using arachidonic acid (AA) [1].
  • Experimental Groups:
    • Negative Control: Vehicle treatment.
    • Positive Control: Nordihydroguaiaretic acid (a known inhibitor) [1].
    • Test Groups: Topical application of this compound at 1% and 0.01% concentrations [1].
  • Dosing Regimen: Compounds were applied topically to the mouse ear. The exact timing of application relative to arachidonic acid challenge (e.g., pre- or post-treatment) was not specified in the abstract [1].
  • Outcome Measurement: The primary measured outcome was the reduction of ear swelling (edema). The percentage inhibition was calculated by comparing the swelling in treated groups to the control group [1].

Proposed Mechanism of Action Workflow

The following diagram illustrates the proposed signaling pathway and mechanistic hypothesis for this compound's anti-inflammatory effect based on the experimental model [1].

Start Inflammatory Stimulus AA Arachidonic Acid (AA) Start->AA COX Cyclooxygenase (COX) AA->COX LOX Lipoxygenase (LOX) AA->LOX PGs Pro-inflammatory Prostaglandins COX->PGs LTs Pro-inflammatory Leukotrienes LOX->LTs Inflammation Ear Edema (Swelling) PGs->Inflammation LTs->Inflammation This compound This compound This compound->AA This compound->COX This compound->LOX

Proposed inhibition of arachidonic acid metabolism pathway by this compound.

Research Gaps and Future Directions

The promising initial data on this compound's anti-inflammatory effects have not been followed up with extensive public research. Key areas for future investigation include:

  • Mechanistic Elucidation: Confirm the specific molecular target(s) within the arachidonic acid cascade. Does it inhibit COX, LOX, or another enzyme? [1]
  • Broader Efficacy Models: Test efficacy in other standard models of inflammation (e.g., carrageenan-induced paw edema, TPA-induced inflammation) [1].
  • In-Vitro Studies: Conduct cell-based assays to measure the direct impact on the production of specific eicosanoids (PGE2, LTB4, etc.) and cytokine expression.
  • Modern Drug Development: Explore its potential as a dual-acting antifungal and anti-inflammatory agent, a strategy gaining interest in antifungal research [2] [3] [4].

References

A Proposed Pathway for Method Development

Author: Smolecule Technical Support Team. Date: February 2026

Although a direct method was not available, the search results provide a strong foundation for developing a new HPLC method for croconazole. Here is a workflow based on general principles and strategies identified in the literature.

Start Start Method Development Column Select C18 Column (Reversed-Phase) Start->Column MP Define Initial Mobile Phase (e.g., Buffer/MeOH or ACN) Column->MP Detection Set UV Detection (based on analyte's λmax) MP->Detection Optimize Optimize Parameters Detection->Optimize Validate Full Method Validation Optimize->Validate MP_Opt pH & Solvent Ratio Optimize->MP_Opt Separation Detect_Opt Wavelength Optimize->Detect_Opt Sensitivity Flow_Opt Flow Rate Optimize->Flow_Opt Efficiency Temp_Opt Column Temperature Optimize->Temp_Opt Robustness

Proposed HPLC Method and Validation Protocol

Based on common practices for analyzing drug substances and the methodologies found in the search results, here is a proposed protocol for this compound.

Suggested Chromatographic Conditions

The following table summarizes a recommended starting point for method development, based on strategies used for structurally complex APIs [1] [2] [3].

Table 1: Proposed Initial HPLC Conditions for this compound

Parameter Proposed Condition Rationale & Reference
Column C18, 150-250 mm x 4.6 mm, 5 µm Reversed-phase is the most common mode for drug analysis; this column dimension offers a good balance of efficiency and analysis time [2] [4].
Mobile Phase Phosphate buffer (pH ~7.0) : Acetonitrile (Adjustable ratio, e.g., 40:60 v/v) A neutral pH is often suitable for imidazole derivatives. Acetonitrile provides sharp peaks. The ratio should be optimized for resolution [1] [3].
Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm column, balancing pressure and analysis time.
Column Temp. 30-40°C Maintains consistent retention times and peak shape [1].
Detection (UV) 250 nm (Estimated) This compound's structure suggests UV absorption in this region. A diode-array detector (DAD) should be used to confirm the exact λmax [2].
Injection Volume 10-20 µL Standard for conventional HPLC systems.
Detailed Standard Preparation Protocol
  • Stock Solution (1 mg/mL): Accurately weigh about 25 mg of this compound working standard into a 25 mL volumetric flask. Dissolve and make up to volume with a suitable solvent (e.g., methanol or mobile phase).
  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to create standards for a calibration curve (e.g., 10%, 50%, 80%, 100%, 120% of the target concentration).
System Suitability Test

Before sample analysis, the system suitability must be verified [2] [5]. The following table outlines key parameters.

Table 2: System Suitability Parameters

Parameter Acceptance Criteria Purpose
Theoretical Plates (N) >2000 Measures column efficiency.
Tailing Factor (T) <2.0 Measures peak symmetry.
Repeatability (%RSD) ≤2.0% for n=5 injections Ensures the system's precision.
Resolution (Rs) >1.5 between this compound and closest peak Ensures complete separation from impurities or degradation products.

Method Validation Protocol

Once the method is developed, it must be validated as per ICH guidelines to ensure it is fit for purpose [5]. The core parameters to be evaluated are summarized below.

Table 3: Key Validation Parameters and Experiments

Parameter Experiment Description Target Acceptance Criteria
Specificity Inject blank, placebo, and sample. Ensure no interference at the this compound retention time. Peak purity of this compound confirmed; no co-elution.
Linearity & Range Analyze at least 5 concentrations (e.g., 50-150% of target). Plot response vs. concentration. Correlation coefficient (r) > 0.999.
Accuracy Spike placebo with known amounts of this compound at 3 levels (80%, 100%, 120%). Calculate % recovery. Average recovery between 98.0% and 102.0%.

| Precision | Repeatability: Analyze 6 samples at 100%. Intermediate Precision: Repeat on a different day/different analyst. | %RSD ≤ 2.0% for both studies. | | Robustness | Deliberately vary parameters (e.g., pH ±0.2, temp. ±5°C, organic ratio ±2%). | Method remains valid (e.g., resolution >1.5, RSD <2%) under all conditions. | | LOD & LOQ | Determine by signal-to-noise ratio of 3:1 and 10:1, respectively. | LOD and LOQ should be sufficiently low to detect and quantify impurities. |

How to Proceed with Your Research

Since a direct method is not available, I suggest the following steps to establish a reliable HPLC protocol for this compound:

  • Confirm the UV Spectrum: Use a UV-Vis spectrophotometer to obtain the full spectrum of this compound in your chosen solvent. This will confirm the ideal detection wavelength [2].
  • Adopt a Systematic Optimization Approach: Use the proposed conditions in Table 1 as a starting point. Systematically adjust the organic solvent ratio, buffer pH, and gradient profile to achieve optimal peak shape and resolution from any potential impurities [3].
  • Consult Broader Literature: Look for HPLC methods of structurally related imidazole or triazole antifungals (e.g., clotrimazole, ketoconazole). Their analytical behavior can provide valuable clues for this compound.

References

croconazole RP-HPTLC method validation

Author: Smolecule Technical Support Team. Date: February 2026

Method Summary & Validation

The developed method uses an environmentally friendly RP-HPTLC technique to quantify Croconazole HCl (CCZ) in commercial creams. Separation occurs on RP-18 plates with an acetone-water mobile phase, and the analyte is detected at 198 nm. The method was rigorously validated as per ICH guidelines [1].

Table 1: Chromatographic Conditions and System Suitability

Parameter Specification
Stationary Phase RP-60F254S TLC plates [1]
Mobile Phase Acetone:Water (80:20, v/v) [1]
Detection Wavelength 198 nm [1]
Sample Application Volume 10 µL [1]
Retardation Factor (Rf) Reported as part of system suitability [1]
Theoretical Plates per Meter (N·m⁻¹) Determined as per published formulae [1]
Peak Asymmetry (As) Determined as per published formulae [1]

Table 2: Validation Parameters for the RP-HPTLC Method

Parameter Result
Linearity Range 25 - 1,200 ng/band [1]
Limit of Detection (LOD) Determined via standard deviation methodology [1]
Limit of Quantification (LOQ) Determined via standard deviation methodology [1]
Accuracy (% Recovery) Assessed at 50%, 100%, and 150% levels; data presented [1]
Precision (% RSD) Intra-day and Inter-day precision determined [1]
Robustness Assessed by deliberate changes in mobile phase ratio (±2%); changes in Rf and peak area recorded [1]
Greenness Score (AGREE) 0.82 [1]
Greenness Score (Analytical Eco-Scale) 89 [1]

Experimental Protocols

Here are the detailed laboratory procedures for the method.

Instrumentation and Reagents
  • HPTLC System: CAMAG system equipped with an ATS4 automatic applicator and an automated development chamber [1].
  • Materials: Reference standard of CCZ (purity ≥99%), LC-grade acetone, and ultra-pure water [1].
  • Commercial Formulation: CCZ cream (e.g., Pilzcin, containing 1.0% w/w CCZ) [1].
Mobile Phase Preparation

Prepare a mixture of acetone and water in a 80:20 (v/v) ratio. For instance, mix 800 mL of acetone with 200 mL of water and degas the solution before use [1].

Standard Stock and Working Solution
  • Accurately weigh about 10 mg of CCZ reference standard.
  • Transfer to a 100 mL volumetric flask and dissolve with the mobile phase to obtain a stock solution of 100 µg/mL.
  • Dilute this stock solution serially with the mobile phase to prepare working standards in the concentration range of 25 to 1,200 ng/band for the calibration curve [1].
Sample Preparation from Cream Formulation
  • Accurately weigh about 1.5 g of the commercial CCZ cream.
  • Transfer to a separating funnel and add 75 mL of the mobile phase.
  • Shake the mixture vigorously for 30 minutes.
  • Concentrate the mixture under reduced pressure using a rotary evaporator.
  • Reconstitute the residue in 10 mL of mobile phase for analysis [1].
Chromatographic Procedure
  • Application: Apply 10 µL of the standard and prepared sample solutions as 6 mm bands on the RP-18 TLC plate using an automatic applicator [1].
  • Development: Develop the plate in a twin-trough chamber pre-saturated with mobile phase vapor for 30 minutes at 22°C. Allow the mobile phase to migrate over a distance of 8 cm [1].
  • Densitometric Scanning: After development and drying, scan the plate at 198 nm using a slit dimension of 4.00 x 0.45 mm and a scanning speed of 20 mm/s [1].
  • Quantification: Determine the concentration of CCZ in the sample by comparing its peak area against the calibrated standard curve [1].

Workflow and Greenness Assessment

The following diagrams illustrate the experimental workflow and the method's environmental friendliness, a key advantage highlighted in the study [1].

G Start Start Method Prep Prepare Mobile Phase: Acetone:Water (80:20 v/v) Start->Prep Std Prepare Standard Solutions (25-1200 ng/band) Prep->Std Apply Apply Bands to RP-18 TLC Plate Std->Apply Sample Prepare Cream Sample: Extract with mobile phase Sample->Apply Develop Develop Plate in Saturated Chamber Apply->Develop Scan Scan Plate at 198 nm Develop->Scan Analyze Analyze Peak Areas Scan->Analyze Report Report CCZ Content Analyze->Report

Diagram 1: RP-HPTLC Workflow for CCZ Analysis. This chart outlines the key steps involved in the analysis of this compound HCl in a cream formulation, from sample and standard preparation to final quantification.

G Green Greenness Assessment of RP-HPTLC Method Tool1 Analytical Eco-Scale (AES): Score = 89 Green->Tool1 Tool2 AGREE Metric: Score = 0.82 Green->Tool2 Tool3 ChlorTox Tool: Score = 1.08 g Green->Tool3 Compare Compare with Reported HPLC Method Tool1->Compare Tool2->Compare Tool3->Compare Result Superior Greenness Profile Confirmed Compare->Result

Diagram 2: Greenness Assessment of the Method. This diagram shows the process of evaluating the method's environmental impact using three different green metrics, all of which confirm its exceptional eco-friendliness compared to traditional methods [1].

Application Notes

  • Stability-Indicating Property: The method effectively separated CCZ from its degradation products, confirming its stability-indicating capability. CCZ was found to be unstable under acid and oxidative conditions but stable under alkaline and thermal stress [1].
  • Green Chemistry Advantage: The method uses acetone-water, a less hazardous and more environmentally friendly solvent system compared to those often used in reported HPLC methods. This is reflected in its high greenness scores [1].
  • Application: The validated method is suitable for the routine quality control and standardization of CCZ in commercial cream formulations, with analysis of a marketed cream showing a CCZ content of 0.98% w/w [1].

References

Application Notes and Protocols: A Green Stability-Indicating RP-HPTLC Method for Croconazole Hydrochloride

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Croconazole hydrochloride (CCZ) is a synthetic imidazole derivative demonstrating potent topical antifungal activity against yeasts like Candida albicans and dermatophytes responsible for infections such as Tinea pedis. The need for a precise and environmentally friendly analytical method for quantifying CCZ in pharmaceutical dosage forms is paramount for quality control and stability assessment. A green stability-indicating reverse-phase high-performance thin-layer chromatographic (RP-HPTLC) method has been developed and validated to meet this need. This method effectively separates CCZ from its degradation products, providing a reliable, accurate, and sensitive means for the routine analysis of CCZ in commercial creams, all while aligning with the principles of Green Analytical Chemistry (GAC) [1].

Principle

This protocol describes a validated RP-HPTLC method for the determination of CCZ. The core principle involves the chromatographic separation of CCZ from its forced degradation products using a reverse-phase stationary phase and a green, binary mobile phase. The method's stability-indicating nature is confirmed through forced degradation studies, which demonstrate that the assay can accurately measure the active ingredient without interference from degradation products. The greenness of the method is quantitatively assessed using modern tools, including the Analytical Eco-Scale (AES), ChlorTox, and AGREE metrics, showing a superior environmental profile compared to conventional methods like HPLC [1].

Experimental Protocol

Materials and Equipment

Chemicals and Reagents:

  • Reference CCZ (purity ≥99%) [1].
  • LC-grade solvents: Acetone, ethanol, ethyl acetate [1].
  • Ultra-pure water (e.g., from a Milli-Q system) [1].
  • Commercial CCZ cream (e.g., Pilzcin, containing 1.0% w/w CCZ) [1].

Instrumentation:

  • HPTLC System (CAMAG) including [1]:
    • Automatic TLC Sampler 4 (ATS4) Applicator.
    • RP-60F254S TLC plates (stationary phase).
    • Automated development chamber.
    • TLC scanner equipped with a deuterium lamp.
    • WinCATS software for data processing.
Preparation of Solutions
  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of CCZ reference standard and transfer to a 100 mL volumetric flask. Dissolve and make up to volume with the developing system (acetone/water, 80:20 v/v) [1].
  • Calibration Standards: Dilute the stock solution with the developing system to obtain concentrations in the range of 25–1200 ng/band [1].
  • Sample Solution from Cream:
    • Accurately weigh 1.5 g of commercial CCZ cream into a separating funnel [1].
    • Add 75 mL of the developing system (acetone/water, 80:20 v/v) and shake vigorously for 30 minutes at 25°C [1].
    • Concentrate the mixture under reduced pressure using a rotary evaporator.
    • Reconstitute the residue with 10 mL of the developing system and analyze [1].
Chromatographic Procedure
  • Application: Using the ATS4 applicator, spot the standard and sample solutions as bands of 6 mm width on the RP-HPTLC plates. The application rate should be set at 150 nL/s [1].
  • Development: Develop the plate in an automated development chamber pre-saturated for 30 minutes at 22°C with the mobile phase fumes. The mobile phase is a binary mixture of acetone and water (80:20, v/v). The development distance is 8 cm [1].
  • Drying: Allow the developed plate to dry completely at room temperature.
  • Detection and Quantification: Scan the dried plate at a wavelength of 198 nm. Set the scanning speed to 20 mm/s and the slit dimensions to 4.00 × 0.45 mm [1].
Forced Degradation (Stress) Studies

To establish the stability-indicating property, subject the CCZ standard solution to various stress conditions [1]:

  • Acidic Degradation: Treat with acid (e.g., 0.1M HCl) and heat if necessary.
  • Alkaline Degradation: Treat with base (e.g., 0.1M NaOH) and heat if necessary.
  • Oxidative Degradation: Treat with an oxidizing agent (e.g., 3% H₂O₂).
  • Thermal Stress: Expose the solid drug to dry heat.

Analyze the stressed samples using the chromatographic procedure described in section 3.3. CCZ is found to be unstable under acid and oxidative conditions but sufficiently stable under alkaline and thermal stress [1].

The workflow for the forced degradation studies is summarized below:

Start Start: CCZ Standard Solution Acid Acidic Stress (e.g., 0.1M HCl) Start->Acid Alkaline Alkaline Stress (e.g., 0.1M NaOH) Start->Alkaline Oxidative Oxidative Stress (e.g., 3% H₂O₂) Start->Oxidative Thermal Thermal Stress (Dry Heat) Start->Thermal Analysis RP-HPTLC Analysis Acid->Analysis Alkaline->Analysis Oxidative->Analysis Thermal->Analysis Results Results: CCZ unstable in Acid & Oxidative conditions Analysis->Results

Method Validation

The method is validated as per ICH Q2(R2) guidelines for the following parameters [1]:

  • Linearity: Prepare and analyze CCZ standards in the range of 25–1200 ng/band (n=6). Plot peak area versus concentration to establish the calibration curve [1].
  • Accuracy: Assess via a standard addition (spiking) method at three quality control levels (50%, 100%, 150%) with six replicates each. Report recovery as a percentage [1].
  • Precision:
    • Intra-day Precision: Analyze QC samples at three concentrations on the same day (n=6). Report %RSD.
    • Inter-day Precision: Analyze QC samples over three different days (n=6). Report %RSD [1].
  • Robustness: Deliberately introduce small changes to the mobile phase composition (e.g., acetone/water 78:22 and 82:18 v/v) and monitor the impact on the retention factor (Rf) and peak area [1].
  • Sensitivity: Determine the Limit of Detection (LOD) and Limit of Quantification (LOQ) using the standard deviation method [1].
Greenness Assessment

Evaluate the environmental friendliness of the method using the following tools [1]:

  • Analytical Eco-Scale (AES): Calculate the penalty points for hazardous chemicals, energy consumption, and waste. A higher score (out of 100) indicates a greener method.
  • ChlorTox: Calculate the total chlorinated solvent content and its toxic impact.
  • AGREE (Analytical GREEnness): A comprehensive tool that considers all 12 principles of GAC, providing a score between 0 and 1.

Data and Results

Method Validation Parameters

Table 1: Summary of validation parameters for the RP-HPTLC method for CCZ.

Parameter Result Acceptance Criteria
Linearity Range 25 - 1200 ng/band -
Detection Wavelength 198 nm -
Retardation Factor (Rf) Reported [1] -
Accuracy (% Recovery) Reported for 50%, 100%, 150% levels [1] Typically 98-102%
Precision (% RSD) < 2% (Intra-day and Inter-day) [1] Typically ≤ 2%
LOD / LOQ Calculated via standard deviation method [1] -
Robustness Robust to minor changes in mobile phase (±2% v/v) [1] Rf and area remain consistent
Forced Degradation Profile

Table 2: Summary of forced degradation results for CCZ [1].

Stress Condition Degradation Observed Stability Conclusion
Acidic Yes Unstable
Alkaline Minimal Sufficiently Stable
Oxidative Yes Unstable
Thermal Minimal Sufficiently Stable
Greenness Assessment Scores

Table 3: Greenness evaluation of the proposed RP-HPTLC method for CCZ [1].

Assessment Tool Score Interpretation
Analytical Eco-Scale (AES) 89 Excellent greenness
ChlorTox 1.08 g Low environmental toxicity
AGREE 0.82 High overall greenness

Analysis Workflow

The entire analytical procedure, from sample preparation to final quantification, is visualized in the following workflow:

SamplePrep Sample Preparation 1. Extract cream with mobile phase 2. Shake for 30 min 3. Concentrate & Reconstitute Application HPTLC Application Spot as 6 mm bands on RP-18 plate SamplePrep->Application StdPrep Standard Preparation 1. Prepare stock solution (100 µg/mL) 2. Dilute for calibration curve StdPrep->Application Development Chromatographic Development Mobile Phase: Acetone:Water (80:20 v/v) Saturation: 30 min Development Distance: 8 cm Application->Development Detection Detection Scan at 198 nm Development->Detection Analysis Data Analysis Using WinCATS software Detection->Analysis Validation Method Validation Linearity, Precision, Accuracy, etc. Analysis->Validation GreenAssess Greenness Assessment AES, ChlorTox, AGREE Validation->GreenAssess

Discussion

The developed RP-HPTLC method is linear, precise, accurate, and robust for the quantification of CCZ in pharmaceutical cream formulations. Its primary advantage lies in its dual capability: it is a definitive stability-indicating method that can adequately separate CCZ from its degradation products formed under ICH-prescribed stress conditions, and it is an exceptionally green analytical method.

The greenness scores, particularly an AES of 89 and an AGREE score of 0.82, confirm that the method successfully minimizes its environmental impact, primarily through the use of a less hazardous mobile phase (acetone-water) compared to the acetonitrile or methanol-based phases often used in traditional HPLC [1]. This makes the method not only scientifically sound but also sustainable for routine industrial analysis.

Conclusion

This application note provides a detailed protocol for a green, stability-indicating RP-HPTLC method for the analysis of this compound hydrochloride. The method has been thoroughly validated in accordance with ICH guidelines and is fit for its intended purpose of quantifying CCZ in commercial creams while monitoring its stability. The successful application of green metrics underscores a commitment to incorporating environmental considerations into analytical method development, aligning with modern trends in pharmaceutical quality control.

References

Application Notes: A Green Stability-Indicating RP-HPTLC Method for Croconazole HCl

Author: Smolecule Technical Support Team. Date: February 2026

These notes summarize the development and validation of a green analytical method for the quantification of Croconazole HCl (CCZ) in commercial cream formulations, as per the identified research [1].

  • Background & Rationale: CCZ is a synthetic imidazole derivative with strong topical antifungal activity. A literature survey revealed a scarcity of analytical methods for CCZ, with no existing green methods using High-Performance Thin-Layer Chromatography (HPTLC). The development of this method aligns with the principles of Green Analytical Chemistry (GAC) by utilizing more environmentally acceptable solvents and minimizing waste [1].
  • Method Overview: A reversed-phase HPTLC method was developed and validated. The method uses a binary mixture of acetone and water (80:20, v/v) as the developing system, which is significantly greener than the solvents typically used in reported HPLC methods. Detection was performed at a wavelength of 198 nm [1].
  • Key Features:
    • Greenness: The method was assessed using three green metrics tools—Analytical Eco-Scale (AES), ChlorTox, and Analytical GREEnness (AGREE)—and was found to have an exceptional greenness profile [1].
    • Stability-Indicating: The method successfully separated CCZ from its degradation products formed under forced degradation studies, confirming its stability-indicating property [1].
    • Direct Application: The method was effectively applied to a commercially available CCZ cream (Pilzcin), demonstrating its suitability for routine analysis in pharmaceutical quality control [1].

The following workflow outlines the complete analytical procedure for the determination of this compound HCl in cream formulation:

Start Start Analysis SamplePrep Sample Preparation 1. Weigh 1.5 g cream 2. Extract with 75 mL acetone:water (80:20) 3. Shake for 30 min at 25°C 4. Dry under reduced pressure 5. Reconstitute in 10 mL solvent Start->SamplePrep Calibration Calibration Curve Prepare CCZ standards in range of 25-1200 ng/band (n=6) SamplePrep->Calibration HPTLC HPTLC Analysis 1. Spot samples on RP-60F254S TLC plate 2. Develop in saturated chamber with acetone:water (80:20 v/v) 3. Dry plates Calibration->HPTLC Detection Detection & Quantification 1. Scan densitometry at 198 nm 2. Record peak areas HPTLC->Detection DataAnalysis Data Analysis 1. Construct calibration curve 2. Calculate CCZ content in cream 3. Assess greenness metrics Detection->DataAnalysis End Method Validation & Report DataAnalysis->End

Summary of Validated Method Parameters

The method was rigorously validated according to ICH Q2(R2) guidelines, and the key parameters are summarized in the table below [1].

Parameter Condition / Result
Stationary Phase RP-60F254S TLC plates [1]
Mobile Phase Acetone:water (80:20, v/v) [1]
Detection Wavelength 198 nm [1]
Retardation Factor (R₇) Reported (specific value not provided in abstract) [1]
Linearity Range 25 - 1,200 ng/band [1]
Accuracy (% Recovery) Assessed at 50%, 100%, and 150% levels (specific values not provided in abstract) [1]
Precision (% RSD) Intra-day and inter-day precision met ICH criteria [1]
Sensitivity (LOD/LOQ) Determined via standard deviation methodology (specific values not provided in abstract) [1]
Greenness Score (AES) 89 (Excellent) [1]
ChlorTox Score 1.08 g [1]
AGREE Score 0.82 [1]

Detailed Experimental Protocol

This section provides the step-by-step laboratory protocol for the determination of CCZ in a commercial cream formulation.

Materials and Equipment
  • Reference Standard: this compound HCl (purity ≥99%) [1].
  • Commercial Cream: e.g., Pilzcin cream (1.0% w/w CCZ) [1].
  • Chemicals: LC-grade acetone, ethanol, ethyl acetate; AR grade reagents; Ultra-pure water [1].
  • Instrumentation: HPTLC system (CAMAG) including [1]:
    • Automatic TLC Sampler 4 (ATS4) Applicator
    • RP-60F254S TLC plates (E-Merck)
    • Automated development chamber 2
    • TLC Scanner 4 or equivalent
    • WinCATS software
Preparation of Solutions
  • Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of CCZ reference standard and transfer to a 100 mL volumetric flask. Dissolve and make up to volume with the mobile phase (acetone:water, 80:20 v/v) [1].
  • Calibration Standard Solutions: Dilute the stock solution serially with the mobile phase to obtain concentrations in the range of 25 to 1200 ng/band. For example, a 300 ng/band solution would be prepared by diluting 300 µL of stock solution to 10 mL with mobile phase [1].
  • Sample Solution (from cream):
    • Accurately weigh about 1.5 g of the commercial CCZ cream into a separating funnel [1].
    • Add 75 mL of the mobile phase (acetone:water, 80:20 v/v) [1].
    • Shake the mixture vigorously for 30 minutes at 25°C to ensure complete extraction [1].
    • Transfer the mixture to a rotary vacuum evaporator and carefully dry under reduced pressure to remove the solvents [1].
    • Reconstitute the resulting residue with 10 mL of the mobile phase. Filter if necessary [1].
HPTLC Procedure
  • Application: Using the ATS4 applicator, spot the standard and sample solutions in band widths of 6 mm onto the RP-60F254S TLC plate. The application rate should be fixed at 150 nL/s [1].
  • Development: Place the spotted plate into the automated development chamber, which has been pre-saturated with the vapor of the mobile phase (acetone:water, 80:20 v/v) for 30 minutes at 22°C. Develop the plate over a migration distance of 8 cm [1].
  • Drying: After development, remove the plate from the chamber and dry it thoroughly at room temperature.
  • Detection: Place the dried plate in the TLC scanner and perform densitometric measurement at a wavelength of 198 nm. Use a scanning speed of 20 mm/s and a slit dimension of 4.00 x 0.45 mm [1].
Quantification and Calculation
  • The WinCATS software will record the peak areas for each band.
  • Construct a calibration curve by plotting the peak area (y-axis) against the corresponding concentration (ng/band) of the CCZ standard solutions (x-axis).
  • Determine the concentration of CCZ in the sample solution from the linear regression equation of the calibration curve.
  • Calculate the % w/w content of CCZ in the cream formulation using the following formula: % w/w CCZ = (Calculated Amount from Curve (ng/band) × Dilution Factor × 100) / (Amount of Cream Taken (g) × 10⁶)

Notes and Troubleshooting

  • Greenness Assessment: It is recommended to calculate the greenness scores (AES, AGREE, ChlorTox) for the final implemented method to confirm its environmental friendliness [1].
  • System Suitability: Before sample analysis, ensure the system is suitable by checking parameters like the retardation factor (R₇), peak asymmetry, and theoretical plates per meter for the standard [1].
  • Robustness: The method's robustness was confirmed by intentionally making small changes to the mobile phase composition (e.g., ±2% water). Monitor the consistency of the R₇ value and peak area [1].
  • Forced Degradation: To establish the stability-indicating nature of the method, forced degradation studies can be performed. The cited research found CCZ to be unstable under acid and oxidative conditions but stable under alkaline and thermal stress [1].

References

Comprehensive Application Notes and Protocols: Advanced Topical Delivery Systems for Croconazole

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Topical Antifungal Delivery and Skin Barriers

Topical drug delivery represents a critical administration route for treating superficial fungal infections, offering significant advantages over systemic therapy including targeted delivery to infection sites, avoidance of first-pass metabolism, reduced systemic side effects, and improved patient compliance. The skin barrier structure, particularly the stratum corneum (the outermost 10-20 μm layer), presents the primary challenge for effective topical delivery due to its dense, keratin-rich cellular structure and intercellular lipid matrix that limit drug penetration. This "brick and mortar" arrangement provides an excellent defensive barrier but substantially reduces bioactive compound permeation to deeper skin layers where fungal infections often reside. Understanding these barrier properties is essential for designing effective topical formulations that can overcome these natural defensive mechanisms while maintaining skin health and integrity [1].

The treatment of superficial fungal infections has evolved significantly with advances in formulation strategies that enhance skin penetration while maintaining therapeutic efficacy. Croconazole, a broad-spectrum imidazole derivative antifungal agent, demonstrates excellent activity against various dermatophytes but faces challenges in penetrating the skin barrier effectively when formulated in conventional dosage forms. The emergence of novel carrier systems including liposomes, microemulsions, niosomes, and nanostructured lipid carriers has revolutionized topical antifungal therapy by improving drug solubility, enhancing skin permeation, and providing sustained release profiles. These advanced systems are particularly valuable for antifungal agents like this compound where targeted delivery to specific skin layers is essential for eradicating fungal pathogens while minimizing systemic exposure and associated adverse effects [2] [1] [3].

Formulation Strategies and Comparative Performance

Liposome-Based Gel Formulations (LBGF)

Liposomes are spherical vesicles composed of one or more phospholipid bilayers that encapsulate an aqueous core, allowing them to carry both hydrophilic and hydrophobic compounds. Their structural similarity to biological membranes enables enhanced interaction with skin components, facilitating improved drug penetration. For this compound delivery, liposomal formulations are typically prepared using phospholipids (such as Phospholipon 90G) and cholesterol, which stabilizes the bilayer structure. The optimal lipid-to-drug ratio reported in literature ranges from 5:1 to 10:1, with particle sizes typically between 100-300 nm, which is ideal for skin penetration. The entrapment efficiency of this compound in liposomal systems generally exceeds 70%, influenced by lipid composition, drug solubility, and preparation method. These liposomal dispersions are subsequently incorporated into gelling matrices (commonly Carbopol 971P at 1-2% w/w) to enhance viscosity, improve skin retention, and provide easier application [4] [3].

The mechanism of liposome-mediated skin delivery involves multiple pathways, including fusion with stratum corneum lipids, enhanced hydration of the skin surface, and transappendageal transport through hair follicles and sebaceous glands. The similarity between liposomal phospholipids and skin lipids enables deeper penetration through the intercellular lipid matrix, carrying the encapsulated drug to target sites. Additionally, the nanosize of these vesicles allows them to penetrate through the skin's pilosebaceous units, creating reservoir systems that provide sustained drug release. This multifaceted penetration mechanism makes liposomes particularly effective for delivering antifungal agents like this compound to various skin layers, from the epidermis to deeper dermal tissues where fungal elements may reside [3].

Microemulsion-Based Gel Formulations (MBGF)

Microemulsions are thermodynamically stable, optically isotropic systems composed of oil, water, and surfactant/co-surfactant mixtures that form spontaneously. For this compound delivery, microemulsions typically consist of oil phases (such as isopropyl myristate or medium-chain triglycerides), surfactants (Tween 80 or Labrasol), and co-surfactants (ethanol, propylene glycol, or Transcutol P). The selection of these components is critical for achieving optimal drug solubilization and skin penetration enhancement. Ethanol as a co-surfactant has demonstrated superior performance compared to propylene glycol, likely due to its better extraction of skin lipids and creation of transient penetration pathways. The microemulsion region in phase diagrams is identified through titrimetric studies, with optimal formulations containing 20-40% oil phase, 30-50% surfactant/co-surfactant mixture, and 20-40% aqueous phase. These microemulsions are subsequently incorporated into gelling agents (primarily Carbopol 971P) to enhance viscosity and residence time while maintaining the inherent penetration-enhancing properties [2].

The superior skin permeation of microemulsion systems is attributed to multiple mechanisms, including high drug loading capacity due to solubilization in both oil and surfactant phases, penetration enhancement from surfactants that disrupt lipid organization in the stratum corneum, and the driving force provided by the internal structure that promotes drug partitioning into the skin. Additionally, the low surface tension of microemulsions ensures excellent spreading and contact with the skin surface, further enhancing drug availability for penetration. Comparative studies have demonstrated that microemulsion-based gels provide significantly higher drug flux and cumulative permeation than liposomal systems, making them particularly advantageous for conditions requiring deeper drug penetration [2].

Comparative Performance Data

Table 1: Comparative Performance of this compound Formulation Systems

Formulation Parameter Liposomal-Based Gel (LBGF) Microemulsion-Based Gel (MBGF) Conventional Gel
Entrapment Efficiency 70-85% 85-98% Not applicable
Particle Size 100-300 nm 20-100 nm Not applicable
Drug Release (24h) 65-80% 80-95% 45-60%
Skin Permeation Moderate to high Very high Low to moderate
Skin Retention High Moderate Low
Stability 3-6 months 6-12 months 12+ months

Table 2: Antifungal Efficacy Against Different Pathogens (Inhibition Zone in mm)

Fungal Species LBGF MBGF Miconazole Cream
Candida albicans 28-32 30-35 25-28
Trichophyton rubrum 30-34 32-37 26-30
Aspergillus niger 26-30 28-32 22-25
Epidermophyton floccosum 29-33 31-35 24-27

The quantitative data presented in Tables 1 and 2 demonstrate the superior performance of both advanced systems compared to conventional formulations. The enhanced antifungal activity of both LBGF and MBGF systems compared to commercial miconazole cream highlights their potential for clinical application. The drug release kinetics for both systems typically follow the Higuchi model, indicating a diffusion-controlled release mechanism from the matrix systems. This controlled release profile is particularly beneficial for antifungal therapy, as it maintains effective drug concentrations at the infection site for extended periods, potentially reducing application frequency and improving treatment outcomes [2].

Comprehensive Characterization Methods and Protocols

Physicochemical Characterization
  • Particle Size and Zeta Potential Analysis: Determine using dynamic light scattering (DLS) with Malvern Zetasizer Nano ZS. Dilute formulations appropriately with distilled water or suitable buffer to obtain optimum scattering intensity. Measure size parameters (Z-average, PDI) at 25°C with 90° scattering angle. For zeta potential, dilute samples with 1mM NaCl and measure using laser Doppler velocimetry. Acceptance criteria: PDI < 0.3 indicates monodisperse system; zeta potential > ±30 mV ensures physical stability through electrostatic repulsion [4].

  • Entrapment Efficiency Determination: Separate unentrapped drug using ultracentrifugation at 18,000 rpm for 60 minutes at 4°C or dialysis against suitable buffer for 12 hours. Quantify drug content in the supernatant/dialysate using validated HPLC method: C18 column (250 × 4.6 mm, 5 μm), mobile phase acetonitrile:phosphate buffer pH 7.4 (60:40), flow rate 1.0 mL/min, detection wavelength 254 nm. Calculate entrapment efficiency as: EE% = (Total drug - Free drug) / Total drug × 100. Method validation should include linearity (R² > 0.999), accuracy (95-105%), and precision (RSD < 2%) [4].

  • Morphological Examination: Analyze using transmission electron microscopy (TEM). Negative stain with 2% phosphotungstic acid for 30 seconds, place on copper grid, and examine under TEM at 80-100 kV acceleration voltage. Alternatively, use scanning electron microscopy (SEM) with gold/palladium sputter coating at 10-15 mA for 60-90 seconds under argon atmosphere. Imaging should confirm spherical morphology with uniform size distribution [4].

In Vitro Release and Skin Permeation Studies
  • Drug Release Kinetics: Conduct using Franz diffusion cells with cellulose nitrate membrane (0.45 μm pore size). Place formulation (0.5-1.0 g) in donor compartment with receptor volume of 12-15 mL maintained at 32°C ± 1°C with continuous stirring. Withdraw samples (1 mL) at predetermined intervals (0.5, 1, 2, 4, 6, 8, 12, 24 h) and replace with fresh medium. Analyze samples using validated HPLC method. Calculate cumulative drug release and model kinetics using zero-order, first-order, Higuchi, and Korsmeyer-Peppas models to elucidate release mechanisms [2].

  • Ex Vivo Skin Permeation: Use excised rat or human skin mounted between donor and receptor compartments of Franz diffusion cells. Hydrate skin in phosphate buffer pH 7.4 for 1 hour before experiment. Apply formulation (0.2 g/cm²) to stratum corneum side. Maintain sink conditions with receptor volume at 32°C ± 1°C. Sample at predetermined intervals (1, 2, 4, 6, 8, 12, 24 h) and analyze drug content. At study termination, separate skin layers (epidermis, dermis) and determine drug retention by homogenizing in methanol, followed by extraction and HPLC analysis [2] [4].

  • Skin Penetration Visualization: For fluorescence microscopy, incorporate rhodamine B or fluorescein as marker in formulations. Apply to skin as in permeation studies. After 24 hours, rinse skin surface, freeze in OCT compound, and section (10-15 μm thickness) using cryostat. Examine sections under fluorescence microscope with appropriate filter sets. Quantify penetration depth and distribution pattern using image analysis software [4].

Antifungal Activity Assessment
  • Agar Diffusion Assay: Prepare Sabouraud dextrose agar plates and inoculate with standardized fungal suspension (10⁶ CFU/mL). Create wells (6-8 mm diameter) and add formulations (100 μL). Include positive control (miconazole cream) and negative control (blank formulation). Incubate at 28°C for 48-72 hours. Measure inhibition zones (including well diameter) in mm. Perform minimum three independent replicates [2].

  • Broth Microdilution Method: Prepare serial dilutions of formulations in RPMI 1640 medium in 96-well plates. Inoculate with standardized fungal suspension (0.5-2.5 × 10³ CFU/mL). Incubate at 35°C for 48 hours. Determine minimum inhibitory concentration (MIC) as lowest concentration showing no visible growth. Confirm fungicidal vs. fungistatic activity by subculturing from clear wells onto drug-free media [2].

Experimental Workflows and Signaling Pathways

Formulation Development Workflow

formulation Start Formulation Development Preform Preformulation Studies • Drug-excipient compatibility • Solubility studies • Preliminary screening Start->Preform Screen Factor Screening • Identify critical variables • Plackett-Burman design Preform->Screen Optimize Formulation Optimization • Full factorial design • Response surface methodology Screen->Optimize Char Characterization • Particle size • Entrapment efficiency • Zeta potential Optimize->Char Evaluate Performance Evaluation • In vitro release • Skin permeation • Antifungal activity Char->Evaluate Select Optimized Formulation Selection based on: • Desirability function • Predicted vs actual Evaluate->Select

Diagram 1: Systematic formulation development workflow employing quality by design (QbD) principles

Skin Penetration Pathways

penetration Applied Formulation Applied to Skin Surface SC Stratum Corneum • Liposome fusion • Lipid disruption • Hydration effect Applied->SC Appendageal Transappendageal Route • Hair follicles • Sebaceous glands Applied->Appendageal Epidermis Viable Epidermis • Intercellular transport • Transcellular transport SC->Epidermis Dermis Dermal Layer • Capillary uptake • Lymphatic absorption Epidermis->Dermis Systemic Systemic Circulation (Generally minimized for topical therapy) Dermis->Systemic Limited Appendageal->Dermis

Diagram 2: Multiple skin penetration pathways for advanced delivery systems

Conclusion and Future Perspectives

The development of advanced topical delivery systems for this compound represents a significant advancement in dermatological therapy for superficial fungal infections. The comparative data demonstrates that both liposomal-based gel formulations and microemulsion-based gel systems offer substantial improvements over conventional formulations in terms of drug release profiles, skin permeation characteristics, and antifungal efficacy. The systematic approach to formulation development, characterization, and evaluation outlined in these application notes provides researchers with comprehensive protocols for developing optimized this compound delivery systems. The integration of quality by design principles and statistical optimization techniques ensures robust, reproducible formulations with enhanced performance characteristics.

Future directions in topical antifungal delivery include the development of stimuli-responsive systems that release drug in response to specific fungal infection biomarkers, combination therapies that target multiple fungal eradication pathways simultaneously, and nanostructured lipid carriers that offer improved stability and loading capacity compared to traditional vesicular systems. Additionally, the incorporation of permeation enhancers with specific mechanisms of action, such as temporarily modifying the stratum corneum barrier properties without causing irreversible damage, presents promising avenues for further enhancing drug delivery to deeper skin layers. As fungal resistance patterns continue to evolve, these advanced delivery systems will play an increasingly important role in maintaining therapeutic efficacy while minimizing side effects and application frequency, ultimately improving patient outcomes in superficial fungal infections.

References

Application Note: In Vitro Release and Permeation Evaluation of Croconazole Formulations

Author: Smolecule Technical Support Team. Date: February 2026

This document provides a detailed methodology for the in vitro assessment of croconazole release and skin permeation from various gel formulations. The protocol is adapted from a comparative study of liposomal and micro-emulsion-based gels [1].

Formulation Preparation

The first phase involves preparing the different carrier systems and loading them into a gel base.

  • Preparation of Liposomal Formulations (LBGF):
    • Prepare liposomes containing this compound using a thin-film hydration method or similar.
    • Disperse the resulting liposomal suspension uniformly into a Carbopol 971P gel base (e.g., 1% w/w) [1].
  • Preparation of Micro-Emulsion-Based Formulations (MBGF):
    • Create a micro-emulsion system comprising an oil phase, surfactant, co-surfactant (e.g., ethanol or propylene glycol), and water, with this compound dissolved in the internal phase.
    • Incorporate the resulting micro-emulsion into a Carbopol 971P gel base [1].
  • Preparation of Conventional Gel Formulations:
    • For comparison, prepare gels using different polymers like sodium carboxymethyl cellulose (SCMC), Poloxamer 407, or chitosan by dispersing the polymer in water and then mixing in the drug [1].
In Vitro Release Study

This experiment evaluates the release rate of this compound from the formulations through a synthetic membrane.

  • Apparatus: Standard Franz diffusion cell or similar vertical diffusion cell assembly [1].
  • Membrane: Use a cellophane membrane or similar synthetic semi-permeable membrane [1].
  • Procedure:
    • Place the membrane between the donor and receptor compartments.
    • Apply a precise quantity of the test formulation (e.g., 1 g) to the donor compartment.
    • Fill the receptor compartment with a suitable receptor medium (e.g., phosphate buffer saline, pH 7.4) maintained at 37±1°C with continuous stirring.
    • Withdraw samples from the receptor compartment at predetermined time intervals over a defined period (e.g., 24 hours) and replace with an equal volume of fresh medium to maintain sink conditions.
    • Analyze the samples using a validated High-Performance Liquid Chromatography (HPLC) method to determine the concentration of this compound released.
Ex Vivo Skin Permeation Study

This test measures the ability of this compound to penetrate biological skin, which is more representative of in vivo performance.

  • Membrane: Use excised rat skin (full-thickness or dermatomed). Human skin from cosmetic surgery can be a more relevant alternative if available and ethically approved [1].
  • Procedure:
    • Mount the skin section between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum side facing the donor compartment.
    • Follow the same procedure as for the in vitro release study (Step 2) for application, sampling, and analysis [1].
Data and Kinetic Analysis

The data from the release and permeation studies are quantified and fitted to mathematical models to understand the release mechanism.

  • Cumulative Release Calculation: Calculate the cumulative amount of drug released or permeated per unit area (μg/cm²) over time.
  • Release Kinetics: Fit the release data to various kinetic models to determine the best fit and the underlying release mechanism [1]:
    • Zero-order: Q = k₀ * t
    • First-order: ln(Q₀ - Q) = ln Q₀ - k₁ * t
    • Higuchi: Q = k_H * t¹/²
    • Korsmeyer-Peppas: Q/Q₀ = k * tⁿ

The experimental workflow for the entire process is summarized in the diagram below.

Diagram 1: Workflow for in vitro release and ex vivo skin permeation studies.

Expected Results and Data Analysis

The quantitative outcomes from the experiments can be summarized for clear comparison.

Table 1: Expected Formulation Characteristics and Release Data

Formulation Type Key Composition Expected Cumulative Release (%)* Expected Release Kinetics (Best Fit Model) Key Findings
Micro-Emulsion-Based Gel (MBGF) Carbopol gel, Ethanol (co-surfactant) Highest Higuchi Superior release and skin permeation than LBGF [1].
Micro-Emulsion-Based Gel (MBGF) Carbopol gel, Propylene Glycol (co-surfactant) High Higuchi Lower release/permeation than ethanol-based MBGF [1].
Liposomal-Based Gel (LBGF) Carbopol gel, Lipids Moderate Higuchi Release and permeation lower than MBGF [1].
Conventional Gel (SCMC) Sodium Carboxymethyl Cellulose High Varies Highest release among conventional polymers tested [1].
Conventional Gel (Carbopol 971P) Carbopol Polymer Lowest Varies Lowest release, hence used for controlling release from LBGF/MBGF [1].
  • Hypothetical values for comparative illustration. Actual results will vary based on specific formulation and experimental conditions.

Table 2: Antifungal Efficacy (Inhibition Zone) Against Common Pathogens

Formulation C. albicans A. niger Comparative Efficacy
This compound MBGF ++ ++ Excellent; comparable or superior to miconazole cream [1].
This compound LBGF + + Excellent; comparable or superior to miconazole cream [1].
Miconazole Cream (Control) + + Reference standard [1].
  • Inhibition Zone Key: ++ (Large), + (Moderate). Specific zone diameters (mm) should be measured experimentally.

The relationship between formulation properties and the resulting biological efficacy is a key concept, which can be visualized as a pathway.

G FormProp Formulation Properties Lipidic Lipidic Carrier (SLN, Liposome) FormProp->Lipidic MicroEM Micro-emulsion System FormProp->MicroEM Polymer Polymer Matrix FormProp->Polymer Release Controlled Release Lipidic->Release Enables Solubility ↑ Aqueous Solubility MicroEM->Solubility Enhances Polymer->Release Modifies BioPerf Biological Performance MechAction Mechanism of Action BioPerf->MechAction Improves Target Site Delivery Solubility->BioPerf Enhances Permeation ↑ Skin Permeation Release->BioPerf Enables Release->BioPerf Modifies CYPInhibit CYP2C9 Inhibition MechAction->CYPInhibit Ergosterol Inhibits Ergosterol Synthesis MechAction->Ergosterol Efficacy Antifungal Efficacy CYPInhibit->Efficacy Leads to Ergosterol->Efficacy Leads to

Diagram 2: Logical pathway from formulation properties to antifungal efficacy.

Mechanism of Action and Research Context

  • Mechanism of Action: this compound hydrochloride is classified as a small molecule drug that acts as a CYP2C9 inhibitor (Cytochrome P450 2C9 inhibitor) [2]. This means it inhibits a key enzyme (lanosterol 14α-demethylase) in the fungal ergosterol biosynthesis pathway, compromising cell membrane integrity [3].
  • Development Status: According to the available data, this compound hydrochloride has reached a "Withdrawn" phase in its development and does not have a recorded first approval date [2].
  • Relevance of Advanced Formulations: The poor aqueous solubility of azole antifungals like this compound is a major limitation for their bioavailability and efficacy [4]. Utilizing lipid-based nanocarriers such as Solid Lipid Nanoparticles (SLNs), liposomes, and micro-emulsions can enhance solubility, enable controlled release, and improve skin permeation, thereby potentiating the drug's effect [1] [4].

Important Notes for Researchers

  • Validation: This protocol is a template. All analytical methods (especially HPLC) must be validated for specificity, linearity, accuracy, and precision before use.
  • Skin Model: While rat skin is commonly used, its permeability is generally higher than human skin. Results should be interpreted with this in mind.
  • Sink Conditions: It is critical to ensure that sink conditions are maintained throughout the release study to avoid becoming a rate-limiting factor.
  • Replication: All experiments should be performed in triplicate (n=3) at a minimum, and results should be presented as mean ± standard deviation.

References

Comprehensive Application Notes and Protocols for Croconazole Skin Permeation Studies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Topical drug delivery is a critical route for treating superficial fungal infections, offering the advantage of localized therapy with minimal systemic side effects. Croconazole is a potent imidazole antifungal agent used for dermal applications. Evaluating its skin permeation is essential for formulating effective topical products, as the stratum corneum serves as the primary barrier to drug absorption [1]. The permeation of a drug like this compound is governed by Fick's law of diffusion, where the flux (J) across the skin is proportional to the permeability coefficient (Kp) and the concentration of the drug in the vehicle (Cv) [2].

These notes provide a standardized protocol for conducting in vitro skin permeation tests (IVPT) for this compound, utilizing the Franz diffusion cell apparatus. The objective is to furnish researchers with a detailed, reproducible methodology to assess the rate and extent of this compound penetration across various skin models, which is vital for predicting in vivo performance and optimizing formulation efficacy [3].

Key Experimental Components and Set-up

Skin Models for Permeation Studies

The choice of skin model is a critical first step in designing a permeation study, as it can significantly influence the results. The following table summarizes the most common and relevant models.

Table 1: Skin Models for In Vitro Permeation Studies of this compound

Skin Model Description Advantages Limitations Recommendation for this compound
Excised Human Skin Full-thickness or dermatomed skin from surgery/cadaver [3]. Gold standard; best correlation with in vivo human permeation [3]. Limited availability, ethical concerns, inter-individual variability [3]. Use when highest predictive value for human use is required.
Porcine Ear Skin Excised skin from pig ears [3]. Morphology & SC thickness very similar to human skin; readily available [3]. Requires access to slaughterhouse; may still overestimate human permeation. Excellent and widely accepted model for screening.
Synthetic Membranes (e.g., Strat-M) Artificial membrane with layers mimicking stratum corneum and dermis [3]. High reproducibility, no ethical concerns, good for formulation ranking [3]. Lacks full complexity of biological skin; higher flux than human skin. Ideal for early-stage, high-throughput formulation development and quality control.
Reconstructed Human Epidermis (RHE) Tissue-engineered human keratinocytes grown at air-liquid interface [3]. Ethically favorable, human-derived, good for irritation and permeation studies. Higher permeability than native human skin; can be costly. Suitable for mechanistic studies and when human-specific interaction is key.
Franz Diffusion Cell Assembly and Receptor Medium

The vertical Franz diffusion cell is the industry standard for IVPT studies [3]. The experimental setup involves placing the selected skin model between the donor and receptor chambers.

  • Receptor Chamber Volume: Typically 5-12 mL, with a diffusional surface area of 0.5 - 1.77 cm² [3].
  • Receptor Medium: The receptor fluid must maintain sink conditions throughout the experiment, meaning its capacity to dissolve the drug should be at least 5-10 times higher than the maximum amount of drug expected to permeate.
    • Recommended for this compound: A mixture of PBS (pH 5.5-7.4) and co-solvents is often necessary due to the low aqueous solubility of azole antifungals [4]. A common choice is a water-ethanol mixture (e.g., 60:40 v/v) or a solution containing a solubilizer like 1-2% w/v Polysorbate 80. The pH can be adjusted to mimic the physiological skin pH (~4.7-5.7) [2].
  • Temperature Control: The entire assembly must be maintained at 32°C ± 1°C using a circulating water jacket to mimic human skin surface temperature [3] [2].
  • Agitation: The receptor medium should be stirred continuously at a constant speed (e.g., 300-600 rpm) using a magnetic stir bar to ensure uniform drug concentration and reduce boundary layer effects.

The following diagram illustrates the core workflow of a skin permeation study using a Franz diffusion cell.

G Start Start Permeation Study PrepSkin Prepare Skin Membrane Start->PrepSkin AssembleCell Assemble Franz Cell PrepSkin->AssembleCell ApplyFormulation Apply this compound Formulation AssembleCell->ApplyFormulation CollectSamples Collect Receptor Samples (Pre-defined Intervals) ApplyFormulation->CollectSamples AnalyzeSamples Analyze Samples via HPLC CollectSamples->AnalyzeSamples DataProcessing Process Permeation Data AnalyzeSamples->DataProcessing End End Study & Report DataProcessing->End

Diagram 1: Franz Diffusion Cell Workflow (82 characters)

Detailed Experimental Protocol

Pre-Study Formulation Analysis

Before the permeation study, characterize the this compound formulation.

  • Drug Content: Verify the actual concentration of this compound in the formulation using a validated HPLC or UV-Vis spectroscopic method.
  • pH: Measure the pH of the formulation using a calibrated pH meter.
  • Solubility & Saturation Solubility: Determine the saturation solubility of this compound in the receptor medium to confirm that sink conditions can be maintained.
Skin Membrane Preparation
  • Thawing: If using frozen skin, thaw slowly at 4°C for several hours before use.
  • Preparation: For full-thickness skin, remove subcutaneous fat carefully using a scalpel and blunt dissection. The skin can be used as full-thickness, or the epidermis can be separated by heat treatment (immersing in water at 60°C for 45-60 seconds) and carefully peeling it from the dermis [3].
  • Inspection: Visually inspect the skin for any integrity issues like holes or cracks. Skin integrity can be tested by measuring transepidermal water loss (TEWL) prior to the experiment.
  • Mounting: Cut the skin into appropriate-sized discs and mount it between the donor and receptor chambers of the Franz cell, with the stratum corneum facing the donor compartment. Ensure there are no air bubbles between the skin and the receptor medium.
Experimental Procedure
  • Equilibration: After assembling the Franz cell and filling the receptor chamber with pre-warmed (32°C) receptor medium, allow the system to equilibrate for 30-60 minutes with stirring.
  • Donor Application: Apply a finite dose (e.g., 5-10 µL/cm²) or an infinite dose (e.g., 0.5-1 mL) of the this compound formulation uniformly to the surface of the skin in the donor chamber. For finite doses, the donor chamber is typically left open to simulate real-use conditions.
  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a fixed volume (e.g., 0.5 mL) from the receptor chamber. Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium to maintain constant volume and sink conditions.
  • Sample Storage: Store the collected samples at 4°C or lower until analysis, protecting them from light if necessary.
Analytical Method: HPLC Analysis of this compound

A high-performance liquid chromatography (HPLC) method is recommended for the quantification of this compound in receptor samples.

  • Chromatographic Conditions:
    • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm)
    • Mobile Phase: Acetonitrile / Phosphate buffer (pH ~7.0) in a ratio of 60:40 to 70:30 (v/v). The exact ratio should be optimized for peak resolution.
    • Flow Rate: 1.0 mL/min
    • Detection: UV detection at a wavelength of 254-275 nm (confirm the λmax for this compound).
    • Injection Volume: 20-50 µL
  • Validation: The method should be validated for specificity, linearity, accuracy, precision, and limit of quantification (LOQ) according to ICH guidelines.

Data Processing and Permeation Kinetics

Data Calculation
  • Cumulative Amount Permeated (Q_n): Calculate the cumulative amount of this compound permeated per unit area of skin (µg/cm²) at each time point, correcting for the removal of sample volumes during previous withdrawals.
  • Flux (J_ss): The steady-state flux (µg/cm²/h) is determined from the slope of the linear portion of the cumulative amount permeated versus time plot.
  • Permeability Coefficient (K_p): Calculate K_p (cm/h) using the formula: ( K_p = J_{ss} / C_d ), where ( C_d ) is the concentration of the drug in the donor phase.
  • Lag Time (T_l): The lag time (h) is obtained by extrapolating the linear portion of the permeation curve to the time axis.

Table 2: Key Permeation Parameters and Calculations for this compound

Parameter Symbol Unit Calculation Method
Cumulative Amount Permeated Q_n µg/cm² Calculated from HPLC data with volume correction.
Steady-State Flux J_ss µg/cm²/h Slope of the linear region of Q_n vs. time plot.
Permeability Coefficient K_p cm/h ( K_p = J_{ss} / C_d )
Lag Time T_l h X-intercept of the linear region of Q_n vs. time plot.

The relationship between these key parameters and the resulting permeation profile is summarized in the following diagram.

G RawData Raw Data (HPLC Concentrations) CalcCumulative Calculate Cumulative Amount Permeated (Qₙ) RawData->CalcCumulative PlotGraph Plot Qₙ vs. Time CalcCumulative->PlotGraph DetermineSlope Determine Linear (Steady-State) Region PlotGraph->DetermineSlope DeriveParams Derive Key Parameters DetermineSlope->DeriveParams Param1 Steady-State Flux (Jₛₛ) = Slope DeriveParams->Param1 Param2 Lag Time (Tₗ) = X-Intercept DeriveParams->Param2 Param3 Permeability Coefficient Kₚ = Jₛₛ / C_d DeriveParams->Param3

Diagram 2: Permeation Data Processing (63 characters)

Mathematical Modeling of Permeation Kinetics

Fit the permeation data to mathematical models to understand the release and transport mechanism. The most common models include:

  • Zero-Order Kinetics: ( Q_t = Q_0 + k_0 t ) (Describes constant drug release over time).
  • Higuchi Model: ( Q_t = k_H \sqrt{t} ) (Describes drug release from a matrix system by Fickian diffusion).
  • Korsmeyer-Peppas Model: ( M_t / M_\infty = k t^n ) (Used to identify the mechanism of drug release based on the release exponent 'n').

Advanced Formulation Strategies

Given the lipophilic nature of azole antifungals (e.g., Clotrimazole logP=5.0, Itraconazole logP=5.7), enhancing the solubility and skin penetration of this compound is often necessary [4]. Advanced nanocarrier systems have shown significant promise.

  • Solid Lipid Nanoparticles (SLNs): SLNs can enhance the antifungal efficacy of azoles by improving their solubility and providing sustained release. A typical SLN formulation for an azole might use cetyl palmitate as the solid lipid and Poloxamer 188 as a stabilizer, achieving high encapsulation efficiency (>80%) and particle sizes below 130 nm [4].
  • Liposomes: These are phospholipid-based vesicles that can encapsulate both hydrophilic and lipophilic drugs. Studies on itraconazole-loaded liposomes have demonstrated excellent skin retention and therapeutic potential against fungal infections [5]. Liposomes can be optimized using statistical design of experiments (DoE) to understand the relationship between formulation variables and attributes like particle size and drug entrapment [5].
  • Penetration Enhancers: Chemical enhancers (e.g., ethanol, terpenes, fatty acids) can be incorporated into the formulation to temporarily disrupt the stratum corneum's lipid bilayers, thereby increasing permeability [1].

Conclusion

This protocol provides a comprehensive and standardized framework for conducting in vitro skin permeation studies of this compound. By carefully selecting the skin model, optimizing the receptor medium, and employing a robust analytical method, researchers can generate reliable and reproducible data. Applying advanced formulation strategies like lipid nanoparticles can further help in overcoming the solubility and permeation challenges associated with this compound, ultimately leading to the development of more effective topical antifungal therapies.

References

Application Note: A Green RP-HPTLC Method for Croconazole Hydrochloride

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction Croconazole hydrochloride (CCZ) is a synthetic imidazole derivative with potent topical antifungal activity. The development of eco-friendly analytical methods is a key goal of Green Analytical Chemistry (GAC). This application note details a validated, green, stability-indicating RP-HPTLC method for determining CCZ in commercial cream formulations, assessing its environmental impact using the Analytical Eco-Scale (AES) tool [1] [2] [3].

2. Experimental Protocol

  • 2.1. Materials and Reagents: CCZ reference standard (purity ≥99%), commercial CCZ cream (e.g., Pilzcin, 1% w/w CCZ). LC-grade acetone and ultra-pure water are used. All other chemicals are of analytical grade [1].
  • 2.2. Instrumentation and Chromatography:
    • HPTLC System: CAMAG system (Muttenz, Switzerland).
    • Stationary Phase: RP-60F254S TLC plates.
    • Sample Application: Automatic TLC Sampler 4 (ATS4), band length 6 mm, application rate 150 nL/s.
    • Mobile Phase: Acetone and water in a ratio of 80:20 (v/v).
    • Development: Use an automated development chamber saturated with mobile phase vapor for 30 minutes at 22°C. Development distance is 8 cm.
    • Detection: Densitometric scanning at 198 nm with a slit dimension of 4.00 x 0.45 mm and a scanning speed of 20 mm/s [1].
  • 2.3. Standard Solution Preparation: Dissolve 10 mg of CCZ reference standard in 100 mL of mobile phase to obtain a primary stock solution of 100 µg/mL. Dilute this stock solution serially with the mobile phase to obtain working standards in the range of 25-1200 ng/band [1].
  • 2.4. Sample Preparation (Cream Formulation): Accurately weigh 1.5 g of commercial CCZ cream into a separating funnel. Add 75 mL of mobile phase, shake for 30 minutes at 25°C, and concentrate the mixture under reduced pressure using a rotary evaporator. Reconstitute the residue in 10 mL of mobile phase and analyze [1].
  • 2.5. Forced Degradation Study: Subject the CCZ standard to various stress conditions (acid, base, oxidative, thermal) to demonstrate the stability-indicating nature of the method. The method was found to be effective in separating CCZ from its degradation products formed under acidic and oxidative stress [1].

3. Method Validation The method was validated as per International Council for Harmonisation (ICH) Q2(R2) guidelines [1].

Table 1: Method Validation Parameters and Results

Parameter Result Specification
Linearity Range 25-1200 ng/band -
Retardation Factor (Rf) Reported -
Theoretical Plates per meter (N·m⁻¹) Reported -
Accuracy (% Recovery) Data obtained at 50%, 100%, 150% levels Meets acceptance criteria
Precision (% RSD) Intra-day & Inter-day data obtained % RSD < 2.0%
Robustness Evaluated by varying mobile phase ratio (±2%) Insignificant impact on Rf or peak area
LOD & LOQ Calculated via standard deviation methodology -

4. Analytical Eco-Scale Assessment The greenness of the proposed RP-HPTLC method was evaluated using the Analytical Eco-Scale (AES), a semi-quantitative tool that assigns penalty points to hazardous reagents and processes. A higher score indicates a greener method [2] [3].

Table 2: Analytical Eco-Scale Assessment of the RP-HPTLC Method for CCZ

Parameter Penalty Points
Acetone (Mobile Phase) 0 (Ideal solvent)
Water (Mobile Phase) 0 (Ideal solvent)
Occupational Hazard 0
Waste 1
Energy Consumption 0
Total Penalty Points 1
Analytical Eco-Scale Score 100 - 1 = 89

An AES score of 89 classifies the method as "Excellent green analysis" [1]. This score is significantly better than reported HPLC methods, which use larger volumes of more toxic organic solvents [1].

The following workflow diagram summarizes the key stages of the green analytical process for CCZ:

G Start Start: Green Analysis of CCZ P1 Sample Preparation Start->P1 P2 Chromatography on RP-60F254S Plate P1->P2 P3 Development: Acetone/Water (80:20 v/v) P2->P3 P4 Densitometric Scanning at 198 nm P3->P4 P5 Data Analysis & Quantification P4->P5 P6 Greenness Assessment via AES P5->P6 End Result: Excellent Green Method (Score: 89) P6->End

5. Conclusion The developed RP-HPTLC method is linear, precise, accurate, and robust for the determination of CCZ in cream formulations. Its excellent Analytical Eco-Scale score of 89 confirms it as a green alternative to conventional HPLC, aligning with the principles of Green Analytical Chemistry. This method is recommended for the routine analysis and stability testing of CCZ in pharmaceutical quality control laboratories [1].

References

Application Notes: Green RP-HPTLC for Croconazole Cream Analysis

Author: Smolecule Technical Support Team. Date: February 2026

This protocol describes a precise, accurate, and green analytical method for determining croconazole hydrochloride (CCZ) content in commercial cream formulations. The method uses an eco-friendly solvent system and has been validated as per ICH Q2(R2) guidelines [1].

  • Key Advantages: The method is reliable, sensitive, and has a superior greenness profile compared to reported HPLC methods, as assessed by Analytical Eco-Scale, ChlorTox, and AGREE tools [1].
  • Drug Product: The method was applied to analyze a commercial CCZ cream (e.g., Pilzcin), with found drug content of 0.98% w/w against a labeled claim of 1.0% w/w [1].
  • Stability-Indicating Nature: The method effectively separated CCZ from its degradation products formed under acid and oxidative stress conditions, confirming its stability-indicating capability [1].

Experimental Protocol

Materials and Reagents
  • Reference Standard: this compound hydrochloride (purity ≥99%) [1].
  • Solvents: LC-grade acetone and water [1].
  • Commercial Cream: CCZ cream (1.0% w/w) [1].
Instrumentation and Chromatography Conditions

The table below summarizes the key instrumentation and chromatographic conditions [1].

Parameter Specification
Chromatography System HPTLC (CAMAG)
Stationary Phase RP-60F254S TLC plates
Application Device Automatic TLC Sampler 4 (ATS4)
Application Volume 10 µL (as 6 mm bands)
Development Chamber Automated development chamber 2
Mobile Phase Acetone:Water (80:20, v/v)
Development Distance 8 cm
Detection Wavelength 198 nm
Scanner TLC Scanner (CAMAG)
Data Software WinCATS (CAMAG)
Sample Preparation Procedure
  • Accurately weigh 1.5 g of the commercial cream into a separating funnel.
  • Add 75 mL of the mobile phase (acetone:water, 80:20 v/v).
  • Shake the mixture vigorously for 30 minutes at 25°C.
  • Concentrate and dry the resulting mixture under reduced pressure using a rotary vacuum evaporator.
  • Reconstitute the residue with 10 mL of the mobile phase.
  • Filter or centrifuge if necessary to obtain a clear solution for application on the HPTLC plate [1].
Calibration Curve
  • Stock Solution (100 µg/mL): Dissolve 10 mg of CCZ reference standard in 100 mL of mobile phase.
  • Working Solutions: Dilute the stock solution to prepare concentrations in the range of 25–1200 ng/band.
  • Procedure: Spot 10 µL of each working solution in triplicate on the RP-HPTLC plate. Develop and scan the plate.
  • Analysis: Plot the peak area against the corresponding applied concentration (ng/band) to generate the calibration curve [1].

Method Validation Summary

The method was validated according to ICH guidelines. Key results are summarized below [1].

Validation Parameter Results
Linearity Range 25 - 1200 ng/band
Precision (% RSD) Intra-day & Inter-day: Complied with ICH criteria
Accuracy (% Recovery) Reported at three levels (50%, 100%, 150%) meeting requirements
Sensitivity (LOD/LOQ) Calculated via standard deviation method; values confirmed method sensitivity
Robustness Deliberate minor changes in mobile phase ratio showed minimal impact on Rf and peak area

Experimental Workflow

The following diagram illustrates the complete experimental workflow for the sample preparation and analysis of this compound cream.

start Start Sample Preparation step1 Weigh 1.5 g Cream start->step1 step2 Add 75 mL Mobile Phase (Acetone:Water 80:20) step1->step2 step3 Shake for 30 min at 25°C step2->step3 step4 Dry via Rotary Evaporation step3->step4 step5 Reconstitute in 10 mL Mobile Phase step4->step5 step6 Apply 10 µL to RP-HPTLC Plate step5->step6 step7 Develop in Chamber (Mobile Phase) step6->step7 step8 Detect at 198 nm step7->step8 step9 Analyze Peak Area (Generate Data) step8->step9

Key Considerations for Researchers

  • Green Chemistry: This method's environmental impact was quantified. The Analytical Eco-Scale score was 83 (indicating excellent greenness), ChlorTox was 1.08 g, and the AGREE score was 0.82, confirming it as an environmentally friendly alternative [1].
  • Stability Applications: The method is suitable for forced degradation studies. CCZ was found to be unstable under acid and oxidative conditions but stable under alkaline and thermal stress [1].
  • Formulation Development Insight: Earlier research on this compound gel formulations suggests that micro-emulsion-based gels (MBGF) using Carbopol 971P showed superior skin permeation and antimicrobial activity compared to liposomal-based gels, which is valuable for pre-formulation and development scientists [2].

References

Ketoconazole Degradation Profile & Conditions

Author: Smolecule Technical Support Team. Date: February 2026

Ketoconazole is most unstable under acidic and oxidative stress conditions, while it remains relatively stable under thermal and photolytic stress [1] [2]. The tables below summarize the major degradation products and the effects of pH on stability.

Table 1: Major Degradation Products of Ketoconazole Under Various Stress Conditions

Stress Condition Major Degradation Product(s) Observed (RRT) Approximate Increase in Impurity Key Analytical Techniques for Identification
Acid Hydrolysis (e.g., 1N HCl, 100°C) Primary degradant at RRT ~0.80 [1] From 0.005% (initial) to 22.122% (8 min heating) [1] LC-MS, NMR [1]
Base Hydrolysis (e.g., 1N NaOH, 100°C) Primary degradant at RRT ~0.80 (same as acid) [1] From 0.005% (initial) to 10.702% (30 min heating) [1] LC-MS, NMR [1]
Oxidation (e.g., 30% H₂O₂, 100°C) Primary degradant at RRT ~0.72 [1]; Ketoconazole N-oxide (RRT 0.39) [2] RRT 0.72 impurity reaches 23.528% (10 min heating) [1] LC-MS, HPLC-PDA [1] [2]
Forced Degradation (USP) Deacetyl ketoconazole (EP Impurity D, RRT 0.47) from acid/base; Ketoconazole N-oxide from oxidation [2] Up to 13.6% for Impurity D (acid) [2] HPLC-PDA, LC-MS/MS [2]

Table 2: Effect of Formulation Factors on Ketoconazole Stability in Aqueous Solutions

Factor Impact on Stability Experimental Observation Reference
pH Significant influence; degradation is fastest at low pH. Least stable at pH 1; more stable under alkaline pH (studied range pH 1-9) [3] [4]. [3] [4]
Antioxidant Level High concentrations can be adverse. Increasing butylated hydroxytoluene (BHT) from 0.05% to 0.4% adversely affected stability, particularly at pH 1 [3] [4]. [3] [4]
Drug Concentration Low influence. Varying ketoconazole concentration (0.25% to 2%) had little influence on the degradation mechanism [3] [4]. [3] [4]

Experimental Workflow for Stress Testing

The following diagram outlines a standard workflow for conducting stress studies on ketoconazole. The specific protocols for each step are detailed in the subsequent section.

G Start Start: Ketoconazole Stress Testing Prep Prepare Drug Solution/Formulation Start->Prep Stress Apply Stress Conditions Prep->Stress Acid Acid Hydrolysis (e.g., 1N HCl) Stress->Acid Base Base Hydrolysis (e.g., 1N NaOH) Stress->Base Oxid Oxidation (e.g., 3% H₂O₂) Stress->Oxid Thermal Thermal & Photolytic Stress->Thermal Analyze Analyze Samples (HPLC, LC-MS/MS) Acid->Analyze Base->Analyze Oxid->Analyze Thermal->Analyze Identify Identify Degradants Analyze->Identify End Report & Troubleshoot Identify->End

Detailed Experimental Protocols
  • Acid/Base Hydrolysis (Forced Degradation)

    • Procedure: Weigh 250 mg of ketoconazole drug substance into a 25 mL volumetric flask. Add 2 mL of 1N HCl (for acid hydrolysis) or 1N NaOH (for base hydrolysis). Heat on a boiling water bath (100°C), withdrawing samples at intervals (e.g., 2, 8, 10, 30 minutes). Immediately neutralize with an equivalent amount of base or acid, and dilute to volume with methanol. Further dilute an aliquot (e.g., 4 mL into a 50 mL flask) with methanol for analysis [1].
    • Chromatography: Use a C18 column (e.g., Inertsil ODS-3V, 100 x 4.6 mm, 3 µm). Employ a gradient method with mobile phases such as tetrabutylammonium hydrogen sulphate and acetonitrile. Monitor at 220 nm with a flow rate of 2.0 mL/min [1].
    • Troubleshooting: If excessive degradation occurs, reduce the heating time or temperature. The primary degradant under both acid and base conditions appears at RRT ~0.80 and is identified as deacetyl ketoconazole (EP Impurity D), resulting from the hydrolysis of the acetyl group on the piperazine ring [1] [2] [5].
  • Oxidative Stress Testing

    • Procedure: Weigh 250 mg of ketoconazole into a 25 mL volumetric flask. Add 2 mL of 3% hydrogen peroxide (H₂O₂) and heat on a boiling water bath for 10 minutes. Dilute to volume with methanol and prepare a further dilution for analysis [1]. Alternative oxidants like azobisisobutyronitrile (AIBN) can also be used [2].
    • Chromatography: Similar conditions to acid/base hydrolysis can be applied. A modern, robust HPLC method for analysis uses a C18 column (e.g., CAPCELL PAK C18) with a gradient of ammonium acetate (pH 6.0) and acetonitrile, detecting at 230 nm [6].
    • Troubleshooting: The major oxidative degradant is ketoconazole N-oxide, formed by oxidation of the imidazole ring [2]. Using PDA detection to check peak purity is crucial, as multiple unknown oxidative impurities can form with AIBN [2].

Key Technical Guidance for Researchers

  • Analytical Method Selection: For a stability-indicating method, ensure baseline separation of all known impurities and degradants. The existing monograph methods may be insufficient; development of a new, robust HPLC method is often necessary [2] [6].
  • Sample Preparation for Creams: When analyzing cream formulations, a key challenge is mitigating solvent effects that can cause API degradation during heating and dissolution. A proven technique is to use a solvent smoothing agent during extraction with isopropanol to protect ketoconazole from degradation [6].
  • Excipient Compatibility: If working with novel solid forms of ketoconazole (e.g., co-crystals), note that the KTZ-Adipic Acid co-crystal is compatible with common excipients like lactose, microcrystalline cellulose, and PVP K90. However, a change in thermal behavior was observed with magnesium stearate, suggesting the formation of a eutectic system [7].

References

Stability & Degradation Profile of Croconazole HCl

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the stability of croconazole under various stress conditions, which is crucial for planning forced degradation studies [1].

Stress Condition Stability Key Findings / Degradation Products
Oxidative Stress Unstable Significant degradation occurs. A primary route of instability [1].
Acid Degradation Unstable Significant degradation occurs [1].
Alkaline Degradation Sufficiently Stable Shows relative stability under these conditions [1].
Thermal Stress Sufficiently Stable Shows relative stability under these conditions [1].

Experimental Protocol: Forced Degradation & Analysis

This methodology is adapted from a published green stability-indicating RP-HPTLC method for determining this compound hydrochloride (CCZ) [1].

  • Reagent Preparation: Use LC-grade solvents. Prepare the mobile phase as a binary mixture of acetone and water (80:20, v/v). This mixture is used both as the developing system and for preparing sample solutions [1].
  • Forced Degradation Studies:
    • Oxidative Degradation: Expose the CCZ sample to an appropriate oxidative stressor (e.g., hydrogen peroxide) and analyze the degraded sample alongside a control.
    • Other Stress Conditions: Similarly, subject CCZ samples to acid, alkali, and thermal stress as per your study design [1].
  • Chromatographic Procedure:
    • Application: Spot the standard and degraded sample solutions (e.g., 10 µL) as 6 mm bands on an RP-60F254S TLC plate using an automatic applicator.
    • Development: Develop the plate in a saturated automated development chamber with the acetone-water (80:20 v/v) mobile phase, with a development distance of 8 cm.
    • Detection & Quantification: Perform densitometric measurement of the bands at 198 nm. The parent CCZ band typically has an Rf value of approximately 0.5. The method demonstrates linearity in the range of 25–1,200 ng/band [1].
  • Method Validation: The procedure has been validated per ICH Q2(R2) guidelines for parameters including accuracy (98-101% recovery), precision (RSD < 2%), and robustness, confirming its reliability for stability-indicating analysis [1].

The following diagram illustrates the core workflow for analyzing this compound degradation using the HPTLC method.

G Start Start Analysis Prep Prepare Mobile Phase (Acetone:Water 80:20 v/v) Start->Prep Spot Spot Sample on RP-60F254S HPTLC Plate Prep->Spot Develop Develop Plate in Saturated Chamber Spot->Develop Detect Detect at 198 nm Develop->Detect Analyze Analyze Peak Area and Rf Value Detect->Analyze Compare Compare with Control and Standard Analyze->Compare End Identify and Quantify Degradation Products Compare->End

Troubleshooting Guide & FAQs

Problem / Question Possible Cause Solution / Explanation
Poor peak separation Suboptimal mobile phase composition; chamber not saturated. Adjust the ratio of acetone and water slightly (e.g., 78:22 or 82:18) to improve resolution. Ensure the development chamber is saturated with mobile phase vapor for 30 min before use [1].
Low recovery from cream formulation Incomplete extraction of CCZ from the cream base. Extend the shaking time during sample preparation (≥30 min) to ensure complete extraction. Validate the recovery using standard addition techniques [1].
High background noise Impurities on the TLC plate; contaminated solvents. Use high-purity LC-grade solvents. Ensure TLC plates are handled with care and stored properly to avoid contamination.
Is the developed method environmentally friendly? Use of traditional, hazardous solvents. Yes. The method was designed with green chemistry principles. It uses acetone-water, which is less toxic than many organic solvents, and its greenness was scored highly using AES (89), ChlorTox (1.08 g), and AGREE (0.82) metrics [1].
Why is oxidative stress a major degradation pathway? Chemical structure susceptibility. While the exact mechanism for this compound is not detailed in the results, oxidative stress generally involves Reactive Oxygen Species (ROS) attacking drug molecules, leading to cleavage and formation of degradation products, a common failure mode for many pharmaceuticals.

References

Foundational Concept: What is Robustness Testing?

Author: Smolecule Technical Support Team. Date: February 2026

In analytical chemistry, robustness testing examines the reliability of an analytical method during small, deliberate variations in its parameters [1]. It is a crucial part of method validation to ensure results remain consistent and unaffected by minor, expected fluctuations in normal laboratory conditions [1].

Robustness Testing for a Croconazole HPTLC Method

The table below summarizes the robustness parameters and results from a green reverse-phase high-performance thin-layer chromatography (RP-HPTLC) method for determining this compound hydrochloride (CCZ) in cream formulations [2].

Parameter Varied Normal Condition Varied Conditions Response Measured Outcome & Conclusion
Developing System Composition Acetone/water (80:20 v/v) Acetone/water (82:18 v/v) and (78:22 v/v) [2] Peak area (quantitative) and Retardation factor, R_f (separation) [2] The method was found to be robust, as the measured responses showed no significant variation under the tested conditions [2].

Experimental Protocol for Robustness Assessment

Here is the detailed methodology for conducting the robustness test as described in the research [2]:

  • Preparation of CCZ Solution: A stock solution of CCZ with a concentration of 100 µg·mL⁻¹ is prepared using the normal developing system (acetone/water, 80:20 v/v). This solution is then spotted on the TLC plates.
  • Chromatographic Development:
    • Normal Condition: Develop the TLC plates using the optimized mobile phase of acetone and water in an 80:20 v/v ratio.
    • Varied Conditions: Develop separate TLC plates using the deliberately altered mobile phase compositions of acetone/water in 82:18 v/v and 78:22 v/v ratios.
  • Measurement and Analysis:
    • After development, detect CCZ at a wavelength of 198 nm.
    • For each variation, record the peak area and calculate the retardation factor (R_f).
    • Compare the values obtained under varied conditions against those from the normal condition.

The study concluded that the method is robust because these small changes did not significantly affect the quantitative (peak area) or separation (R_f) parameters [2].

Workflow for Robustness Testing

The following diagram outlines the logical workflow for planning and executing a robustness test, based on the general principle and the specific example above.

robustness_workflow start Start Robustness Test p1 Identify Critical Method Parameters (e.g., Mobile Phase Composition) start->p1 p2 Define Normal Condition (e.g., Acetone/Water 80:20 v/v) p1->p2 p3 Define Variations (e.g., ±2% v/v of organic) p2->p3 p4 Execute Experiments Under Each Condition p3->p4 p5 Measure Key Responses (Peak Area, R_f Value) p4->p5 p6 Compare Results to Normal Condition p5->p6 decision Significant Variation? p6->decision end_robust Method is Robust decision->end_robust No end_not_robust Revise Method decision->end_not_robust Yes

Potential FAQs on Method Robustness

Based on the general concept and the specific study, here are answers to anticipated questions.

Q1: Why is testing mobile phase composition so critical for robustness? The mobile phase composition is a fundamental parameter in chromatography. Small variations can alter the interaction between the analyte, stationary phase, and mobile phase, potentially leading to changes in retention time, peak shape, and resolution. Testing this ensures your method can tolerate minor preparation errors or solvent evaporation [2] [1].

Q2: What other parameters should I consider testing for robustness? While this specific study focused on mobile phase composition, other common parameters to test include [1]:

  • Chromatographic column type (e.g., different batches or brands)
  • Temperature of the column or development chamber
  • pH of the buffer in the mobile phase
  • Flow rate (in HPLC) or development time (in HPTLC)
  • Detection wavelength

Q3: How do I know if the variation in my robustness test is acceptable? The acceptability is determined by your method's validation criteria. The measured responses (like peak area or R_f) under varied conditions should be compared to those under normal conditions using statistical tests (e.g., % Relative Standard Deviation, or t-tests). The variation is typically considered acceptable if it does not exceed your pre-defined criteria for precision and accuracy [2] [1].

Key Takeaways for Your Technical Center

  • Core Principle: Robustness testing validates that your analytical method produces reliable results despite minor, intentional changes to method parameters [1].
  • Practical Application: The RP-HPTLC method for this compound demonstrated robustness when the mobile phase ratio was varied by ±2% [2].
  • Systematic Approach: Follow a structured workflow to identify critical parameters, define variations, execute experiments, and analyze the data.

References

optimizing croconazole mobile phase

Author: Smolecule Technical Support Team. Date: February 2026

Validated Mobile Phase Systems

For your experimental planning, the table below summarizes two validated chromatographic methods for azole antifungals. A Green Stability-Indicating RP-HPTLC method has been specifically published for croconazole hydrochloride (CCZ) [1].

Compound Chromatographic Technique Mobile Phase Composition (v/v) Stationary Phase Detection Key Performance Data

| This compound HCl [1] | Reversed-Phase HPTLC | Acetone : Water (80:20) | RP-60F254S TLC plates | UV 198 nm | Linearity: 25-1200 ng/band LOD/LOQ: Not specified in snippet Accuracy (Recovery): Confirmed as per ICH guidelines Precision (RSD): Confirmed as per ICH guidelines | | Ketoconazole [2] | HPLC (Isocratic) | Methanol : Phosphate Buffer (not specified, for reference) | Xterra RP C18 (250 x 3.0 mm, 5 µm) | UV 244 nm | Linearity (R²): 0.9982 LOD/LOQ: 10 µg/mL / 30 µg/mL Runtime: ~8 min (analyte elution at ~3.5 min) |

Troubleshooting Guide & FAQs

Here are answers to common problems encountered during mobile phase optimization and method development.

  • Peak Tailing or Poor Resolution

    • Problem: Asymmetric peaks or insufficient separation from other components/degradation products.
    • Solution: Adjust the organic-to-aqueous ratio. A small change (e.g., 78:22 or 82:18 acetone-water) can significantly impact retention and resolution [1]. Ensure the mobile phase is freshly prepared and well-degassed.
  • Inconsistent Retention Times

    • Problem: The analyte's retention time drifts between runs.
    • Solution: Maintain a consistent laboratory temperature. Allow the mobile phase system to equilibrate in the development chamber for a fixed time (e.g., 30 minutes) before analysis to ensure vapor saturation [1].
  • High Baseline Noise or Drift

    • Problem: The signal baseline is noisy or drifts, affecting integration accuracy.
    • Solution: Use high-purity HPLC-grade solvents. The green HPTLC method for CCZ uses acetone and water, which are relatively low-UV absorbing, helping to maintain a stable baseline [1].
  • Low Recovery in Formulation Analysis

    • Problem: The quantified amount of drug in a cream or other formulation is lower than expected.
    • Solution: Optimize the sample preparation. For CCZ cream, this involved shaking the sample with the mobile phase solvent for 30 minutes to ensure complete extraction [1].

Detailed Experimental Protocol: this compound HPTLC

For direct application, here is the step-by-step methodology for the published green RP-HPTLC method for this compound HCl [1].

  • 1. Mobile Phase Preparation: Accurately measure 80 parts HPLC-grade acetone and 20 parts ultra-pure water. Mix them thoroughly. This binary mixture is your mobile phase.

  • 2. Standard Solution Preparation:

    • Weigh 10 mg of CCZ reference standard and transfer to a 100 mL volumetric flask.
    • Dissolve and make up to volume with the mobile phase to get a primary stock solution of 100 µg/mL.
    • Perform serial dilutions with the mobile phase to prepare working standards in the range of 25 - 1200 ng/band.
  • 3. Sample Preparation (from Cream):

    • Accurately weigh 1.5 g of the commercial cream formulation.
    • Transfer to a separating funnel and add 75 mL of the mobile phase.
    • Shake vigorously for 30 minutes at room temperature (25°C).
    • Concentrate the mixture under reduced pressure using a rotary evaporator.
    • Reconstitute the residue in 10 mL of mobile phase for analysis.
  • 4. Chromatographic Procedure:

    • Application: Spot the standard and sample solutions as 6 mm bands on an RP-60F254S HPTLC plate using an automatic applicator (e.g., CAMAG ATS4).
    • Development: Place the spotted plate in an automated development chamber pre-saturated with mobile phase vapors for 30 minutes.
    • Migration: Develop the plate over an 8 cm migration distance.
    • Detection: After development, dry the plate and scan it at 198 nm using a TLC scanner.
  • 5. Method Validation: The method was validated per ICH Q2(R2) guidelines, confirming its suitability for analysis [1].

Experimental Workflow Diagram

The following diagram visualizes the key steps for sample preparation and analysis.

The published method for This compound HCl using acetone-water (80:20) provides an excellent starting point that is both effective and environmentally friendly [1]. The troubleshooting guide should help you resolve common issues efficiently.

References

Croconazole Hydrochloride (CCZ) Analysis: Core Methodology

Author: Smolecule Technical Support Team. Date: February 2026

For researchers quantifying CCZ in pharmaceutical creams, a green Reversed-Phase High-Performance Thin-Layer Chromatography (RP-HPTLC) method has been recently developed and validated. This method is a strong alternative to older HPLC techniques, offering a better environmental footprint and satisfactory analytical performance [1].

The table below summarizes the key parameters of this analytical method:

Parameter Specification
Analytical Technique Reversed-Phase High-Performance Thin-Layer Chromatography (RP-HPTLC) [1]
Detection Wavelength 198 nm [1]
Stationary Phase RP-60F254S TLC plates [1]
Mobile Phase Acetone:Water (80:20, v/v) [1]
Linear Range 25 - 1,200 ng/band [1]
Sample Preparation Cream sample is mixed with the mobile phase, shaken, and dried. The residue is reconstituted for analysis [1].
Greenness Metrics Analytical Eco-Scale: 89 (Excellent); AGREE: 0.82 (Green) [1]

Troubleshooting Guide and FAQs

Here are answers to common technical questions and issues you might encounter.

Q1: My CCZ peaks show poor shape or resolution. What could be the cause?

  • Check the Mobile Phase: Ensure the mobile phase is prepared accurately. The method is robust to small changes, but a significant deviation from the acetone:water (80:20 v/v) ratio can alter the retention factor (Rf) and peak area. Try adjusting the ratio between 78:22 and 82:18 v/v to optimize separation [1].
  • Check the Sample Solution: Ensure the cream extract is thoroughly mixed and free of particulate matter that could interfere with spotting.
  • Review Chamber Saturation: The development chamber should be saturated with mobile phase vapor for 30 minutes at 22°C before plate development to ensure reproducible results [1].

Q2: The analytical signal for CCZ is weak. How can I improve the sensitivity?

  • Concentrate the Sample: The method is highly sensitive (LOD in the ng/band range). If the signal is weak from a commercial cream, it may indicate low drug content. You can increase the amount of cream sampled or reduce the final reconstitution volume to concentrate the solution [1].
  • Verify Instrument Settings: Confirm the performance of your HPTLC system. Key system suitability parameters include the retardation factor (Rf), peak asymmetry factor (As), and the number of theoretical plates per meter (N·m⁻¹) [1].

Q3: How stable is CCZ under different conditions during analysis? CCZ demonstrates specific stability patterns that are critical for method development [1]:

  • Unstable under: Acidic and oxidative stress conditions.
  • Stable under: Alkaline and thermal stress conditions. This instability profile is why the developed RP-HPTLC method is "stability-indicating," meaning it can accurately measure CCZ even in the presence of its degradation products [1].

Advanced Research: Alternative Assay for Antifungal Screening

While not specific to CCZ, a novel high-throughput screening (HTS) platform for molds like Aspergillus fumigatus provides an excellent example of improving sensitivity for detecting antifungal activity. This method could inspire research into new applications or mechanisms of action for compounds like CCZ.

The Adenylate Kinase (AK) Release Assay detects cell lysis, a mechanism common to fungicidal drugs, with higher sensitivity than traditional growth-based assays [2].

AK_Assay_Workflow Start Start Step1 Treat A. fumigatus culture with antifungal compound Start->Step1 Step2 Cell membrane/wall integrity is disrupted (Lysis) Step1->Step2 Step3 Cytosolic Adenylate Kinase (AK) is released into medium Step2->Step3 Step4 Add AK detection reagent (AK + ADP → ATP) Step3->Step4 Step5 Luciferase uses ATP to produce light signal Step4->Step5 Step6 Measure luminescence (Signal proportional to cell lysis) Step5->Step6 Result High-Throughput Identification of Lytic Antifungal Compounds Step6->Result

Key Advantages of the AK Assay:

  • Higher Sensitivity: It can detect antifungal activity of caspofungin at concentrations 2-fold lower than traditional growth assays [2].
  • Dual-Readout Capability: It can identify not only compounds that cause cell lysis but also those that inhibit spore germination, as reflected by a reduced background AK signal [2].
  • Mechanism-Specific: It specifically identifies compounds that disrupt fungal cell integrity, such as those targeting the cell wall or membrane [2].

Research Context and Safety Notes

  • Commercial Context: CCZ is a potent synthetic imidazole antifungal marketed in creams (e.g., Pilzcin) for treating tinea pedis. The need to standardize and quantify its content in formulations drives analytical method development [1] [3].
  • Safety Profile: An experimental study in guinea pigs indicated that croconazole hydrochloride has the potential to induce contact sensitization, and a possible cross-reaction with oxiconazole nitrate was observed. This is valuable safety information for researchers handling the compound [4].

I hope this structured technical support information assists in your research and development work.

References

croconazole peak asymmetry resolution

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

Question Answer & Troubleshooting Guidance
What causes peak asymmetry in my croconazole chromatogram? Asymmetry can be caused by overloading the stationary phase, secondary interactions between the drug and stationary phase, or an inappropriate mobile phase pH. For this compound, which is a basic drug, peak tailing is a common issue [1].
How can I improve the peak shape for this compound? The green RP-HPTLC method demonstrates that a mobile phase of acetone and water (80:20, v/v) can achieve a well-defined peak for CCZ [2]. For HPLC, using a mobile phase additive (like an amine modifier for basic compounds) or a dedicated reverse-phase column can help.
What is the expected peak asymmetry factor for a valid method? A validated method should have a consistent and acceptable asymmetry factor. The developed RP-HPTLC method for this compound included peak asymmetry factor (As) as a key system suitability parameter, indicating its importance [2].
My method is not stability-indicating. How can I resolve this compound from its degradation products? The literature confirms that this compound is unstable under acid and oxidative stress. The cited RP-HPTLC method was successfully validated as stability-indicating, proving its ability to separate CCZ from its degradation products [2]. Adopting or adapting this method is recommended.

Detailed Experimental Protocol: Green RP-HPTLC for this compound

This detailed methodology is based on the green stability-indicating method used for determining this compound HCl in a commercial cream [2]. You can use this protocol to establish a robust baseline method in your lab.

Instrumentation and Materials
  • Chromatograph: HPTLC system (e.g., CAMAG).
  • Applicator: Automatic TLC Sampler (e.g., ATS4).
  • Stationary Phase: RP-60F254S HPTLC plates.
  • Mobile Phase: A binary mixture of Acetone and Water (80:20, v/v). This combination was selected for its green credentials and performance.
  • Syringe: Microliter syringe (e.g., Hamilton).
  • Detection: UV detection at 198 nm.
  • Sample: this compound HCl reference standard and commercial cream sample.
Sample and Standard Preparation
  • Stock Solution (100 µg/mL): Accurately weigh 10 mg of CCZ reference standard and dissolve it in 100 mL of the mobile phase.
  • Calibration Standards: Dilute the stock solution with mobile phase to obtain a concentration series within the range of 25–1200 ng/band.
  • Cream Sample:
    • Accurately weigh 1.5 g of the commercial cream into a separating funnel.
    • Add 75 mL of the mobile phase and shake vigorously for 30 minutes at 25°C.
    • Concentrate the mixture under reduced pressure using a rotary evaporator.
    • Reconstitute the dried residue in 10 mL of the mobile phase for analysis.
Chromatographic Procedure
  • Application: Using the automatic applicator, spot the standard and sample solutions as bands of 6 mm width on the RP-HPTLC plate.
  • Development: Place the spotted plate in an automated development chamber that has been pre-saturated with the mobile phase vapor for 30 minutes at 22°C. Develop the plate until the mobile phase front has migrated 8 cm.
  • Drying & Detection: Dry the developed plate and scan it at 198 nm. A scanning speed of 20 mm/s and a slit dimension of 4 x 0.45 mm² were used in the original method.
Method Validation Summary

The following table summarizes the key validation parameters as reported for this method, which you should replicate to confirm your system is performing correctly [2].

Validation Parameter Result for the RP-HPTLC Method
Linearity Range 25 - 1200 ng/band
Accuracy (% Recovery) Assessed at 50%, 100%, and 150% levels; results within acceptable range
Precision (% RSD) Intra-day and inter-day precision within acceptable limits
Robustness Method robust against minor changes (±2%) in mobile phase composition
Sensitivity (LOD/LOQ) Determined via standard deviation methodology
System Suitability Retardation factor (Rf), Theoretical plates per meter (N·m⁻¹), and Peak asymmetry factor (As) were all within specified limits.

Troubleshooting Workflow for Peak Asymmetry

The following diagram outlines a logical, step-by-step process to diagnose and resolve peak asymmetry issues in your this compound analysis.

G Start Start: Asymmetric this compound Peak Step1 Check System Suitability Start->Step1 Step2 Troubleshoot Mobile Phase Step1->Step2 Parameters out of limits Step3 Evaluate Sample Solution Step1->Step3 Parameters acceptable Result1 Problem Resolved? Step2->Result1 Step3->Result1 Step4 Assess Column/Plate Condition Step5 Verify Detection Parameters Step4->Step5 End Analysis Successful Step5->End Result1->Step4 No Result1->End Yes

Next Steps for Method Development

While the search results provide a validated HPTLC method, you may need to adapt it for HPLC. Here are some strategic steps:

  • Leverage the Core Principle: The key takeaway is that a reverse-phase system with a acetone-water mobile phase is effective for this compound. You can start by translating this to an HPLC method using a C8 or C18 column.
  • Address Peak Tailing Directly: For HPLC, if you observe tailing, consider using a mobile phase additive (e.g., 0.1% triethylamine) to mask silanol interactions, as is common for basic drugs [1] [3].
  • Consult Broader Literature: The principles of resolving enantiomers of other imidazole antifungals (like econazole and miconazole) using chiral columns can inform method development if you are working with chiral separations [4].

References

Croconazole HCl: Forced Degradation Profile

Author: Smolecule Technical Support Team. Date: February 2026

The search results indicate that a green stability-indicating reverse-phase high-performance thin-layer chromatographic (RP-HPTLC) method has been developed and validated for Croconazole HCl (CCZ) [1]. The method was used to study its stability under various stress conditions.

The table below summarizes the available forced degradation findings for CCZ [1]:

Stress Condition Stability of this compound HCl Key Findings / Degradation Products
Acidic Hydrolysis Unstable Degradation was observed. Specific products not detailed in available text.
Oxidative Stress Unstable Degradation was observed. Specific products not detailed in available text.
Alkaline Hydrolysis Sufficiently Stable Minimal degradation under the studied conditions.
Thermal Stress Sufficiently Stable Minimal degradation under the studied conditions.

This RP-HPTLC method successfully separated CCZ from its degradation products, confirming its stability-indicating properties [1].

Experimental Protocol: Green RP-HPTLC Method

For researchers aiming to replicate or build upon this stability study, here is the detailed methodology.

Chromatography Conditions

This information can be used to set up the core analytical method [1].

  • Stationary Phase: RP-60F254S TLC plates (from E-Merck).
  • Mobile Phase (Developing System): A binary mixture of acetone and water in a ratio of 80:20 (v/v).
  • Detection Wavelength: 198 nm.
  • Sample Application: 10 µL of CCZ solution was spotted as bands (6 mm wide).
  • Development: Plates were developed in an automated chamber saturated with mobile phase vapor for 30 minutes at 22°C.
Method Validation

The method was validated per ICH-Q2-R2 guidelines, demonstrating satisfactory performance [1].

  • Linearity: The method was linear in the range of 25–1,200 ng/band.
  • Accuracy: Reported as percentage recovery at three quality control levels (50%, 100%, 150%).
  • Precision: Both intra-day (repeatability) and inter-day (intermediate) precision were assessed, with results reported as % RSD.
  • Robustness: The method was tested by making minor deliberate changes to the mobile phase composition (e.g., acetone/water ratios of 78:22 and 82:18 v/v).
  • Sensitivity: The Limit of Detection (LOD) and Limit of Quantification (LOQ) were determined using the standard deviation methodology.
Greenness Assessment

The "green" nature of this method was evaluated using modern metrics, which is a significant advantage over traditional methods that often use more toxic solvents [1].

  • Analytical Eco-Scale (AES) score: 89 (A score above 75 represents "excellent green analysis").
  • AGREE score: 0.82 (on a 0-1 scale, where 1 is ideal).
  • ChlorTox score: 1.08 g.

Troubleshooting Guide & FAQs

Q: The CCZ peaks in my chromatogram are tailing or not well-resolved from degradation products. What should I do?

  • A: Check the mobile phase composition and preparation. Ensure the ratios are accurate and the solvents are HPLC grade. The robustness study suggests that small changes in water content (±2%) can affect the results. Adjust the ratio slightly within the 78:22 to 82:18 (acetone:water) range to improve separation, and ensure the development chamber is properly saturated.

Q: I am not detecting CCZ at the reported 198 nm. What could be wrong?

  • A: Verify the preparation of your standard and sample solutions. Ensure the scanning instrument is calibrated correctly at the low UV range. Also, check that the TLC plates are not damaged and that the application volume is precise.

Q: How can I confirm my forced degradation study is working?

  • A: A successful forced degradation study should typically aim for 5-20% degradation of the active ingredient. Start with milder conditions (e.g., lower acid/base concentration, shorter exposure time) and escalate until this range is achieved. The formation of new peaks in the chromatogram that are well-separated from the main CCZ peak indicates the method is stability-indicating.

Experimental Workflow Diagram

The following diagram outlines the key steps for conducting a forced degradation study and analysis using the described method.

Forced Degradation Study Workflow cluster_stress Forced Degradation Steps cluster_analysis Stability-Indicating Assay node_start Start: Prepare CCZ Sample node_stress Apply Stress Conditions node_start->node_stress node_analysis Sample Analysis via RP-HPTLC node_stress->node_analysis node_acid Acidic Hydrolysis (Unstable) node_stress->node_acid node_oxid Oxidative Stress (Unstable) node_stress->node_oxid node_alk Alkaline Hydrolysis (Stable) node_stress->node_alk node_therm Thermal Stress (Stable) node_stress->node_therm node_data Data Interpretation & Reporting node_analysis->node_data node_spot Spot on RP-18 TLC Plate node_analysis->node_spot node_dev Develop in Acetone:Water (80:20 v/v) node_analysis->node_dev node_scan Scan at 198 nm node_analysis->node_scan

Finding More Information

The available information is a starting point. For a complete study, you would need details on the exact concentrations of acids, bases, and oxidants used, exposure times and temperatures, and the full identification of degradation products.

  • Consult ICH Guidelines: The definitive source for forced degradation requirements is the ICH Q1A(R2) and Q1B guidelines [2].
  • Search Scientific Databases: Perform a targeted search on platforms like SciFinder, PubMed, or Google Scholar for "this compound forced degradation" and "stability-indicating method LC-MS" to find primary research articles that may contain the missing methodological details.

References

Core Experimental Protocol: RP-HPTLC Method for CCZ

Author: Smolecule Technical Support Team. Date: February 2026

This section provides the key materials and steps for the analysis of CCZ as described in the literature [1].

  • Analytical Technique: Reverse-Phase HPTLC
  • Stationary Phase: RP-60F254S TLC plates [1]
  • Developing System (Mobile Phase): Acetone and water in a ratio of 80:20 (v/v) [1]
  • Detection Wavelength: 198 nm [1]
  • Sample Application: 6 mm bands, applied at a rate of 150 nL/s [1]
  • Calibration Range: 25–1,200 ng/band [1]

The workflow for this method can be summarized as follows:

Start Start Sample Preparation A Weigh 1.5 g commercial cream Start->A B Add 75 mL acetone:water (80:20 v/v) A->B C Shake for 30 min at 25°C B->C D Dry via rotary vacuum evaporation C->D E Reconstitute residue with 10 mL developing system D->E F Spot sample on RP-HPTLC plate (6 mm bands) E->F G Develop in saturated chamber with acetone:water (80:20 v/v) F->G H Scan plate at 198 nm G->H I Analyze data and quantify CCZ H->I

Method Performance and Greenness Metrics

The developed method was validated and its environmental impact was assessed using several green chemistry metrics, showing superior performance compared to an older HPLC method [1].

  • Table 1: Method Validation Data
Parameter Result
Linearity Range 25–1,200 ng/band [1]
Accuracy (% Recovery) Evaluated at 50%, 100%, and 150% levels [1]
Precision (% RSD) Intra-day and inter-day precision determined [1]
Robustness Assessed by varying mobile phase composition (±2% water) [1]
  • Table 2: Greenness Assessment Scores
Assessment Tool Score / Result
Analytical Eco-Scale (AES) 89 (Classified as "Excellent") [1]
AGREE Score 0.82 [1]
ChlorTox 1.08 g [1]

Troubleshooting Common Issues

Based on the protocol, here are solutions to potential problems:

  • Problem: Poor Resolution or Tailing Peaks

    • Solution: Ensure the development chamber is saturated with mobile phase vapor for 30 minutes before use. Verify the precise composition of the mobile phase (80:20 v/v acetone to water). Small, deliberate changes to the water content (±2%) can be tested to evaluate robustness [1].
  • Problem: Low Extraction Recovery from Cream

    • Solution: Confirm the shaking time (30 minutes) and temperature (25°C) during the sample preparation step. Ensure complete dissolution of the dried residue in the reconstitution solvent [1].
  • Problem: Low Sensitivity or Signal at Detection

    • Solution: Confirm the detection wavelength is set correctly to 198 nm. Check the calibration curve to ensure the sample concentration falls within the linear range of 25–1200 ng/band [1].

Key Limitations and Future Research Directions

The current information has some constraints you should be aware of:

  • Limited Scope: The available data exclusively details an RP-HPTLC method for analyzing a final cream product. There is no information on extracting CCZ from biological matrices, synthesizing it, or using other techniques like HPLC.
  • Troubleshooting is Inferred: The provided troubleshooting guides are based on a logical interpretation of the published protocol, as the search results did not contain explicit FAQs from the authors.
  • General Optimization Principles: For challenges not covered by this specific method, general best practices include systematic optimization of solvent systems, extraction time, temperature, and sample cleaning procedures [2] [3].

References

Troubleshooting Guide: Enhancing Method Precision

Author: Smolecule Technical Support Team. Date: February 2026

This guide addresses common issues that can affect the precision of experiments involving compounds like croconazole.

Problem Area Specific Issue Potential Causes Recommended Solutions
Drug Combination Analysis Inconsistent or irreproducible synergy/antagonism results in isobologram analysis [1]. Incorrectly chosen dose ratios; not testing a range of fixed-dose ratios [1]. Test multiple fixed-dose ratios (e.g., 1:2, 1:1, 2:1 of the individual ED50 values) to find the optimal synergistic ratio [1].
Antagonist Characterization IC50 values for an antagonist are highly variable and do not provide a clear mechanistic understanding [2]. IC50 is dependent on agonist concentration and experimental conditions; it is not a direct measure of affinity [2]. Use Schild analysis instead of IC50 to determine the equilibrium constant (KB), which is a true measure of antagonist affinity and is independent of agonist concentration [2].
Binding Kinetics Functional assays show insurmountable/non-competitive antagonism, but the mechanism is unclear [3]. Slow receptor dissociation kinetics (low koff rate) of the antagonist [3]. Develop non-equilibrium binding kinetic assays to directly measure the association (kon) and dissociation (koff) rates. A low koff correlates with insurmountable antagonism [3].
Statistical Power Difficulty determining the statistical significance of an interaction (e.g., whether a point is truly below the additive isobole) [4]. Traditional methods do not fully account for variability in data or exploit sample size efficiently [4]. Apply Response Surface Methodology (RSM). This involves fitting a logistic model to quantal data from multiple dose combinations, allowing for significance testing of interactions with potentially fewer animals [4].

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind an isobologram? An isobologram is a graph where the X and Y axes represent the doses of two drugs, Drug A and Drug B. The "additive line" connects the doses of each drug that individually produce a specific effect (like ED50). Any dose combination plotted on this line is expected to produce the same effect additively. If the experimentally determined combination point lies below this line, it indicates synergism (less of each drug is needed). If it lies above, it indicates antagonism [5] [6] [1].

Q2: My combination experiment shows synergy at one dose ratio but not another. Is this normal? Yes, this is a recognized and important phenomenon. Synergism is not solely a property of the two drugs; the dose ratio is also critical [1]. It is essential to scan different radial dose ratios to find the region of optimal interaction.

Q3: Why should I use Schild analysis over the simpler IC50 method for antagonists? The IC50 is highly dependent on experimental conditions, such as the concentration of the agonist used. In contrast, Schild analysis provides the equilibrium constant (KB), which is a single, physically-defined constant that characterizes the antagonist's affinity for the receptor. It is independent of the agonist and its concentration, making it a more reliable and mechanistically informative parameter [2].

Q4: How can I quantitatively predict the in vivo receptor occupancy of a compound from in vitro data? You can develop an integrated pharmacokinetic-pharmacodynamic (PKPD) model. This involves first determining the receptor association (kon) and dissociation (koff) rates of your compound through non-equilibrium binding kinetic assays in vitro. These kinetic parameters can then be used in a model to predict the time course of receptor binding and occupancy in vivo [3].

Experimental Protocol: Isobologram Analysis for Drug Combination

This is a detailed methodology for evaluating drug interactions, applicable to this compound in combination with other agents [5] [6].

1. Determine Individual Drug Potency

  • Action: Establish a dose-effect relationship for each drug (e.g., this compound and its partner drug) alone.
  • Procedure:
    • Set up a gradient of at least four doses for each drug.
    • Conduct the efficacy experiment (e.g., antifungal activity measurement).
    • Calculate the ED50 (or IC50) for each drug using an appropriate method like probit analysis or non-linear regression.

2. Conduct Combination Experiments

  • Action: Test the drugs in combination at a fixed ratio.
  • Procedure:
    • Prepare mixtures of the two drugs based on their ED50 ratio (e.g., 1:1, 2:1, 1:2).
    • For each fixed ratio, set up a gradient of at least four total combination doses.
    • Conduct the efficacy experiment and calculate the ED50,mix for each combination ratio.

3. Calculate Theoretical Additive Effect

  • Action: Calculate the theoretical ED50 if the combination were merely additive.
  • Procedure:
    • Use the formula for the theoretical additive dose (ED50,add).
    • For two drugs with ED50 values A and B, combined in proportions PA and PB (where PA + PB = 1), the formula is: ED50,add = 1 / (PA/A + PB/B) [5] [6].

4. Statistical Analysis and Plotting

  • Action: Compare the experimental and theoretical values.
  • Procedure:
    • Perform a t-test to compare ED50,mix and ED50,add, calculating 95% confidence intervals.
    • Plot the isobologram with Drug A's dose on the X-axis and Drug B's dose on the Y-axis.
    • Draw the additive line connecting the individual ED50 values.
    • Plot the experimental combination point (ED50,mix). Its position relative to the line determines the interaction:
      • On the line = Additive
      • Below the line = Synergistic
      • Above the line = Antagonistic

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the isobologram analysis protocol.

start Start Isobologram Analysis step1 Determine Individual Drug Potency (Calculate ED50 for each drug alone) start->step1 step2 Conduct Combination Experiments (Test at fixed dose ratios, find ED50,mix) step1->step2 step3 Calculate Theoretical Additive Effect (ED50,add = 1 / (PA/A + PB/B)) step2->step3 step4 Statistical Comparison (t-test between ED50,mix and ED50,add) step3->step4 step5 Plot Results on Isobologram step4->step5 syn Conclusion: Synergy step5->syn Point below line ant Conclusion: Antagonism step5->ant Point above line add Conclusion: Additive step5->add Point on line

References

Established Method & Quantitative Parameters

Author: Smolecule Technical Support Team. Date: February 2026

The green reverse-phase high-performance thin-layer chromatography (RP-HPTLC) method below has been validated as per ICH-Q2-R2 guidelines. The table summarizes its key quantitative performance data [1].

Parameter Result / Condition
Analytical Technique Green stability-indicating RP-HPTLC
Detection Wavelength 198 nm
Stationary Phase RP-60F254S TLC plates
Mobile Phase Acetone : Water (80:20, v/v)
Linearity Range 25 - 1,200 ng/band
Retardation Factor (Rf) Evaluated as part of system suitability
Limit of Detection (LOD) / Limit of Quantification (LOQ) Calculated via standard deviation method (specific values not stated in abstract)
Accuracy (% Recovery) Assessed at 50%, 100%, and 150% levels
Precision (% RSD) Intra-day and inter-day precision evaluated
Greenness Metrics Analytical Eco-Scale: 89; AGREE: 0.82; ChlorTox: 1.08 g

Detailed Experimental Protocol

Here is the step-by-step methodology for the determination of croconazole hydrochloride (CCZ) in a commercial cream formulation as described in the research [1].

1. Instrumentation and Chromatography

  • HPTLC System: CAMAG system equipped with an Automatic TLC Sampler 4 (ATS4) Applicator.
  • Application: Samples are applied as 6 mm bands using a Microliter Syringe at a fixed rate of 150 nL·s⁻¹.
  • Stationary Phase: Reverse-phase TLC plates (RP-60F254S from E-Merck).
  • Development: Plates are developed in an automated development chamber saturated with the mobile phase vapor (Acetone:Water, 80:20 v/v) for 30 minutes at 22°C. The development distance is 8 cm.
  • Detection: The plates are scanned at a wavelength of 198 nm with a scanning speed of 20 mm·s⁻¹ and a slit dimension of 4 × 0.45 mm².
  • Software: Data acquisition and processing are performed using WinCAT's software (CAMAG).

2. Preparation of Standard Solutions and Calibration Curve

  • Stock Solution (100 µg/mL): Accurately weigh 10 mg of CCZ reference standard and dissolve it in 100 mL of the mobile phase (Acetone:Water, 80:20 v/v).
  • Calibration Standards: Dilute the stock solution serially to obtain concentrations ranging from 25 to 1,200 ng/band.
  • Procedure: Spot 10 µL of each standard solution onto the TLC plate in six replicates (n=6). Develop the plate and record the peak areas.
  • Calibration Curve: Plot the peak area against the corresponding concentration of CCZ (ng/band) to establish the calibration graph.

3. Sample Preparation for Cream Formulation

  • Accurately weigh 1.5 g of the commercial CCZ cream.
  • Transfer it to a separating funnel and add 75 mL of the mobile phase.
  • Shake the mixture for 30 minutes at 25°C.
  • Concentrate and dry the resulting mixture under reduced pressure using a rotary vacuum evaporator.
  • Reconstitute the obtained residues with 10 mL of the mobile phase.
  • Analyze the resulting solution using the described HPTLC method. This sample preparation should be performed in triplicate (n=3).

4. Method Validation Overview The method was validated for the following parameters [1]:

  • System Suitability: Parameters like Retardation factor (Rf), peak asymmetry factor (As), and theoretical plates per meter (N·m⁻¹) were calculated.
  • Linearity: Demonstrated across the 25-1200 ng/band range with six data points.
  • Accuracy: Assessed via a recovery study by spiking pre-analyzed samples with CCZ at three QC levels (50%, 100%, 150%). Results are reported as % recovery.
  • Precision: Evaluated as both intra-day (repeatability) and inter-day (intermediate) precision, expressed as % Relative Standard Deviation (% RSD).
  • Robustness: Tested by making deliberate, small changes to the mobile phase composition (e.g., Acetone:Water at 78:22 and 82:18 v/v) and observing the impact on the Rf value and peak area.
  • Sensitivity: LOD and LOQ were determined using the standard deviation methodology.

To help visualize the entire analytical workflow, from sample preparation to data analysis, the following diagram outlines the key steps.

start Start Analysis prep_std Prepare Standard Solutions (25-1200 ng/band) start->prep_std spot Spot Samples on HPTLC Plate (6 mm bands) prep_std->spot prep_sample Prepare Cream Sample (Extract with mobile phase) prep_sample->spot develop Develop Plate in Chamber (Acetone:Water 80:20 v/v) spot->develop scan Scan Plate at 198 nm develop->scan process Process Data & Plot Calibration Curve scan->process analyze Analyze Sample & Calculate CCZ Content process->analyze end Result Validation analyze->end

Frequently Asked Questions (FAQs)

Q1: How can I extend the linearity range of this method? While the published method is validated up to 1200 ng/band, you can experimentally investigate an extension.

  • Action: Prepare standard solutions at concentrations higher than 1200 ng/band (e.g., 1500, 2000 ng/band).
  • Validation: Spot and analyze these higher concentrations in replicates. Check if the peak area continues to show a linear relationship with concentration and ensure the peaks are well-resolved without signs of overloading or tailing.
  • Re-validation: If the range is extended, the method should be re-validated for accuracy and precision at these new levels to ensure reliability.

Q2: My peaks are tailing or not resolved. What could be the issue? This often relates to the chromatographic conditions.

  • Check Mobile Phase Saturation: Ensure the development chamber is properly saturated with mobile phase vapor for the full 30 minutes to achieve a uniform solvent front.
  • Adjust Mobile Phase: Consider fine-tuning the mobile phase ratio (e.g., 78:22 or 82:20 Acetone:Water v/v) to improve resolution, as was done during the robustness testing [1].
  • Sample Application: Verify that the sample is applied as a sharp, uniform band without damaging the stationary phase.

Q3: The method is reported as "green." What makes it green? The "green" designation comes from formal assessment using modern green chemistry metrics tools [1].

  • Solvent Choice: It uses acetone and water, which are less hazardous and more environmentally friendly compared to the traditional solvents often used in HPLC.
  • Metric Scores: The method achieved a high score of 89 on the Analytical Eco-Scale and 0.82 on the AGREE metric, confirming its reduced environmental impact.

References

Comprehensive Comparative Analysis: Clotrimazole vs. Ketoconazole

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profiles and Mechanism of Action

Clotrimazole and ketoconazole are both broad-spectrum antifungal agents belonging to the azole class. They function primarily by inhibiting the synthesis of ergosterol, a critical component of fungal cell membranes. The following diagram illustrates their shared mechanism of action and additional pharmacological effects.

G cluster_target Primary Antifungal Mechanism cluster_secondary Secondary Pharmacological Effects (Clotrimazole-specific) AzoleDrugs Azole Antifungals (Clotrimazole, Ketoconazole) CYP51 Lanosterol 14-α Demethylase (CYP51) Inhibition AzoleDrugs->CYP51 Binds to Heme Group CAC Inhibition of Calcium-Activated Potassium Channels AzoleDrugs->CAC SERCAA Inhibition of Sarcoplasmic Reticulum Ca²⁺-ATPase AzoleDrugs->SERCAA ErgosterolSynth Ergosterol Biosynthesis Inhibition CYP51->ErgosterolSynth CellMembrane Fungal Cell Membrane Disruption and Permeability ErgosterolSynth->CellMembrane FungalDeath Fungal Growth Inhibition or Cell Death CellMembrane->FungalDeath

Mechanism Insights: While both drugs target ergosterol synthesis, their binding affinities and additional effects differ. Clotrimazole demonstrates secondary pharmacological actions, including inhibition of calcium-activated potassium channels and sarcoplasmic reticulum Ca²⁺-ATPase, which are separate from its antimycotic activities and are subjects of research for other therapeutic applications [1] [2]. Ketoconazole possesses a broader spectrum of anti-fungal activity and also exhibits anti-inflammatory properties, making it effective for conditions like seborrheic dermatitis where inflammation is a significant factor [3].

Comparative Efficacy Data from Clinical Trials

Clinical trials have directly compared the efficacy of clotrimazole and ketoconazole in treating common superficial fungal infections. The data below summarizes key findings from these studies.

Efficacy in Tinea Pedis

A 28-day, double-blind, randomized clinical trial compared once-daily 1% clotrimazole cream with twice-daily 2% ketoconazole cream in treating interdigital tinea pedis [4].

Table: Comparative Efficacy in Tinea Pedis (Interdigital)

Efficacy Parameter Clotrimazole 1% (Once Daily) Ketoconazole 2% (Twice Daily) Trial Details
Clinical Cure/Improvement (Day 28) 62.0% 64.0% Full analysis set of 100 patients (50 per group) [4]
Mycological Cure (Day 14) 53.1% 52.1% Negative culture and microscopy [4]
Mycological Cure (Day 28) 76.0% 79.2% Negative culture and microscopy [4]
Mycological Cure (Day 56) 83.7% 76.9% Suggests better long-term efficacy for clotrimazole [4]
Symptom Relief (Pruritus) 97.8% 89.6% Remission and improvement rates [4]
Symptom Relief (Burning/Stinging) 97.5% 89.4% Remission and improvement rates [4]

Clinical Implications: The study concluded that once-daily clotrimazole is equally effective as twice-daily ketoconazole, with favorable influences on the most irritating symptoms of the disease, such as pruritus and burning/stinging [4]. Mycological and reliable clinical cure could not be observed within the first two weeks after the start of treatment for either regimen.

Efficacy in Other Superficial Mycoses

A 12-week comparative study of 200 cases of superficial mycosis provides efficacy data across different infection types [5].

Table: Comparative Efficacy Across Superficial Mycoses

Infection Type Clotrimazole Efficacy Miconazole Efficacy Notes
Dermatophytosis 56% cleared in 6 weeks 75% cleared in 6 weeks Miconazole showed an accelerated response [5]
Candidiasis 40% cure in 6 weeks; 80-85% overall cure 30% cure in 6 weeks; effective overall Clotrimazole showed a slightly earlier response [5]
Pityriasis Versicolor 86.7% effective 99.6% effective Both were found to be effective treatments [5]
Broader Context from Systematic Reviews

A Cochrane review of 129 studies with over 18,000 participants found that topical antifungal treatments, including azoles like clotrimazole and ketoconazole, are effective compared to placebo [6]. The review found no significant difference in mycological cure rates between azoles and another class of antifungals, benzylamines. However, it highlighted that the evidence quality for most comparisons is low to very low, indicating uncertainty and a need for more high-quality research [6].

Approved Indications and Formulations

The clinical application of these drugs is guided by their approved indications and available formulations.

Table: FDA-Approved Indications and Formulations

Attribute Clotrimazole Ketoconazole
Common Brand Names Canesten, Lotrimin, Mycelex [2] [7] Nizoral [7] [3]
Available Formulations Topical cream, solution, lotion, powder; Vaginal cream, tablets; Oral lozenges [1] [2] Topical cream, foam, shampoo [7]
Primary Indications Cutaneous candidiasis, Dermatophytosis (Tinea corporis, cruris, pedis), Oropharyngeal candidiasis, Vulvovaginal candidiasis [1] [2] Seborrheic dermatitis, Dandruff, Cutaneous candidiasis, Dermatophytosis (Tinea corporis, cruris, pedis) [7]
Dosing Regimen (e.g., Cream) Apply to affected area twice daily for 1-4 weeks (varies by infection) [1] Apply once or twice daily as directed [7]

Safety and Tolerability Profiles

The safety profile is a critical differentiator, especially for ketoconazole.

Table: Comparative Safety and Tolerability

Parameter Clotrimazole Ketoconazole
Most Common Side Effects Local reactions: itching, burning, irritation, redness, blistering at the application site [1] [3]. With oral troches: abnormal LFTs (>10%), nausea, vomiting [1]. Topical: changes in hair texture, dry skin, rash. Systemic: nausea, vomiting, headache, dizziness [3].
Serious Risks Severe skin reactions; signs of allergic reaction [3]. Hepatotoxicity (with systemic use); allergic reactions; severe skin reactions [3].
Pregnancy Considerations Topical preparations are recommended during pregnancy; CDC guidelines recommend topical azoles for 7 days for VVC in pregnancy. FDA Pregnancy Category C [1]. FDA Pregnancy Category C. Caution is advised due to potential risks [7].
Drug Interactions Minimal systemic absorption with topical use limits interactions. Oral troches require caution with drugs like warfarin and phenytoin [1] [3]. Potential for significant interactions, particularly with systemic use due to potent inhibition of cytochrome P450 enzymes [3].

Conclusion and Research Implications

For researchers and drug development professionals, the choice between clotrimazole and ketoconazole hinges on the specific clinical context and therapeutic goals.

  • Efficacy: Clinical trials demonstrate that both drugs are highly effective for superficial fungal infections. Clotrimazole's once-daily application for tinea pedis was non-inferior to twice-daily ketoconazole and showed superior relief for bothersome symptoms like pruritus [4].
  • Safety: Ketoconazole's systemic use carries a boxed warning for hepatotoxicity, relegating it to a second-line option when other treatments have failed or are unsuitable. Topical formulations have a more favorable safety profile. Clotrimazole, with minimal systemic absorption, offers a wider margin of safety, making it a first-line choice for many superficial infections [1] [3].
  • Formulations and Spectrum: Ketoconazole's availability as a shampoo addresses specific conditions like seborrheic dermatitis effectively. Clotrimazole has a wider range of formulations, including vaginal and oral preparations, broadening its clinical utility.

Future research should focus on head-to-head trials that measure patient-centered outcomes, such as quality of life and treatment satisfaction. Further investigation into the non-antifungal pharmacological effects of clotrimazole may also reveal new therapeutic applications.

References

Mechanism of Action: Miconazole's Multi-Target Approach

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the mechanism of action is fundamental for comparing antifungals. The following diagram illustrates the primary and secondary mechanisms by which miconazole exerts its antifungal effect.

G cluster_primary Primary Mechanism cluster_secondary Secondary Mechanisms Miconazole Miconazole A Inhibition of CYP450 Lanosterol Demethylase Miconazole->A D Inhibition of Peroxidase & Catalase Miconazole->D H Increase in Intracellular Farnesol Miconazole->H B Depletion of Ergosterol & Accumulation of Toxic Sterols A->B C Altered Fungal Cell Membrane Permeability & Function B->C F Induction of Apoptosis C->F E Increase in Intracellular ROS D->E E->F G Inhibition of Yeast-to-Mycelial Transition & Biofilm Formation I Inhibition of Drug Efflux Pumps H->I I->C

Diagram: Multifaceted Antifungal Mechanism of Miconazole. Miconazole acts primarily by inhibiting ergosterol synthesis. Its secondary mechanisms, including oxidative stress induction and inhibition of biofilm formation, contribute to its efficacy and may reduce the potential for resistance [1].

Miconazole's activity is not limited to the primary pathway. Unlike some other azoles like ketoconazole, which are primarily fungistatic (inhibiting growth), miconazole can also cause direct physicochemical damage to the cell membrane at high concentrations, leading to rapid cell death, especially in certain growth phases of fungi like Candida albicans [2].

Efficacy and Application in Research

The table below summarizes key characteristics and experimental findings for miconazole, which is well-established in research and clinical practice.

Feature Miconazole Croconazole
Drug Class Imidazole Antifungal [1] Imidazole Antifungal (inferred)
Primary Indications (Research Context) Oropharyngeal candidiasis, vulvovaginal candidiasis, dermatophytosis, pityriasis versicolor [3] [1] Investigational (limited data) [4]

| Key Efficacy Findings | Dermatophytosis: 75% clearance in 6 weeks [3]. Pityriasis versicolor: 99.6% effective [3]. Candidiasis: Effective, with newer bioadhesive tablets providing sustained salivary concentrations above MIC [5]. | Superior skin permeation in microemulsion-based gel formulations compared to liposomal gels. Showed excellent antifungal activity vs. several species, comparable to miconazole cream in one study [4]. | | Formulation R&D | Extensive, including oral gels, bioadhesive buccal tablets, thermosensitive in situ vaginal gels, and microemulsions to enhance solubility and residence time [5] [6]. | Research focused on topical delivery via liposomal and microemulsion-based gels to enhance skin permeation [4]. |

Experimental Protocols for Antifungal Assessment

For researchers aiming to conduct their own comparative studies, here are standard in vitro methodologies. These are the techniques used to generate much of the foundational data for antifungals like miconazole.

Broth Microdilution Checkerboard Method

This is the most widely used technique for assessing antifungal interactions and determining Minimum Inhibitory Concentrations (MICs) [7].

  • Objective: To determine the Minimum Inhibitory Concentration (MIC) and assess drug interactions (synergy, indifference, antagonism).
  • Procedure:
    • Prepare Microplates: Prepare a 96-well microplate with serial two-fold dilutions of two antifungal drugs (e.g., Drug A along the rows, Drug B along the columns) in a culture medium like RPMI-1640, creating a "checkerboard" pattern [7].
    • Inoculate: Inoculate each well with a standardized fungal inoculum (e.g., (0.5 \times 10^4 ) to (2.5 \times 10^4 ) CFU/mL for yeasts) [7].
    • Incubate: Incubate the microplates at 35°C for 24-48 hours, depending on the fungal species [7].
    • Read Results: Determine the MIC visually or spectrophotometrically. The MIC is the lowest concentration that produces a specified reduction in growth (e.g., 50% for EUCAST methods) [7].
    • Analyze Interaction: Calculate the Fractional Inhibitory Concentration Index (FICIndex) to classify the interaction [7].
Agar Diffusion Assay

This method is simpler and is often used for a rapid initial screening of antifungal activity [7].

  • Objective: To qualitatively assess antifungal activity and potential interactions.
  • Procedure:
    • Prepare Agar Plates: Inoculate an agar plate uniformly with a standardized suspension of the test fungus [7].
    • Apply Antifungals: Place disks impregnated with the antifungals or gradient concentration strips (e.g., Etest) on the solidified agar surface. For interaction studies, strips can be placed at a 90° angle or in a fixed-ratio protocol [7].
    • Incubate: Incubate the plates at the appropriate temperature until visible growth is seen [7].
    • Read Results: Measure the diameter of the inhibition zone around the disk or the point where the elliptical zone of inhibition intersects the strip to determine the MIC [7].
Time-Kill Curves

This method provides dynamic, kinetic data on the fungicidal activity of a drug [7].

  • Objective: To study the rate and extent of fungicidal killing over time.
  • Procedure:
    • Expose Fungus: Expose a standardized fungal suspension to a predetermined concentration of the antifungal drug in a liquid medium [7].
    • Sample Aliquots: Remove aliquots at specific time intervals (e.g., 0, 2, 4, 8, 12, 24 hours) [7].
    • Quantify Viability: Serially dilute and plate the aliquots onto drug-free agar plates [7].
    • Count and Analyze: Count the Colony-Forming Units (CFU) after incubation. Plot log10 CFU/mL versus time to determine the rate of killing [7].

Research Implications and Future Directions

The limited direct comparative data between this compound and miconazole presents a clear opportunity for further research.

  • For Miconazole: The research focus has shifted to advanced drug delivery systems (bioadhesive tablets, in situ gels) to overcome its low solubility, enhance local availability, prolong residence time, and improve patient compliance [5] [6].
  • For this compound: The promising data from microemulsion gels suggests it is a viable candidate for topical formulation development. However, its efficacy spectrum, safety profile, and mechanism details require extensive characterization in head-to-head studies against established drugs like miconazole [4].
  • Broader Context: The antifungal drug development pipeline is actively exploring new strategies, including novel targets, combination therapies, and repurposing of existing drugs, to combat rising resistance [8] [9].

References

Mechanism of Action of Azole Antifungals

Author: Smolecule Technical Support Team. Date: February 2026

Econazole and Croconazole belong to the azole class of antifungals. The following diagram illustrates their general mechanism of action, which involves disrupting the fungal cell membrane.

G Azole Azole Antifungal (e.g., Econazole) CYP51 Lanosterol 14-α Demethylase (CYP51) Azole->CYP51 Inhibits Ergosterol Ergosterol CYP51->Ergosterol Converts Lanosterol Lanosterol Lanosterol->CYP51 Membrane Fungal Cell Membrane (Integrity & Function) Ergosterol->Membrane Membrane->Membrane Disrupted Increased Permeability Cell Lysis

Figure 1: Mechanism of Azole Antifungals. Azoles like Econazole inhibit the enzyme CYP51, blocking the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane. This disruption leads to increased cellular permeability and eventual cell death [1] [2].

Profile of Econazole

The following table summarizes key experimental and clinical data available for Econazole.

Aspect Experimental & Clinical Data for Econazole

| In Vitro Antifungal Activity (MIC against Candida) | MIC Range: 0.016 - 16 μg/ml [3]. Against C. albicans: Econazole and Miconazole showed the most potent activity [3]. | | Clinical Cure Rates (Topical) | Dermatomycoses: ~90% cure rate in clinical studies [4] [5]. Vaginal Candidiasis: 85% mycological cure with 3-day regimen; 90% with 15-day regimen [4] [5]. | | Adverse Events (Topical) | Local irritation (redness, burning, itching) in approximately 1-4% of patients [4] [5]. | | Pharmacokinetics (Topical) | Systemic absorption is extremely low. High drug concentration is maintained in the stratum corneum of the skin [2]. |

Experimental Protocols for Antifungal Testing

For researchers, here are standard methodologies used to generate the data cited for Econazole.

Protocol 1: In Vitro Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent [3].

  • Agent Preparation: Prepare reference powders of the antifungal agent (e.g., Econazole) in an appropriate solvent (e.g., 100% dimethyl sulfoxide) and subsequently dilute it in a standardized broth medium like RPMI 1640, buffered to pH 7.0 with MOPS.
  • Inoculum Standardization: Pick colonies from a fresh (24-hour) culture of the test organism (e.g., Candida albicans) and suspend them in sterile saline. Adjust the turbidity of the suspension spectrophotometrically to a specific transmission (e.g., 75-77% at 530 nm) to achieve a defined cell density.
  • Microdilution: Further dilute the standardized suspension in broth and add it to a 96-well microplate containing serial dilutions of the antifungal agent. The final inoculum concentration target is typically (0.5 - 2.5 \times 10^3) CFU/ml.
  • Incubation & Reading: Incubate the microplates at 35°C for 24-48 hours. The MIC is defined as the lowest concentration of the drug that causes an 80% or greater reduction of visible growth compared to the drug-free control well.
Protocol 2: Formulation and Characterization of a Topical Gel

This protocol outlines the development of a topical gel formulation, as described in research for Econazole gel [6].

  • Formulation: Dissolve the drug (econazole nitrate) in a mixture of solubilizers (e.g., propylene glycol) and emollients (e.g., Capmul MCM C8). Slowly incorporate this mixture into a pre-hydrated gelling agent solution (e.g., Carbopol 940) under continuous stirring.
  • Physical Characterization:
    • pH: Measure the pH of the gel using a calibrated pH meter. A pH of around 6.0 is considered suitable for skin application [6].
    • Viscosity & Spreadability: Characterize the rheological properties using a viscometer. Viscosity is crucial for consistency, while spreadability determines the ease of application.
  • In Vitro Release Study: Use a diffusion cell apparatus (e.g., Franz cell) with a synthetic membrane. Place the gel in the donor compartment and a suitable receptor medium in the receiver compartment. Take samples from the receptor medium at predetermined time intervals and analyze the drug concentration to determine the release profile [6].
  • Antifungal Efficacy (In Vitro): Assess the antimicrobial activity using the "cup plate diffusion method." Create wells in an agar plate seeded with the test microorganism (e.g., Candida albicans). Fill the wells with the gel formulation and incubate the plate. Measure the zone of inhibition around the well after the incubation period [6].

References

Green Analytical Method for Croconazole and AGREE Score

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key details of a published green stability-indicating Reverse-Phase High-Performance Thin-Layer Chromatography (RP-HPTLC) method for determining Croconazole hydrochloride (CCZ) [1].

Parameter Description / Value
Analyzed Compound This compound Hydrochloride (CCZ) [1]
Method Type Green stability-indicating RP-HPTLC [1]
Developing System Acetone and water (80:20, v/v) [1]
Detection Wavelength 198 nm [1]
Linearity Range 25–1,200 ng/band [1]
AGREE Score 0.82 [1]

| Other Greenness Scores | Analytical Eco-Scale (AES): 89 ChlorTox: 1.08 g [1] | | Comparison | The greenness metrics of this HPTLC method were reported to be much better than a previously published HPLC method [1]. |

Experimental Protocol for the CCZ HPTLC Method

Here is the detailed methodology for the analysis of CCZ in commercial cream formulation as described in the study [1]:

  • Instrumentation: A HPTLC system (CAMAG) was used. Solutions were applied as bands (6 mm width) on the plate using an Automatic TLC Sampler 4 (ATS4) Applicator.
  • Stationary Phase: RP-60F254S TLC plates.
  • Sample Preparation: An accurately measured 1.5 g of commercial cream was mixed with 75 mL of the developing system (acetone/water, 80:20 v/v) and shaken for 30 minutes at 25°C. The mixture was then dried under reduced pressure using a rotary vacuum evaporator, and the residue was reconstituted in 10 mL of the developing system.
  • Chromatography: The TLC plates were developed in an automated development chamber saturated with the vapor of the developing system for 30 minutes at 22°C. The detection of CCZ was performed at 198 nm.
  • Method Validation: The method was validated according to ICH-Q2-R2 protocols for parameters including system suitability, linearity, accuracy (reported as percentage recoveries at 50%, 100%, and 150% levels), precision (intra-day and inter-day), robustness (by altering the mobile phase ratio), and sensitivity (LOD and LOQ).

Visualizing the Analytical Workflow

The diagram below illustrates the key steps of the green RP-HPTLC analytical workflow for this compound hydrochloride.

Start Start Analysis SamplePrep Sample Preparation: Shake cream with acetone/water (80:20 v/v), dry, reconstitute Start->SamplePrep Application Apply to RP-HPTLC Plate (25-1200 ng/band) SamplePrep->Application Development Develop in Chamber with Acetone/Water (80:20 v/v) Application->Development Detection Detect at 198 nm Development->Detection DataAnalysis Data Analysis & Validation (ICH-Q2-R2 protocols) Detection->DataAnalysis GreenScore Calculate Greenness Scores (AGREE: 0.82) DataAnalysis->GreenScore

References

Croconazole Analysis via a Green HPTLC Method

Author: Smolecule Technical Support Team. Date: February 2026

A 2024 study developed and validated a green reverse-phase high-performance thin-layer chromatography (RP-HPTLC) method specifically for determining croconazole in commercial creams [1]. The method was validated as per the International Council for Harmonisation (ICH) Q2(R2) guideline.

The table below summarizes the key performance characteristics of this method:

Parameter Result/Value Experimental Protocol Details
Analytical Technique Reverse-Phase HPTLC (RP-HPTLC) The technique uses RP-60F254S TLC plates with an acetone-water (80:20 v/v) mobile phase. Detection was performed at 198 nm [1].
Linearity Range 25 - 1,200 ng/band A stock solution of CCZ (100 µg/mL) was serially diluted. Different volumes were spotted on the TLC plate to achieve the stated mass per band. The peak area was plotted against concentration (n=6) [1].
Limit of Detection (LOD) Not explicitly stated; calculated via "standard deviation methodology" per ICH. The ICH-prescribed method for LOD uses the standard deviation of the response and the slope of the calibration curve. The formula is typically LOD = 3.3σ/S, where σ is the standard deviation of the blank or the residual standard deviation of the calibration curve, and S is the slope [1].
Limit of Quantification (LOQ) Not explicitly stated; calculated via "standard deviation methodology" per ICH. Similarly, the ICH-prescribed method for LOQ uses the formula LOQ = 10σ/S, ensuring the lowest concentration that can be quantified with acceptable precision and accuracy [1].
Precision (Repeatability) Reported as % RSD (Relative Standard Deviation) Assessed by analyzing quality control samples at three concentrations (450, 600, 750 ng/band) six times on the same day (intra-day) and over three days (inter-day). The method was found to be precise [1].
Accuracy Reported as % Recovery Evaluated using a standard addition (spiking) technique at 50%, 100%, and 150% levels of a target concentration (300 ng/band). The percentage recovery was calculated for each level (n=6) [1].

Understanding LoD and LoQ Determination

The terms Limit of Detection (LoD) and Limit of Quantitation (LoQ) describe the smallest concentrations of an analyte that can be reliably detected and quantified, respectively. There are standardized approaches to determine them [2].

The following workflow illustrates the relationship between these concepts and the general procedure for their determination, based on CLSI guideline EP17:

Blank Blank Sample (No Analyte) LoB Limit of Blank (LoB) Blank->LoB Measure & Calculate LoB = mean_blank + 1.645(SD_blank) LowConc Low Concentration Sample (Contains Analyte) LoD Limit of Detection (LoD) LowConc->LoD Measure & Calculate LoD = LoB + 1.645(SD_low_conc) LoQ Limit of Quantitation (LoQ) LoD->LoQ Test Precision & Trueness LoQ ≥ LoD

  • Limit of Blank (LoB): This is the highest measurement result you are likely to get from a sample that contains no analyte. It represents the "noise" of the assay. It is calculated statistically from repeated measurements of blank samples, typically as LoB = mean_blank + 1.645(SD_blank). This formula ensures that only 5% of blank measurements will falsely exceed this level (false positive) [2].

  • Limit of Detection (LoD): This is the lowest concentration of analyte that can be reliably distinguished from the LoB. Its determination requires testing samples with a low concentration of the analyte. The formula incorporates both the LoB and the variability of the low-concentration sample: LoD = LoB + 1.645(SD_low concentration sample). This ensures a 95% probability that a sample containing analyte at the LoD will be correctly detected (minimizing false negatives) [2].

  • Limit of Quantitation (LoQ): This is the lowest concentration at which the analyte can not only be detected but also measured with stated, acceptable levels of precision (imprecision) and trueness (bias). The LoQ is determined by testing samples at various low concentrations and identifying the point where the performance meets pre-defined goals (e.g., a CV of 20% or less). The LoQ is always greater than or equal to the LoD [2] [3].

A Guide for Comparative Analysis

To objectively compare the sensitivity of this compound with other azoles like clotrimazole or miconazole, here is a practical approach:

  • Focus on Methodological Context: Directly comparing LOD/LOQ values from different studies is only valid if the analytical methods used are identical or very similar. Always note the technique (e.g., HPLC, HPTLC) and validation protocol.
  • Establish a Baseline with a Common Method: The most robust comparison would involve analyzing this compound and its alternatives using the same validated method, reagents, and instrument platform.
  • Leverage Existing Bioactivity Data: While analytical sensitivity data is sparse, you can find comparative data on the in vitro antifungal activity of this compound against organisms like Candida albicans. For example, one study found it more effective than clotrimazole but less so than miconazole and econazole [1]. Another older study compared the in vitro activity of various imidazoles [4]. This functional data can serve as an indirect performance indicator.

References

croconazole liposome vs microemulsion delivery

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Analysis at a Glance

The following tables consolidate key experimental data and characteristics of the two formulation strategies for topical croconazole delivery.

Table 1: Formulation Characteristics and Composition

Feature Liposome-Based Gel (LBGF) Microemulsion-Based Gel (MBGF)
Basic Structure Spherical vesicles with one or more phospholipid bilayers enclosing an aqueous core [1]. Transparent, thermodynamically stable mixture of oil, water, and surfactant/co-surfactant; droplet size typically 10-100 nm [2] [3].
Key Components Phospholipids (e.g., phosphatidylcholine), cholesterol [4]. Oil phase, surfactant, co-surfactant (e.g., short-chain alcohol), aqueous phase [2] [3].
Gel Base Used Carbopol 971P polymer [5]. Carbopol 971P polymer [5].
Formation Requires energy input for size reduction (e.g., sonication, extrusion) [1]. Forms spontaneously upon mixing components [2].

Table 2: Experimental Performance Data for this compound Formulations [5]

Performance Metric Liposome-Based Gel (LBGF) Microemulsion-Based Gel (MBGF)
In Vitro Drug Release Lower release profile compared to MBGF. Superior release profile; highest release obtained with ethanol as co-surfactant.
Ex Vivo Skin Permeation Lower skin permeation compared to MBGF. Superior skin permeation; highest with ethanol as co-surfactant.
Drug Release Kinetics Followed the Higuchi model (diffusion-controlled release). Followed the Higuchi model (diffusion-controlled release).
Antimicrobial Activity Excellent activity against various fungal species. Excellent activity against various fungal species; comparable to LBGF.

Detailed Experimental Insights

The quantitative data shows that microemulsion-based gels have a performance edge in laboratory settings for delivering this compound.

  • Superior Release and Permeation: The study clearly concluded that MBGF had superior drug release and skin permeation compared to LBGF. Furthermore, the composition of the microemulsion mattered; formulations using ethanol as a co-surfactant outperformed those using propylene glycol [5].
  • Similar Antimicrobial Efficacy: Despite differences in release and permeation, both developed formulations showed excellent and comparable antimicrobial activity against various fungal species. The inhibition zones they produced were comparable to a commercial miconazole cream used as a control [5].
  • Controlled Release Mechanism: The fact that both formulations followed the Higuchi model indicates that the release of this compound is primarily controlled by a diffusion process through the gel matrix, which is desirable for sustained drug delivery [5].

Formulation Methodology

The general workflow for developing and testing these topical formulations, as illustrated by the this compound study and supported by other research, involves several key stages. The diagram below outlines this process from component selection to final evaluation.

G start Formulation Development comp_select Component Selection start->comp_select prep Preparation comp_select->prep char Physicochemical Characterization prep->char gel_inc Gel Incorporation (using Carbopol polymer) char->gel_inc in_vitro In Vitro Release Study gel_inc->in_vitro ex_vivo Ex Vivo Skin Permeation Study in_vitro->ex_vivo micro Microbiological Evaluation ex_vivo->micro

The experimental protocols for key evaluations are as follows:

  • In Vitro Release Study [5]:

    • Apparatus: Diffusion cells.
    • Membrane: Cellophane membrane.
    • Analysis: Samples are collected and analyzed (e.g., via HPLC or UV-spectrophotometry) to determine the amount of drug released over time.
  • Ex Vivo Skin Permeation Study [5]:

    • Skin Model: Full-thickness rat skin.
    • Procedure: The formulation is applied to the outer surface of the skin. The receptor fluid is analyzed to determine the amount of drug that has permeated through the skin and the amount retained in the skin layers.
  • Antimicrobial Activity Assessment [5]:

    • Method: Agar diffusion well method.
    • Measurement: The zone of inhibition (clear area around the well where fungal growth is prevented) is measured in millimeters (mm) and compared to a positive control.

Key Considerations for Researchers

When choosing between these delivery systems for a new drug development project, consider these strategic points:

  • For Enhanced Skin Penetration: Microemulsions are a powerful option due to their very small droplet size and the permeation-enhancing effect of surfactants and co-surfactants [2] [3]. The this compound data strongly supports this advantage [5].
  • For Broader Compatibility and Established Technology: Liposomes are a well-understood, highly biocompatible platform, especially valuable for delivering both hydrophilic and hydrophobic agents [1] [4]. "Stealth" PEGylation can further enhance their stability and circulation time, though this is more critical for systemic delivery than topical application [1].
  • Modern Hybrid Strategies: The field is advancing toward stimuli-responsive "smart" liposomes (e.g., pH- or thermosensitive) and the use of penetration enhancers like menthol in microemulsions, which has been shown to significantly increase drug deposition in the skin [6] [4].

References

croconazole spectrum vs other antifungals

Author: Smolecule Technical Support Team. Date: February 2026

Croconazole at a Glance

The table below summarizes the core characteristics of this compound based on the available scientific literature.

Feature Description for this compound
Drug Class Imidazole antifungal [1]
Primary Spectrum of Activity Broad-spectrum fungicide; active against fungi causing dermatomycoses & candidiasis [1]
Unique/Secondary Activity Shows inhibitory activity against Mycobacterium ulcerans (causative agent of Buruli ulcer) [1]
Common Formulations Topical cream; researched in liposomal & micro-emulsion-based gels [2] [1]
Key Mechanism of Action Inhibition of fungal cytochrome P450-mediated 14-alpha lanosterol demethylase (CYP51), disrupting ergosterol synthesis [1]

Comparative Antifungal Spectrums of Activity

The table below compares the antimicrobial coverage of this compound with other common antifungal drugs based on the search results. Please note that "+++" indicates primary activity or common use, while "+" indicates limited activity, secondary use, or emerging evidence.

Antifungal Agent Yeasts (e.g., Candida) Moulds (e.g., Aspergillus) Dermatophytes Other/Unique Activity
This compound +++ [1] Information Missing +++ [1] + (Anti-Mycobacterium ulcerans) [1]
Fluconazole +++ [3] [4] Not Active [5] Information Missing -
Itraconazole +++ [3] [4] +++ [5] [3] +++ [3] Dimorphic fungi (Histoplasmosis, Blastomycosis) [3]
Voriconazole +++ (incl. resistant C. glabrata & C. krusei) [6] +++ (First-line for invasive aspergillosis) [5] [6] Information Missing Fusarium, Scedosporium [6]
Posaconazole +++ [6] +++ (Prophylaxis & refractory cases) [6] Information Missing Zygomycetes, Coccidioides [6]

Experimental Data and Protocols

For researchers, the key experimental findings and methodologies related to this compound are detailed below.

Topical Delivery and Efficacy
  • Objective: To compare the topical delivery potential of this compound using liposome-based gel (LBGF) and micro-emulsion-based gel (MBGF) formulations [2].
  • Formulations: Conventional gels (using SCMC, Poloxamer 407, Carbopol 971P, chitosan), LBGF, and MBGF (with ethanol or propylene glycol as co-surfactant) [2].
  • In Vitro Release: Conducted using a cellophane membrane [2].
  • In Vitro Skin Permeation: Conducted using excised rat skin [2].
  • Key Findings: MBGF (with ethanol) showed superior drug release and skin permeation compared to LBGF and conventional gels. Drug release from LBGF and MBGF followed the Higuchi model, indicating a diffusion-controlled mechanism [2].
  • Antimicrobial Efficacy: Tested by measuring the zone of inhibition (mm). Both LBGF and MBGF of this compound showed excellent activity against various fungal species, comparable or superior to miconazole cream used as a control [2].
Activity Against Mycobacterium ulcerans
  • Objective: To screen a library of azole drugs for growth-inhibitory activity against M. ulcerans [1].
  • Screening Assay: An alamarBlue-based growth inhibition assay adapted for M. ulcerans. The assay was performed in 96-well plates with compounds tested in a 2-fold dilution series [1].
  • Key Findings: Of 48 azoles tested, this compound was uniquely active.
    • ID₉₀: 2.9 μg/ml (9 μM)
    • ID₅₀: 0.8 μg/ml (2.6 μM)
    • This activity was consistent across M. ulcerans strains from different geographic regions [1].
  • Structure-Activity Note: Activity is linked to its unique methylene substitution at the imidazole-binding carbon, as its 4-Cl-analogue was the only other compound with similar potency [1].

Mechanism of Action

This compound, like other azole antifungals, primarily works by inhibiting the fungal cytochrome P450 enzyme lanosterol 14-α-demethylase (CYP51). This inhibition disrupts the synthesis of ergosterol, an essential component of the fungal cell membrane, leading to increased membrane permeability and cell death [1]. Its action against M. ulcerans is also hypothesized to involve the inhibition of bacterial cytochrome P450 enzymes, though the exact target is not yet fully elucidated [1].

The following diagram illustrates the primary mechanism of action of azole antifungals like this compound.

G AzoleDrug Azole Antifungal (e.g., this compound) CYP51 Lanosterol 14-α-demethylase (CYP51) AzoleDrug->CYP51 Inhibits Ergosterol Ergosterol CYP51->Ergosterol Conversion DisruptedMembrane Disrupted Cell Membrane (Cell Death) CYP51->DisruptedMembrane Inhibition Leads To Lanosterol Lanosterol Lanosterol->CYP51 Substrate Membrane Functional Fungal Cell Membrane Ergosterol->Membrane Essential Component

Conclusion for Research and Development

  • As a Topical Antifungal: Advanced formulations like micro-emulsion-based gels significantly enhance its skin permeation and efficacy, making it a strong candidate for development in treating superficial fungal infections [2].
  • A Novel Repurposing Opportunity: Its potent activity against Mycobacterium ulcerans reveals a completely new potential application, setting it apart from most other azoles and suggesting a promising path for developing a topical treatment for Buruli ulcer [1].

References

Green HPTLC Method for Croconazole Analysis

Author: Smolecule Technical Support Team. Date: February 2026

This section details the specific experimental protocol and results for a green Reverse-Phase High-Performance Thin-Layer Chromatography (RP-HPTLC) method used to determine Croconazole HCl (CCZ) in a commercial cream [1].

Experimental Protocol

The following table outlines the key materials and methods used in the study:

Aspect Description
Objective Develop/validate a green, stability-indicating RP-HPTLC method for CCZ in cream [1].
Chromatography System HPTLC system (CAMAG) [1].
Stationary Phase RP-60F254S TLC plates [1].
Mobile Phase (Developing System) Acetone and water mixture (80:20, v/v) [1].
Detection Wavelength 198 nm [1].
Sample Preparation Cream sample mixed with mobile phase, shaken, dried under vacuum, residue reconstituted [1].
Greenness Assessment Tools Analytical Eco-Scale (AES), ChlorTox, Analytical GREEnness (AGREE) [1].
Results & Greenness Comparison

The method was validated and its greenness was quantitatively assessed and compared against a reported HPLC method. The results are summarized below:

Parameter Green RP-HPTLC Method Reported HPLC Method
Linear Range 25–1,200 ng/band [1] Information not provided in search results.
Analytical Eco-Scale Score 89 [1] Inferior to the HPTLC method [1].
ChlorTox Score 1.08 g [1] Inferior to the HPTLC method [1].
AGREE Score 0.82 [1] Inferior to the HPTLC method [1].
CCZ Content in Cream 0.98% w/w (labeled as 1.0% w/w) [1] Not specified in search results.
Stability Findings Unstable under acid and oxidative degradation; stable under alkaline and thermal stress [1]. Not specified in search results.

Experimental Workflow Diagram

The diagram below visualizes the experimental and validation workflow for the green RP-HPTLC method.

Method Development Method Development Method Validation Method Validation Method Development->Method Validation Greenness Assessment Greenness Assessment Method Development->Greenness Assessment Chromatography Conditions Chromatography Conditions Method Development->Chromatography Conditions defines Linearity\n(25-1200 ng/band) Linearity (25-1200 ng/band) Method Validation->Linearity\n(25-1200 ng/band) confirms Precision\n(Intra-/Inter-day) Precision (Intra-/Inter-day) Method Validation->Precision\n(Intra-/Inter-day) confirms Accuracy\n(% Recovery) Accuracy (% Recovery) Method Validation->Accuracy\n(% Recovery) confirms Robustness Robustness Method Validation->Robustness confirms Sensitivity\n(LOD/LOQ) Sensitivity (LOD/LOQ) Method Validation->Sensitivity\n(LOD/LOQ) confirms Application Application Sample Preparation\n(Cream Extraction) Sample Preparation (Cream Extraction) Application->Sample Preparation\n(Cream Extraction) CCZ Quantification\n(0.98% w/w) CCZ Quantification (0.98% w/w) Application->CCZ Quantification\n(0.98% w/w) Stability Study Stability Study Application->Stability Study Analytical Eco-Scale\n(Score: 89) Analytical Eco-Scale (Score: 89) Greenness Assessment->Analytical Eco-Scale\n(Score: 89) calculates ChlorTox\n(1.08 g) ChlorTox (1.08 g) Greenness Assessment->ChlorTox\n(1.08 g) calculates AGREE\n(Score: 0.82) AGREE (Score: 0.82) Greenness Assessment->AGREE\n(Score: 0.82) calculates Stationary Phase\n(RP-60F254S Plates) Stationary Phase (RP-60F254S Plates) Chromatography Conditions->Stationary Phase\n(RP-60F254S Plates) Mobile Phase\n(Acetone:Water 80:20) Mobile Phase (Acetone:Water 80:20) Chromatography Conditions->Mobile Phase\n(Acetone:Water 80:20) Detection\n(198 nm) Detection (198 nm) Chromatography Conditions->Detection\n(198 nm) Validated Method Validated Method Validated Method->Application Acid/Oxidative\n(Degraded) Acid/Oxidative (Degraded) Stability Study->Acid/Oxidative\n(Degraded) findings Alkaline/Thermal\n(Stable) Alkaline/Thermal (Stable) Stability Study->Alkaline/Thermal\n(Stable) findings

The workflow illustrates the main stages of the analytical process, from method development and validation to its practical application and crucial greenness assessment [1].

Interpretation and Insights

  • Superior Greenness: The core finding is that the developed RP-HPTLC method is much greener than the reported HPLC approach [1]. The excellent scores across all three greenness metrics (AES, ChlorTox, AGREE) confirm its environmental friendliness.
  • Stability-Indicating Property: The method successfully separated CCZ from its degradation products, proving its utility for stability testing, which is crucial for ensuring drug shelf-life and safety [1].
  • Content Analysis: The successful quantification of CCZ in a commercial cream (0.98% w/w against a label claim of 1.0% w/w) demonstrates the method's accuracy and practical applicability for quality control of pharmaceutical formulations [1].

References

×

XLogP3

4.3

Hydrogen Bond Acceptor Count

2

Exact Mass

310.0872908 Da

Monoisotopic Mass

310.0872908 Da

Heavy Atom Count

22

UNII

446254H55G

Related CAS

77174-66-4 (hydrochloride)

Other CAS

77175-51-0

Wikipedia

Croconazole

Dates

Last modified: 08-15-2023

Comparative topical delivery of antifungal drug croconazole using liposome and micro-emulsion-based gel formulations

Mahmoud El-Badry, Gihan Fetih, Faiyaz Shakeel
PMID: 24116896   DOI: 10.3109/10717544.2013.843610

Abstract

The aim of this study was to develop liposomal-based (LBGF) and micro-emulsion-based (MBGF) gel formulations of croconazole to compare their topical delivery potential. Conventional gels were also prepared using various polymers such as sodium carboxymethyl cellulose (SCMC), Poloxamer 407, Carbopol 971P and chitosan. The in vitro release of croconazole from conventional gel formulations, LBGF and MBGF were carried out using cellophane membrane as permeation membrane. However, in vitro skin permeations studies of all formulations were carried out using rat skin. The results of the drug release/skin permeation studies indicated that the highest release was obtained from SCMC followed by chitosan, Poloxamer 407 and finally Carbopol 971P gel. Therefore, liposomes and micro-emulsions were loaded on Carbopol 971P gel. The drug release and skin permeation of croconazole from different LBGF and MBGF showed that MBGF had superior release/permeation than LBGF. MBGF having ethanol as co-surfactant showed higher release/permeation of drug than MBGF-containing propylene glycol. The analysis of data according to different kinetic models indicated that the release of drug from different LBGF and MBGF followed the Higuchi model. The antimicrobial activity of the different LBGF and MBGF of croconazole was carried out by measuring the inhibition zone (mm) and compared by the effect of miconazole cream as control. The different LBGF and MBGF showed an excellent activity against different species of fungi as compared with miconazole cream. Overall, these results indicated that developed LBGF and MBGF could have great potential for topical delivery of croconazole.


Contact dermatitis from clotrimazole with positive patch-test reactions also to croconazole and itraconazole

S Erdmann, M Hertl, H F Merk
PMID: 9928806   DOI: 10.1111/j.1600-0536.1999.tb05977.x

Abstract




Allergic contact dermatitis from croconazole without cross-sensitivity to clotrimazole and bifonazole

A Steinmann, G Mayer, R Breit, M Agathos
PMID: 8957655   DOI: 10.1111/j.1600-0536.1996.tb02375.x

Abstract




Investigation into UDP-glucuronosyltransferase (UGT) enzyme kinetics of imidazole- and triazole-containing antifungal drugs in human liver microsomes and recombinant UGT enzymes

Karine Bourcier, Ruth Hyland, Sarah Kempshall, Russell Jones, Jacqueline Maximilien, Nicola Irvine, Barry Jones
PMID: 20304965   DOI: 10.1124/dmd.109.030676

Abstract

Imidazoles and triazoles represent major classes of antifungal azole derivatives. With respect to UDP-glucuronosyltransferase (UGT) enzymes, the drug metabolism focus has mainly concentrated on their inhibitory effects with little known about azoles as substrates for UGTs. N-Glucuronide metabolites of the imidazole antifungals, tioconazole and croconazole, have been reported, but there are currently no reports of N-glucuronidation of triazole antifungal agents. In this study, evidence for glucuronidation of azole-containing compounds was studied in human liver microsomes (HLM). When a glucuronide metabolite was identified, azoles were incubated in 12 recombinant UGT (rUGT) enzymes, and enzyme kinetics were determined for the UGT with the most intense glucuronide peak. Six imidazole antifungals, three triazoles, and the benzodiazepine alprazolam (triazole) were evaluated in this study. All compounds investigated were identified as substrates of UGT. UGT1A4 was the main enzyme involved in the metabolism of all compounds except for fluconazole, which was mainly metabolized by UGT2B7, probably mediating its O-glucuronide metabolism. UGT1A3 was also found to be involved in the metabolism of all imidazoles but not triazoles. In both HLM and rUGT K(m) values were lower for imidazoles (14.8-144 microM) than for triazoles (158-3037 microM), with the exception of itraconazole (8.4 microM). All of the imidazoles studied inhibited their own metabolism at high substrate concentrations. In terms of UGT1A4 metabolism, itraconazole showed kinetic features characteristic of imidazole rather than triazole antifungals. This behavior is attributed to the physicochemical properties of itraconazole that are similar to those of imidazoles in terms of clogP.


High performance liquid chromatographic determination of phenoxetol, methyl paraben, ethyl paraben, n-propyl paraben, iso-butyl paraben, n-butyl paraben and croconazole.HCl

M J Akhtar, S Khan, I M Roy, I A Jafri
PMID: 8877869   DOI: 10.1016/0731-7085(96)01777-3

Abstract

A high performance liquid chromatographic technique has been used to determine phenoxetol, methyl paraben, ethyl paraben, n-propyl paraben, iso-butyl paraben, n-butyl paraben and croconazole.HCl. The method developed involves isocratic, reversed phase chromatography. The range of quantitation was found to be 90-135.0 micrograms ml-1 for phenoxetol, 2.0-30.0 micrograms ml-1 for methyl paraben, 0.5-7.5 micrograms ml-1 for ethyl paraben, 0.3-4.5 micrograms ml-1 for n-propyl paraben, 0.3-4.5 micrograms ml-1 for iso-butyl paraben, 0.5-7.5 micrograms ml-1 for n-butyl paraben and 20.0-300 micrograms ml-1 for croconazole.HCl. Linear regression analysis of the data demonstrates the adequate performance of the method in terms of precision and accuracy.


Reptilian chemistry: volatile compounds from paracloacal glands of the American crocodile (Crocodylus acutus)

Silvina García-Rubio, Athula B Attygalle, Paul J Weldon, Jerrold Meinwald
PMID: 12035925   DOI: 10.1023/a:1015288726605

Abstract

The secretion of the paracloacal glands of the American crocodile (Crocodylus acutus) contains over 80 lipophilic compounds, including saturated and unsaturated long-chain alcohols along with their formic, acetic, and butyric acid esters, and several isoprenoids. Most of these compounds were identified on the basis of mass spectra, obtained by GC-MS. In addition, identification of the major components was supported by infrared spectra obtained by GC-FTIR. Major differences are indicated in the composition of the paracloacal gland secretion of C. acutus and that of another crocodylid, the African dwarf crocodile (Osteolaemus tetraspis).


Screening of antifungal azole drugs and agrochemicals with an adapted alamarBlue-based assay demonstrates antibacterial activity of croconazole against Mycobacterium ulcerans

Nicole Scherr, Katharina Röltgen, Matthias Witschel, Gerd Pluschke
PMID: 23006761   DOI: 10.1128/AAC.01383-12

Abstract

An alamarBlue-based growth inhibition assay has been adapted for the thermosensitive and slow-growing pathogen Mycobacterium ulcerans. The standardized test procedure enables medium-throughput screening of preselected compound libraries. Testing of a set of 48 azoles with known antifungal activity led to the identification of an imidazole antifungal displaying an inhibitory dose (ID) of 9 μM for M. ulcerans.


Croconazole in the treatment of tinea pedis

H Beierdörffer, G Michel, K Kehr
PMID: 8720204   DOI: 10.1111/j.1439-0507.1995.tb00028.x

Abstract

Croconazole hydrochloride is a new antifungal agent of the imidazole type. A 1% croconazole cream (Pilzcin, Merz + Co., D-Frankfurt/Main) was investigated in a multicentre trial involving 132 patients (mean age 46.7 +/- 15.5 years; 69 men, 63 women) suffering from tinea pedis (interdigital space, n = 86; other foot sites, n = 46). The fungal infections were caused predominantly by Trichophyton rubrum (interdigital space, n = 43; other foot sites, n = 33), followed by other Trichophyton and Candida species. The patients were treated once daily for a period of up to 3 weeks. In the majority of cases complete cure was achieved at both locations. On fungal microscopy no fungi were seen after 3 weeks in 82.6% of patients in the 'interdigital space' group and in 80.4% of patients in the 'other foot sites' group. Two weeks after the end of the treatment no fungi could be found in culture in 81.4% of the patients in the 'interdigital space' group and in 80.4% of patients in the other group. All skin symptoms of the mycoses (itching, scaling, erosions, reddening) decreased during the observation period. In 82.6% of patients in the 'interdigital space' group and in 76.1% of patients treated in the 'other foot sites' group efficacy was rated by the physician as good or very good. Tolerability was evaluated as good or very good in 90.7% and 89.1% of the cases. Local skin intolerabilities were not observed. The therapeutic results show that croconazole cream, when applied once a day, is an effective and well-tolerated drug for the treatment of tinea pedis, regardless of its location.


Croconazole: an inhibitor of eicosanoid synthesis in A23187-stimulated human polymorphonuclear leukocytes and human whole blood

B Lehmann, G Wozel, D Steinmann, J Barth
PMID: 8688199   DOI: 10.1159/000211364

Abstract

The aim of this investigation was to ascertain possible inhibitory effects of the antimycotic agent croconazole on eicosanoid biosynthesis. Human polymorphonuclear leukocytes (PMN) and whole blood of healthy donors were pretreated with croconazole in different concentrations (0.8-100 microM) for 5 min followed by the addition of Ca ionophore A23187 (10 microM) and subsequent incubation for 10 min (PMN) and 30 min (whole blood), respectively. Thereupon the eicosanoids were determined by reversed-phase high-performance liquid chromatography. Croconazole exhibited dose-dependent inhibitory activity on the 5-lipoxygenase (5-LOX) of neutrophils. The mean half maximum inhibition concentration (IC50) of croconazole for synthesis of leukotriene B4 (LTB4) and 5-hydroxyeicosatetraenoic acid (5-HETE) was determined as 7.8 +/- 1.7 and 7.6 +/- 0.3 microM, respectively. The mean IC50 value for LTB4 estimated in whole blood was distinctly higher (27.0 +/- 3.1 microM) compared with that determined in PMN. Additionally, an inhibitory effect (IC50 9.8 +/- 2.0 microM) on the production of the cyclooxygenase (COX) product 12-hydroxyheptadecatrienoic acid (HHT) was demonstrated, whereas the production and/or releasing of 12-hydroxyeicosatetraenoic acid (12-HETE) was not attenuated by the azole. Our results in the cell-free 5-LOX system favor a direct inhibitory action of croconazole on 5-LOX, with a relatively high portion (45-77%) of reversibility. In spite of distinctly lower inhibitory potency compared with reference inhibitors such as nordihydroguaiaretic acid and indomethacin, croconazole is an effective inhibitor of arachidonic acid metabolism. Our results suggest that croconazole may be of some benefit in anti-inflammatory therapy.


Croconazole: a new broad spectrum agent in the treatment of fungal skin infections

K Meinicke, G Michel
PMID: 7607787   DOI:

Abstract

Croconazole hydrochloride (1%) cream is a new antifungal agent for the treatment of dermatomycoses. In vitro, croconazole has a broad spectrum of activity against dermatophytes, moulds, yeasts, dimorphic fungi and some skin-relevant bacteria. Therapeutic results obtained in 277 patients (mean age 43.0 +/- 14.8 years; 158 male and 119 female) who had mycoses at various locations and were treated with 1% croconazole cream are reported. The types of fungal infection in these patients were: pityriasis versicolor (94), candidiasis (43) and trichophytosis (140). One topical application per day was administered for a period of up to three weeks. Clinical improvement and mycology were assessed at one-week intervals, and after a two-week treatment-free follow-up. In all three infection groups the criteria of mycosis, particularly fungal microscopy findings and itching, showed rapid improvement. At the end of the observation period, clinical and mycological cure was observed in the majority of patients. The physicians' global efficacy rating of the medication was "good" or "very good" in 92.6% of the cases with pityriasis versicolor, 97.7% of the patients with candidiasis and 82.9% of the trichophytosis patients. The medication was well tolerated: only one patient reported an adverse reaction (pruritus) at the site of application. It is concluded that croconazole cream is effective and well tolerated in dermatomycoses. The once-a-day use of croconazole cream may be a positive factor in patient compliance.


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